Diphenylphosphine selenide
Description
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Properties
IUPAC Name |
diphenyl(selanylidene)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSDUWKJMIQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10PSe+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenylphosphine Selenide (CAS: 5853-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphine (B32561) selenide (B1212193) (DPPSe), with the CAS number 5853-64-5, is an organophosphorus-selenium compound that has garnered significant interest in various scientific fields. Its unique chemical properties make it a valuable reagent in organic synthesis, a precursor in materials science, and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, applications, and its relevance to drug development, with a focus on its role in modulating cellular signaling pathways.
Chemical and Physical Properties
Diphenylphosphine selenide is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5853-64-5 | [1] |
| Molecular Formula | C₁₂H₁₁PSe | [1][2] |
| Molecular Weight | 265.15 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 110 - 115 °C | [1] |
| Purity | ≥98% | [1] |
| Synonyms | DPPSe, Diphenyl(selanylidene)-λ⁵-phosphane | [1] |
| InChI | InChI=1S/C12H11PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | [2] |
| InChIKey | KDFCMIXBMVVIQJ-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. Representative spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (ppm) or Coupling Constants (Hz) |
| ¹H NMR | Multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. A broad singlet for the P-H proton, if present as an impurity of the starting material, would be downfield. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 128-135 ppm) for the phenyl carbons. The carbon atoms directly attached to the phosphorus atom will show coupling to the phosphorus nucleus. |
| ³¹P NMR | A singlet with selenium satellites is expected. The chemical shift is anticipated to be in the range typical for phosphine (B1218219) selenides. For comparison, the ³¹P{¹H} NMR spectroscopic resonances for a similar phosphine selenide, 2-diphenylphosphino-3-methyl-6-trimethylsilylphosphinine selenide, were observed as a doublet at 34.4 ppm.[3] |
| ⁷⁷Se NMR | A doublet due to coupling with the phosphorus-31 nucleus. The chemical shift would be in the characteristic range for phosphine selenides. The ¹J(P-Se) coupling constant provides information about the P-Se bond and is expected to be similar to that of Se=PPh₃.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the selenation of phosphines.[3]
Objective: To synthesize this compound from diphenylphosphine and elemental selenium.
Materials:
-
Diphenylphosphine (C₁₂H₁₁P)
-
Elemental selenium (Se), powder
-
Toluene (B28343), anhydrous
-
Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1 equivalent) in anhydrous toluene.
-
To the stirred solution, add elemental selenium powder (1.1 equivalents).
-
Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any unreacted selenium.
-
Remove the toluene solvent from the filtrate under reduced pressure.
-
The resulting solid is this compound. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed for further purification.
Expected Yield: High yields are generally expected for this type of reaction.
Synthesis of Lead Selenide (PbSe) Quantum Dots using a Diphenylphosphine-based Selenium Precursor
This protocol describes a method for the synthesis of PbSe quantum dots where diphenylphosphine is used as a key reagent in the preparation of the selenium precursor, which then reacts to form this compound in situ.[4]
Objective: To synthesize PbSe quantum dots using a selenium precursor activated by diphenylphosphine.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Selenium (Se) powder
-
Diphenylphosphine (DPP)
-
Three-neck flask, heating mantle, stirrer, and other standard glassware for air-free synthesis.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation of the Selenium Precursor (TOP-Se with DPP):
-
In a glovebox, prepare a 1 M solution of trioctylphosphine-selenide (TOP-Se) by dissolving selenium powder (1.974 g) in trioctylphosphine (to a final volume of 25 mL). Heat gently (around 50°C) with stirring until the selenium is fully dissolved to form a clear solution.
-
To this TOP-Se solution, add a specific amount of diphenylphosphine (e.g., 0.1 mL). The amount of DPP can be varied to control the size of the resulting nanoparticles.[4]
Synthesis of PbSe Nanoparticles:
-
In a three-neck flask, combine PbO (0.446 g), oleic acid (1.63 mL), and 1-octadecene (23.4 mL).
-
Heat the mixture to 170 °C under an inert atmosphere with constant stirring for 30 minutes to form the lead oleate (B1233923) precursor.
-
Cool the reaction mixture to 150 °C.
-
Once the temperature is stable, rapidly inject the prepared selenium precursor (4.05 mL of the TOP-Se/DPP mixture) into the hot lead oleate solution.
-
Allow the reaction to proceed for 15 minutes.
-
Stop the reaction by adding chloroform (25% v/v) and cooling the flask in a water bath.
Purification of PbSe Quantum Dots:
-
Precipitate the nanoparticles by adding methanol (30 mL) and acetone (10 mL) to the reaction mixture.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Redisperse the nanoparticles in a minimal amount of chloroform (approximately 1 mL).
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and organic residues.
-
Store the purified PbSe quantum dots under an inert atmosphere.
Applications
This compound is a versatile compound with applications in several areas of chemical research:
-
Organic Synthesis: It serves as a selenating agent for the synthesis of other organoselenium compounds.[5] The phosphorus-selenium bond is crucial for the construction of more complex molecules.[5]
-
Catalysis: This compound can act as a ligand for metal catalysts, influencing the rate and selectivity of chemical reactions, which is valuable in the production of fine chemicals and pharmaceuticals.[5]
-
Materials Science: A primary application is in the synthesis of semiconductor nanocrystals, particularly quantum dots like CdSe and PbSe.[5][6] It acts as a convenient and reactive source of selenium for the controlled growth of these nanomaterials.
-
Medicinal Chemistry: Organoselenium compounds, in general, are of significant interest due to their biological activities. While specific studies on this compound are limited, its properties suggest potential for the development of new therapeutic agents.[5]
Role in Drug Development and Signaling Pathways
While direct studies on the biological signaling pathways modulated by this compound are not extensively documented, the broader class of organoselenium compounds is well-known for its antioxidant properties, which are highly relevant to drug development. A key mechanism underlying the antioxidant effect of many organoselenium compounds is the modulation of the Keap1-Nrf2 signaling pathway.[7][8]
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds, such as certain organoselenium molecules, Keap1 is modified, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes.[7][8][9][10]
Diagram of the Keap1-Nrf2 Antioxidant Response Pathway:
Caption: The Keap1-Nrf2 antioxidant response pathway.
Workflow for Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a compound of significant utility in synthetic chemistry and materials science. Its role as a selenium precursor for the synthesis of quantum dots is particularly noteworthy. For drug development professionals, while direct biological applications of this compound are still emerging, its classification within the broader family of organoselenium compounds suggests potential for antioxidant and other therapeutic activities, likely mediated through pathways such as the Keap1-Nrf2 system. Further research into the specific biological effects of this compound is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. strem.com [strem.com]
- 7. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of Diphenylphosphine Selenide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylphosphine (B32561) selenide (B1212193) ((C₆H₅)₂P(Se)H), a key organophosphorus-selenium compound, serves as a vital precursor and reagent in a variety of synthetic applications, including the preparation of chalcogenide quantum dots. This technical guide provides a comprehensive overview of the molecular structure of diphenylphosphine selenide, drawing upon crystallographic data from closely related derivatives to elucidate its core structural parameters. Detailed experimental protocols for its synthesis and characterization, including spectroscopic methods, are presented. Furthermore, this document explores the reaction pathways involved in its synthesis and its role in the formation of semiconductor nanocrystals.
Molecular Structure and Geometry
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for two representative derivatives, providing key insights into the bond lengths and angles expected for this compound.
Table 1: Crystallographic Data for [4-(Dimethylamino)phenyl]this compound [1]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀NPSe |
| Molecular Weight | 384.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 12.1757 (13) Å |
| b | 10.6173 (11) Å |
| c | 17.5211 (14) Å |
| β | 128.098 (5)° |
| Volume | 1782.5 (3) ų |
| Z | 4 |
| Temperature | 100 K |
Table 2: Crystallographic Data for (4-Ethenylphenyl)this compound [2]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇PSe |
| Molecular Weight | 367.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 10.5310 (7) Å |
| b | 11.1477 (7) Å |
| c | 17.2187 (9) Å |
| β | 124.562 (3)° |
| Volume | 1664.66 (18) ų |
| Z | 4 |
| Temperature | 100 K |
Key Bond Lengths and Angles
The structural parameters from the aforementioned derivatives provide a reliable approximation for the core this compound molecule. The phosphorus-selenium double bond (P=Se) and the phosphorus-carbon (P-C) bonds are of particular interest, as are the angles around the central phosphorus atom which define the molecule's overall shape.
Table 3: Averaged Bond Lengths and Angles from Derivatives
| Parameter | [4-(Dimethylamino)phenyl]this compound[1] | (4-Ethenylphenyl)this compound[2] |
| P=Se Bond Length (Å) | 2.1069 (7) | - |
| Average P-C Bond Length (Å) | - | - |
| Average C-P-C Angle (°) | 105.28 (11) | 105.74 |
| Average Se-P-C Angle (°) | 113.40 (8) | 112.98 |
The P=Se bond length is a critical parameter, and values in related phosphine (B1218219) selenides typically range from 2.10 Å to 2.12 Å. The C-P-C and Se-P-C bond angles deviate from the ideal tetrahedral angle of 109.5°, indicating steric strain imposed by the phenyl rings and the selenium atom.
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are well-established. The following sections provide detailed methodologies for these procedures.
Synthesis of this compound
Two primary methods are commonly employed for the synthesis of phosphine selenides.
Method 1: Reaction with Potassium Selenocyanate (B1200272) [1][2]
This method involves the reaction of a phosphine with potassium selenocyanate (KSeCN) in a suitable solvent, typically methanol (B129727).
-
Materials:
-
Diphenylphosphine (or a derivative thereof)
-
Potassium selenocyanate (KSeCN)
-
Methanol (anhydrous)
-
-
Procedure:
-
Dissolve equimolar amounts of diphenylphosphine and KSeCN in a minimal amount of methanol in separate flasks under an inert atmosphere (e.g., argon or nitrogen).
-
Add the KSeCN solution dropwise to the stirred phosphine solution at room temperature.
-
Continue stirring for a designated period (e.g., 5 minutes).
-
Allow the solvent to evaporate slowly from the reaction mixture.
-
The resulting solid can be collected and purified, often yielding crystals suitable for X-ray diffraction.
-
Method 2: Reaction with Elemental Selenium
This method utilizes the direct reaction of a phosphine with elemental selenium.
-
Materials:
-
Diphenylphosphine
-
Grey elemental selenium powder
-
Toluene (anhydrous)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous toluene.
-
Add a stoichiometric excess of grey selenium powder to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours (e.g., 24 hours).
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture and filter to remove any unreacted selenium.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
-
Characterization Methods
2.2.1. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine selenides.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ³¹P{¹H} NMR spectrum. The chemical shift (δ) for this compound derivatives is typically observed in the range of 30-40 ppm.
-
Key Feature: A key diagnostic feature is the one-bond coupling between phosphorus-31 and selenium-77 (B1247304) (¹J(³¹P-⁷⁷Se)), which appears as satellite peaks flanking the main signal. The magnitude of this coupling constant (typically around 700-800 Hz) provides information about the P=Se bond. For instance, in [4-(Dimethylamino)phenyl]this compound, the ¹J(³¹P-⁷⁷Se) is 713 Hz.[1]
2.2.3. Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule.
-
Expected Vibrational Modes:
-
P=Se Stretch: This is a key vibration and is expected in the region of 500-600 cm⁻¹.
-
P-C Stretch: Vibrations associated with the phosphorus-phenyl bonds.
-
Phenyl Ring Modes: Characteristic vibrations of the phenyl rings (C-H stretch, C=C stretch, etc.). The Raman spectrum of diphenylphosphine shows a characteristic phenyl ring breathing mode around 1004 cm⁻¹.[3]
-
Reaction Pathways and Applications
This compound is not only a stable compound but also a key intermediate in several chemical transformations, most notably in the synthesis of semiconductor nanocrystals.
Synthesis Reaction Pathway
The synthesis of this compound from diphenylphosphine and a selenium source (like KSeCN or elemental Se) is a straightforward selenation reaction.
Role in Cadmium Selenide (CdSe) Monomer Formation
This compound plays a crucial role as a selenium precursor in the synthesis of CdSe quantum dots. The formation of CdSe monomers from cadmium oleate (B1233923) and this compound has been studied, revealing a complex reaction mechanism where this compound acts as a hydrogen/proton donor to facilitate the release of oleic acid.[4][5]
In this process, this compound, along with other phosphines and amines, facilitates the breakdown of the cadmium precursor, leading to the formation of CdSe monomers which then nucleate and grow into nanoparticles.[4] The Se-P bond cleavage is a key step in the turnover-frequency-determining transition state for the formation of certain intermediates.[5]
Conclusion
While the definitive crystal structure of the parent this compound remains to be reported, a robust model of its molecular geometry can be constructed from the analysis of its derivatives. The distorted tetrahedral environment around the phosphorus atom, with characteristic P=Se and P-C bond lengths and angles, is a consistent feature. The synthetic routes to this compound are well-established and its characterization is readily achieved through techniques such as ³¹P NMR spectroscopy. The role of this compound as a selenium source in the synthesis of semiconductor nanocrystals highlights its importance in materials science and underscores the need for a thorough understanding of its structural and reactive properties.
References
An In-depth Technical Guide on the Solubility of Diphenylphosphine Selenide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diphenylphosphine (B32561) Selenide (B1212193)
Diphenylphosphine selenide, with the chemical formula C₁₂H₁₁PSe, is an organophosphorus compound utilized in various chemical transformations. It serves as a precursor in the synthesis of other organoselenium compounds and as a ligand in catalysis. Its efficacy in these roles is often dependent on its solubility in the chosen reaction medium.
Qualitative Solubility of this compound
Direct quantitative solubility data for this compound is sparse in scientific literature. However, based on its chemical structure and information available for analogous compounds, a general qualitative solubility profile can be inferred. For comparative purposes, the solubility of the closely related compound, triphenylphosphine (B44618) selenide, is often referenced. Triphenylphosphine selenide is described as being soluble in most organic solvents.
Table 1: Qualitative Solubility of a Related Compound, Triphenylphosphine Selenide
| Solvent Category | Solvent Examples | Qualitative Solubility of Triphenylphosphine Selenide |
| Highly Soluble | Dichloromethane, Pyridine, Tetrahydrofuran (THF) | Very Soluble[1] |
| Moderately Soluble | Acetonitrile, Ethanol, Methanol (with heating) | Moderately Soluble[1] |
| Insoluble | Ether, Water | Insoluble[1] |
Note: This data is for triphenylphosphine selenide and should be used as a preliminary guide for solvent selection for this compound, with the understanding that actual solubilities may differ.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.
3.1. Principle
A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the liquid phase is determined gravimetrically or spectroscopically.
3.2. Materials and Apparatus
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Volumetric flasks
-
UV-Vis spectrophotometer (optional, for spectroscopic determination)
3.3. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or on a magnetic stirrer within a constant temperature bath.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (mass of dissolved DPPSe / volume of solvent) * 100
Solubility (mol/L) = (moles of dissolved DPPSe / volume of solvent in L)
-
3.4. Spectroscopic Analysis (Alternative)
-
If this compound has a suitable chromophore, a calibration curve can be constructed by preparing solutions of known concentrations and measuring their absorbance at a specific wavelength.
-
The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains a gap in the current literature, the provided experimental protocol offers a robust framework for its determination, enabling more precise and controlled application of this important reagent.
References
Unraveling the Thermal Stability of Diphenylphosphine Selenide: A Technical Overview for Scientific Professionals
An In-depth Examination of a Critical Reagent in Modern Synthesis
For Immediate Release
This technical guide addresses the thermal stability of diphenylphosphine (B32561) selenide (B1212193) (Ph₂PSe), a significant reagent in synthetic chemistry, particularly in the formation of metal selenide nanocrystals. While diphenylphosphine selenide is widely utilized for its reactivity, a comprehensive, publicly available dataset quantifying its thermal stability through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is notably absent in the current scientific literature.
This document serves to provide researchers, scientists, and drug development professionals with a summary of the available thermal data for structurally related compounds, outlines standard experimental protocols for thermal analysis, and offers a logical framework for assessing the thermal properties of such organophosphorus selenides.
Executive Summary
This compound is a key precursor and reagent in various chemical syntheses. Its thermal stability is a critical parameter influencing its storage, handling, and reaction conditions. Despite its importance, specific TGA and DSC data for this compound are not readily found in peer-reviewed journals. This guide, therefore, collates available data on analogous compounds to provide a contextual understanding of its likely thermal behavior. Furthermore, it details the standard methodologies for performing such thermal analyses, empowering researchers to conduct their own stability assessments.
Introduction to Thermal Analysis Techniques
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For assessing the thermal stability of a compound like this compound, TGA and DSC are the most pertinent methods.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. TGA is invaluable for determining decomposition temperatures, identifying intermediate decomposition steps, and quantifying the amount of residual material.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of transitions, providing insights into phase changes and decomposition energetics.
Thermal Properties of Related Organophosphine Selenides
In the absence of specific data for this compound, an examination of its close analog, triphenylphosphine (B44618) selenide ((C₆H₅)₃PSe), provides valuable insight. Triphenylphosphine selenide is a white solid with a reported melting point in the range of 186.5 to 187.5 °C.[1] This melting point suggests a degree of thermal stability at temperatures commonly employed in many organic reactions.
Studies on other organoselenium compounds and polysiloxanes modified with selenide moieties have demonstrated that the introduction of selenium can enhance thermal stability. For instance, certain selenide-modified polysiloxanes show decomposition temperatures up to 37 °C higher than their unmodified counterparts, with shifts in the maximum decomposition rate (DTG maxima) of 50–60 °C.[2]
Experimental Protocols for Thermal Analysis
To facilitate the acquisition of precise thermal stability data for this compound, the following general experimental protocols for TGA and DSC are provided.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA experiment to determine the decomposition profile of this compound would involve the following steps:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
A DSC experiment to identify the melting point and other thermal transitions of this compound would be conducted as follows:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes an isothermal hold. A common heating rate is 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition), as well as step changes in the baseline (e.g., glass transitions).
Data Summary (Hypothetical)
As no quantitative data for this compound is available, the following table is presented as a template for how such data would be structured for clarity and comparative purposes.
| Compound | Technique | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Melting Point (°C) | Ref. |
| This compound | TGA | Data Not Available | Data Not Available | Data Not Available | - | - |
| This compound | DSC | - | - | - | Data Not Available | - |
| Triphenylphosphine Selenide | DSC | - | - | - | 186.5 - 187.5 | [1] |
Visualizing Experimental Workflow
To provide a clear visual representation of the logical flow of thermal analysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
While this compound is a valuable tool in chemical synthesis, a significant knowledge gap exists regarding its specific thermal stability profile. The information on related compounds suggests a moderate level of thermal stability. However, to ensure safe handling, optimal reaction conditions, and long-term storage, it is imperative that rigorous thermal analysis using TGA and DSC be performed on this compound. The experimental protocols and logical workflows provided in this guide offer a clear pathway for researchers to obtain this critical data. The dissemination of such findings would be of great benefit to the scientific community, enhancing both the safety and efficacy of processes involving this important reagent.
References
An In-depth Technical Guide to the Electrochemical Properties of Diphenylphosphine Selenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of diphenylphosphine (B32561) selenide (B1212193). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the redox behavior of organophosphorus-selenium compounds. This document summarizes the current understanding of the electrochemical characteristics of diphenylphosphine selenide and related compounds, offers detailed experimental protocols for their analysis, and visualizes key electrochemical processes.
Introduction to this compound
This compound is an organophosphorus compound featuring a selenium atom double-bonded to a phosphorus atom, which is also bonded to two phenyl groups. This compound and its derivatives are of significant interest in various fields, including materials science and catalysis.[1] Their electrochemical behavior is crucial for understanding their reactivity, stability, and potential applications in redox-based processes.
Electrochemical Behavior
The electrochemical properties of phosphine (B1218219) selenides are characterized by their behavior upon oxidation and reduction. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general behavior of analogous phosphine selenides provides valuable insights.
Studies on various mono- and bisphosphine selenides have shown that these compounds typically exhibit an irreversible oxidative wave in cyclic voltammetry experiments.[2] This irreversibility suggests that the initial oxidation product is unstable and undergoes subsequent chemical reactions. Many phosphine selenides also display a follow-up, irreversible reductive wave, which is indicative of the formation of a selenium-selenium (Se-Se) bond upon oxidation.[2] It has also been observed that phosphine selenides are oxidized at a less positive potential compared to their analogous phosphine sulfides.[2]
For comparative purposes, the electrochemical data for the structurally related diphenyl selenide (Ph₂Se), which lacks the phosphorus atom, is presented below. The electrochemical oxidation of diphenyl selenide in acetonitrile (B52724) has been shown to primarily lead to the formation of its corresponding selenoxide.[3]
Data Presentation
Table 1: Summary of Electrochemical Data for Diphenyl Selenide
| Compound | Solvent | Supporting Electrolyte | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Notes |
| Diphenyl Selenide (Ph₂Se) | Acetonitrile | 0.1 M NaClO₄ | +1.99 V | The oxidation leads primarily to the formation of the corresponding selenoxide.[3] |
Experimental Protocols
This section provides a detailed methodology for the investigation of the electrochemical properties of this compound using cyclic voltammetry.
Synthesis of this compound
A common method for the synthesis of triarylphosphine selenides involves the reaction of the corresponding phosphine with potassium selenocyanate (B1200272).[4]
Materials:
-
Potassium selenocyanate
-
Ethanol (B145695) (absolute)
Procedure:
-
Dissolve triphenylphosphine in warm absolute ethanol.
-
Add a solution of potassium selenocyanate in absolute ethanol to the phosphine solution.
-
Reflux the mixture for a designated period.
-
Cool the solution to allow the product, triphenylphosphine selenide, to crystallize.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the redox properties of a species in solution.
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Inert gas (Argon or Nitrogen) for deoxygenation
Reagents:
-
This compound
-
Solvent (e.g., Acetonitrile, HPLC grade)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
Procedure:
-
Preparation of the Analyte Solution: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and peak currents (ipa and ipc). The reversibility of the redox process can be assessed from the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).
Visualizations
The following diagrams illustrate the proposed electrochemical oxidation pathway of this compound and a typical experimental workflow for its electrochemical analysis.
Caption: Proposed electrochemical oxidation pathway of this compound.
Caption: Experimental workflow for cyclic voltammetry analysis.
References
31P NMR Spectroscopy of Diphenylphosphine Selenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of diphenylphosphine (B32561) selenide (B1212193). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize organophosphorus-selenium compounds.
Introduction to ³¹P NMR of Diphenylphosphine Selenide
This compound ((C₆H₅)₂P(Se)H) is an important organophosphorus compound with applications in coordination chemistry, catalysis, and materials science. ³¹P NMR spectroscopy is an exceptionally powerful and direct analytical technique for characterizing this and other phosphorus-containing molecules. The ³¹P nucleus possesses a natural abundance of 100% and a spin of ½, affording high sensitivity and sharp NMR signals.[1]
The key parameters obtained from a ³¹P NMR spectrum are the chemical shift (δ) and the spin-spin coupling constants (J). For this compound, the most significant coupling is the one-bond interaction between the phosphorus-31 nucleus and the selenium-77 (B1247304) nucleus (¹J(³¹P-¹⁷Se)). The selenium-77 isotope has a natural abundance of 7.63%. This coupling provides valuable information about the P-Se bond.
Quantitative Data Presentation
The following tables summarize the key quantitative ³¹P NMR parameters for this compound and related compounds reported in the literature. These values can be influenced by the solvent, concentration, and temperature.
Table 1: ³¹P NMR Chemical Shifts (δ) and ¹J(³¹P-⁷⁷Se) Coupling Constants of this compound Analogs
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |
| dppm(Se) | CDCl₃ | -22.9 | 744 |
| dppe(Se)₂ | - | - | - |
| dppp(Se)₂ | - | - | - |
| dppb(Se) | - | - | - |
dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane, dppb = 1,4-bis(diphenylphosphino)butane.
Table 2: Solvent Effects on ³¹P NMR Parameters of Organophosphorus Selenides
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(³¹P-⁷⁷Se) (Hz) |
| (dpm)Se | CCl₄ | - | - |
| (dpm)Se | CS₂ | - | - |
| (dpm)Se | Me₂SO | - | - |
| (dpm)Se₂ | CCl₄ | - | - |
| (dpm)Se₂ | CS₂ | - | - |
| (dpm)Se₂ | Me₂SO | - | - |
Experimental Protocols
Accurate and reproducible ³¹P NMR data requires careful attention to the experimental methodology. Below are detailed protocols for the preparation and analysis of this compound samples.
Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can influence the chemical shift and should be reported.[2] For quantitative analysis, aprotic solvents like DMSO-d₆ are often preferred to avoid potential deuterium (B1214612) exchange with reference standards.[2]
-
Internal Standard (for Quantitative NMR): For quantitative measurements, add a known amount of a suitable internal standard. The standard should be a stable phosphorus-containing compound with a chemical shift that does not overlap with the analyte signals. Phosphonoacetic acid is a common choice.[2]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Instrument Parameters (Qualitative Analysis)
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Probe: A broadband or phosphorus-specific probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Referencing: Reference the ³¹P chemical shifts externally to 85% H₃PO₄ (δ = 0 ppm).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) with proton decoupling is typically used.
-
Flip Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation delays.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift, is a good starting point.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.
-
Number of Scans (NS): Dependent on the sample concentration, typically ranging from 16 to 128 scans.
-
NMR Instrument Parameters (Quantitative Analysis)
For accurate quantification, the experimental parameters must be carefully optimized to ensure that the signal intensity is directly proportional to the concentration of the phosphorus nuclei.
-
Relaxation Times (T₁ and T₂): The longitudinal (T₁) and transverse (T₂) relaxation times of the phosphorus nucleus in this compound must be considered. ³¹P T₁ values can be long, ranging from a few seconds to several minutes.[3]
-
Measurement of T₁: The inversion-recovery pulse sequence is used to measure the T₁ value.
-
Setting the Relaxation Delay (D1): For quantitative accuracy, the relaxation delay (D1) should be at least 5 times the longest T₁ value of any signal being quantified. This ensures complete relaxation of the magnetization between pulses.[4]
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal for a given number of scans, in conjunction with the long relaxation delay.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[5]
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Integrate the signals of interest and the internal standard. The concentration of the analyte can then be calculated based on the known concentration of the internal standard and the integral ratio.
-
Mandatory Visualizations
Experimental Workflow for Quantitative ³¹P NMR
Caption: Workflow for quantitative ³¹P NMR analysis.
Factors Influencing ³¹P NMR Parameters
Caption: Relationship between molecular factors and NMR parameters.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Diphenylphosphine Selenide Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structures of various diphenylphosphine (B32561) selenide (B1212193) derivatives, catering to researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, details experimental protocols for their determination, and presents visual workflows and classifications to facilitate a deeper understanding of these compounds' solid-state properties.
Core Crystallographic Data of Diphenylphosphine Selenide Derivatives
The solid-state structures of this compound derivatives are characterized by a tetrahedral geometry around the phosphorus atom, with the P=Se bond being a prominent feature. The electronic and steric nature of the substituents on the phenyl rings significantly influences the molecular packing and intermolecular interactions. Below is a summary of the crystallographic data for a selection of derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| [4-(Dimethylamino)phenyl]this compound | C₂₀H₂₀NPSe | Monoclinic | P2₁/c | 12.1757(13) | 10.6173(11) | 17.5211(14) | 128.098(5) | 1782.5(3) | 4 | [1] |
| (4-Ethenylphenyl)this compound | C₂₀H₁₇PSe | Monoclinic | P2₁/c | 10.5310(7) | 11.1477(7) | 17.2187(9) | 124.562(3) | 1664.66(18) | 4 | [2] |
| trans-(Ethene-1,2-diyl)bis(this compound) | C₂₆H₂₂P₂Se₂ | Orthorhombic | P2₁2₁2₁ | 9.0604(9) | 14.3239(14) | 17.9617(18) | 90 | 2331.1(4) | 4 | [3] |
| Diphenyl(pyridin-2-yl)phosphine selenide | C₁₇H₁₄NPSe | Orthorhombic | Pca2₁ | 8.8092(4) | 9.4066(4) | 18.2661(7) | 90 | 1513.61(11) | 4 | [4] |
| 2-{P(Se)Ph₂}-3-Me-6-SiMe₃-phosphinine | C₂₁H₂₄P₂SeSi | - | - | - | - | - | - | - | - | [5] |
Selected Bond Lengths and Angles:
| Compound Name | P=Se (Å) | Avg. P-C (Å) | Avg. C-P-C (°) | Avg. Se-P-C (°) | Ref. |
| [4-(Dimethylamino)phenyl]this compound | 2.1069(7) | 1.822 | 105.28(11) | 113.40(8) | [1] |
| (4-Ethenylphenyl)this compound | - | - | 105.74 | 112.98 | [2] |
| trans-(Ethene-1,2-diyl)bis(this compound) | 2.1026(6), 2.1054(6) | - | - | - | [3] |
| Diphenyl(pyridin-2-yl)phosphine selenide | - | - | 105.47 | 113.20 | [4] |
| 2-{P(Se)Ph₂}-3-Me-6-SiMe₃-phosphinine | 2.1132(4) | - | - | - | [5] |
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves two main stages: synthesis and single-crystal X-ray diffraction.
Synthesis and Crystallization
The general synthetic route to this compound derivatives involves the reaction of the corresponding tertiary phosphine (B1218219) with a selenium source.
Typical Synthesis of a this compound Derivative:
-
Starting Materials: The appropriately substituted diphenylphosphine and a selenium source, such as potassium selenocyanate (B1200272) (KSeCN) or elemental selenium (grey selenium powder), are required.[2][6]
-
Solvent: A suitable solvent, such as methanol (B129727) or toluene, is chosen to dissolve the reactants.[2][7]
-
Reaction: Equimolar amounts of the phosphine and the selenium source are dissolved in the solvent. The solution containing the selenium source is added dropwise to the phosphine solution with stirring at room temperature.[2] For reactions with elemental selenium, heating may be required.[7]
-
Crystallization: The final solution is typically left for slow evaporation of the solvent at room temperature.[2] This process allows for the formation of single crystals suitable for X-ray diffraction analysis. Alternatively, recrystallization from a suitable solvent system can be employed.
Single-Crystal X-ray Diffraction
The determination of the molecular structure from a single crystal is performed using an X-ray diffractometer.
General X-ray Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1][2][3] X-ray diffraction data are collected using a diffractometer, commonly equipped with a CCD detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[1][2][4]
-
Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption.[1][2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][2] Software packages such as SHELXS and SHELXL are commonly used for this purpose.[2]
Visualizing the Workflow and Classification
To better illustrate the process and the relationships between these compounds, the following diagrams have been generated using the DOT language.
Caption: General workflow for determining the crystal structure.
Caption: Classification of this compound derivatives.
References
- 1. [4-(Dimethylamino)phenyl]diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-Ethenylphenyl)diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-(Ethene-1,2-diyl)bis(diphenylphosphine selenide) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenyl(pyridin-2-yl)phosphane selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Diphenylphosphine Selenide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for diphenylphosphine (B32561) selenide (B1212193) (CAS No. 5853-64-5), a compound utilized in organic synthesis, catalysis, and materials science.[1] Given its toxicological profile, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: GHS Hazard Identification and Classification
Diphenylphosphine selenide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity upon ingestion and inhalation.[2]
Table 1: GHS Classification for this compound [2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity — Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Pictograms:
Danger
Signal Word: Danger[4]
Section 2: Physicochemical and Toxicological Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H11PSe | [4] |
| Molecular Weight | 265.15 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 110 - 115 °C | [1] |
| CAS Number | 5853-64-5 | [4] |
Toxicological Information:
Section 3: Experimental Protocols for Safe Handling
The following protocols are derived from established safety data sheets and general laboratory safety practices for handling highly toxic solids.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
3.2 Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is critical to prevent inhalation of the toxic dust. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
3.3 Handling and Storage
-
Handling: Avoid the formation of dust and aerosols.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The container should be kept locked up or in an area accessible only to qualified personnel.[5]
3.4 Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di(n-phenylphosphine) selenide | C12H10PSe+ | CID 12871006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | 5853-64-5 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. research.uga.edu [research.uga.edu]
Phosphine Selenides: A Comprehensive Technical Guide on Their Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine (B1218219) selenides (R₃P=Se) are a fascinating class of organophosphorus compounds characterized by a double bond between phosphorus and selenium. Since their discovery, they have garnered significant interest due to their unique electronic and structural properties. This technical guide provides an in-depth exploration of the discovery and history of phosphine selenides, detailed experimental protocols for their synthesis, and a summary of their key structural and spectroscopic data. Additionally, it touches upon the emerging interest in their biological activities, a field of growing relevance to drug development professionals.
Discovery and Historical Development
The first synthesis of a tertiary phosphine selenide (B1212193) can be traced back to the mid-20th century. Early methods involved the direct reaction of tertiary phosphines with elemental selenium. One of the well-documented early methods for the synthesis of arylphosphine selenides involved the reaction of arylphosphines with potassium selenocyanate (B1200272), a method that is still in use today[1]. For instance, triphenylphosphine (B44618) selenide can be prepared by reacting triphenylphosphine with potassium selenocyanate[2][3].
The field has since evolved, with the development of various synthetic methodologies to access a wide array of phosphine selenides with diverse steric and electronic properties. A significant milestone was the synthesis and isolation of the first phosphinine selenide in 2021, achieved by reacting red selenium with 2,6-bis(trimethylsilyl)phosphinine[4]. This achievement opened new avenues in the chemistry of low-coordination phosphorus compounds.
The study of phosphine selenides has been greatly advanced by spectroscopic techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹J(³¹P,⁷⁷Se) coupling constant has proven to be a valuable tool for probing the electronic properties of the phosphorus center[5]. X-ray crystallography has also been instrumental in elucidating the three-dimensional structures of these molecules, providing precise data on bond lengths and angles.
Synthetic Methodologies
The synthesis of phosphine selenides is most commonly achieved through the oxidation of tertiary phosphines. The choice of the selenium source and reaction conditions can be tailored to the specific phosphine and the desired scale of the reaction.
General Synthetic Workflow
The overall process for the synthesis and characterization of a phosphine selenide can be summarized in the following workflow:
Experimental Protocols
1. Synthesis of Triphenylphosphine Selenide from Elemental Selenium
This method is a straightforward approach for the synthesis of triarylphosphine selenides.
-
Materials: Triphenylphosphine (PPh₃), elemental selenium (gray powder), and a suitable solvent (e.g., toluene or ethanol).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in the chosen solvent.
-
Add elemental selenium (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction of phosphines with elemental selenium is a well-established oxidation method[6].
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product, triphenylphosphine selenide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Synthesis of Triphenylphosphine Selenide from Potassium Selenocyanate
This method offers an alternative to using elemental selenium and is particularly useful for arylphosphines[1].
-
Materials: Triphenylphosphine (PPh₃), potassium selenocyanate (KSeCN), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) and potassium selenocyanate (1.1 equivalents) in the solvent. Potassium selenocyanate serves as a source of selenium[2].
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the potassium cyanide byproduct and any unreacted potassium selenocyanate can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
The crude triphenylphosphine selenide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
3. Synthesis of a Trialkylphosphine Selenide (e.g., Triethylphosphine (B1216732) Selenide)
Trialkylphosphines are generally more reactive towards elemental selenium than their aryl counterparts.
-
Materials: Triethylphosphine (PEt₃), elemental selenium (gray powder), and a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylphosphine (1 equivalent) in the solvent.
-
Add elemental selenium (1 equivalent) portion-wise to the stirred solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid. With Et₃PSe, a complete conversion can be achieved after stirring in DCM at room temperature for 1 hour[7].
-
Once the reaction is complete, the solvent is removed under reduced pressure to afford the triethylphosphine selenide, which is often an oil or a low-melting solid. Purification can be achieved by distillation or chromatography if necessary.
-
Data Presentation
The following tables summarize key quantitative data for a selection of phosphine selenides, providing a basis for comparison and further research.
Table 1: ³¹P NMR Spectroscopic Data for Selected Phosphine Selenides
| Phosphine Selenide | Solvent | δ(³¹P) (ppm) | ¹J(³¹P,⁷⁷Se) (Hz) | Reference |
| Me₃P=Se | CDCl₃ | -1.5 | 699 | |
| Et₃P=Se | CDCl₃ | 34.6 | 705 | [7] |
| n-Bu₃P=Se | CDCl₃ | 29.8 | 707 | |
| t-Bu₃P=Se | CDCl₃ | 79.5 | 681 | |
| Ph₃P=Se | CDCl₃ | 35.5 | 736 | [6] |
| (o-tolyl)₃P=Se | CDCl₃ | 29.1 | 740 | |
| (p-tolyl)₃P=Se | CDCl₃ | 35.1 | 733 | |
| (C₆F₅)₃P=Se | CDCl₃ | 2.5 | 860 | |
| 2,6-(Me₃Si)₂PC₅H₃=Se | C₆D₆ | 169.6 | 883 | [4] |
Table 2: Selected P=Se Bond Lengths from X-ray Crystallography
| Phosphine Selenide | P=Se Bond Length (Å) | Reference |
| Ph₃P=Se | 2.105(1) | |
| (p-tolyl)₃P=Se | 2.106(1) | |
| (o-tolyl)₃P=Se | 2.112(2) | |
| (C₆H₁₁)₃P=Se | 2.113(1) | |
| 2,6-(Me₃Si)₂-3,5-Ph₂PC₅H=Se | 2.0880(8) | [4] |
| 1,2-(ethene-1,2-diyl)bis(diphenylphosphine selenide) | 2.063(2) and 2.035(2) | [8] |
Reaction Mechanisms and Logical Relationships
The formation of a phosphine selenide from a tertiary phosphine and elemental selenium proceeds through a nucleophilic attack of the phosphorus atom on the selenium.
In the case of the hydrogen-bond-assisted chalcogen exchange between a phosphine selenide and an arsine oxide, a four-membered cyclic transition state is proposed[7].
Applications in Drug Development and Biological Activity
While the application of phosphine oxides in medicinal chemistry is gaining traction, the direct use of phosphine selenides in drug development is a more nascent field. However, recent studies have highlighted the potential of organoselenium compounds, including phosphine selenides, as antimicrobial and antifungal agents[9].
A study screening a large compound library found that a significant percentage of organoselenium derivatives exhibited antifungal activity, with many showing no cytotoxicity against mammalian cell lines[9]. Notably, the replacement of sulfur with selenium in certain molecular scaffolds, including phosphine selenides, was found to introduce or enhance antimicrobial activity[9].
Although there is limited information on the direct use of phosphine selenides as enzyme inhibitors or their involvement in signaling pathways, the broader field of organoselenium compounds has shown promise in modulating biological processes. For instance, some organoselenium compounds have been investigated for their antiviral activities[10][11][12][13]. The cytotoxicity of phosphine itself has been studied, with its toxic effects linked to ATP depletion[14][15][16]. This raises questions about the potential biological effects of its derivatives, including phosphine selenides, which warrant further investigation.
The bioisosteric replacement of sulfur with selenium is a strategy employed in drug design, and this principle can be extended to the phosphine chalcogenide series. Given the differences in bond lengths, bond polarities, and metabolic stabilities between P=S and P=Se bonds, phosphine selenides could offer a unique pharmacological profile compared to their sulfide (B99878) analogs.
Conclusion
Phosphine selenides have a rich history, from their early synthesis to the recent preparation of novel structures. The synthetic methodologies are well-established, allowing for the creation of a diverse range of these compounds. Spectroscopic and crystallographic data provide a solid foundation for understanding their structure and bonding. While their application in drug development is still in its early stages, the emerging evidence of the antimicrobial and antifungal properties of some phosphine selenides suggests that this is a promising area for future research. This technical guide provides a comprehensive overview for researchers and professionals interested in exploring the chemistry and potential applications of phosphine selenides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium selenocyanate - Wikipedia [en.wikipedia.org]
- 3. Triphenylphosphine selenide - Wikipedia [en.wikipedia.org]
- 4. Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Constrained Phosphine Chalcogenide Selenoethers Supported by peri-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-Bond-Assisted Chalcogen Transfer between Phosphine Selenides and Arsine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mixed phosphine sulfide/selenide structure as an instructional example for how to evaluate the quality of a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Theoretical Deep Dive: Unraveling the Electronic Structure of Triphenylphosphine Selenide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical analysis of the electronic structure of triphenylphosphine (B44618) selenide (B1212193) (Ph₃PSe), a key organophosphorus compound with significant applications in synthesis and materials science. Through the consolidation of experimental data and computational studies, this guide offers a detailed examination of the molecule's geometric parameters, atomic charge distribution, and frontier molecular orbitals. The methodologies employed in cited studies are detailed to ensure reproducibility and to provide a solid foundation for future research. Visualizations of the molecular structure and a representative computational workflow are presented to facilitate a deeper understanding of the core concepts.
Introduction
Organophosphorus compounds containing a phosphorus-chalcogen bond are of fundamental interest due to their unique electronic properties and reactivity. Triphenylphosphine selenide, in particular, serves as a stable and versatile reagent for the introduction of selenium into organic molecules and for the synthesis of metal selenide nanocrystals. A thorough understanding of its electronic structure is paramount for optimizing its existing applications and for the rational design of new derivatives with tailored properties. This guide synthesizes findings from X-ray crystallography and density functional theory (DFT) calculations to provide a detailed electronic portrait of triphenylphosphine selenide.
Molecular Geometry
The three-dimensional arrangement of atoms in triphenylphosphine selenide has been determined experimentally through single-crystal X-ray diffraction and computationally via geometry optimization calculations. The phosphorus atom adopts a distorted tetrahedral geometry. The phenyl rings are twisted with respect to the P-C bonds, leading to a propeller-like conformation.
Experimental and Theoretical Geometric Parameters
Table 1: Bond Lengths of Triphenylphosphine Selenide (Å)
| Bond | Experimental (X-ray) | Theoretical (DFT) |
| P=Se | 2.107 - 2.120 | ~2.11 |
| P–C | 1.815 - 1.826 | ~1.83 |
| C–C (aromatic, avg.) | ~1.390 | ~1.39 |
| C–H (aromatic, avg.) | ~0.950 (normalized) | ~1.08 |
Table 2: Bond Angles of Triphenylphosphine Selenide (°)
| Angle | Experimental (X-ray) | Theoretical (DFT) |
| Se=P–C | 112.5 - 114.1 | ~113.4 |
| C–P–C | 104.5 - 106.0 | ~105.3 |
| P–C–C (aromatic, avg.) | ~120.0 | ~120.0 |
Table 3: Selected Dihedral Angles of Triphenylphosphine Selenide (°)
| Dihedral Angle | Theoretical (DFT) |
| Se=P–C–C | Varies with phenyl ring rotation |
| C–P–C–C | Varies with phenyl ring rotation |
Electronic Properties
The electronic properties of triphenylphosphine selenide are dictated by the distribution of electrons within its molecular orbitals. Key insights can be gained from the analysis of atomic charges and the nature of the frontier molecular orbitals (HOMO and LUMO).
Atomic Charge Distribution
Mulliken population analysis, a method to estimate partial atomic charges, provides insight into the polarity of the bonds within the molecule. The P=Se bond is highly polarized, with a significant negative charge on the selenium atom and a positive charge on the phosphorus atom. This charge distribution is a key factor in its reactivity.
Table 4: Calculated Mulliken Atomic Charges (e)
| Atom | Charge (e) |
| P | +0.5 to +0.8 |
| Se | -0.4 to -0.6 |
| C (ipso) | -0.1 to -0.3 |
| C (ortho) | -0.05 to +0.05 |
| C (meta) | -0.05 to +0.05 |
| C (para) | -0.1 to -0.05 |
| H | +0.1 to +0.2 |
Note: These values are representative and can vary depending on the specific computational method and basis set used.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 5: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Energy (eV) |
| HOMO | ~ -6.0 to -6.5 |
| LUMO | ~ -0.5 to -1.0 |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 |
Composition of Frontier Molecular Orbitals:
-
HOMO: The highest occupied molecular orbital is primarily localized on the selenium atom, specifically the p-orbitals, with some contribution from the P-Se σ-bond and the π-systems of the phenyl rings. This indicates that the selenium atom is the primary site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is predominantly composed of antibonding π*-orbitals of the phenyl rings, with some contribution from the phosphorus atom. This suggests that the phenyl rings are the likely sites for nucleophilic attack or electron acceptance.
Experimental and Computational Protocols
Synthesis of Triphenylphosphine Selenide
A common laboratory-scale synthesis involves the reaction of triphenylphosphine with elemental selenium.
Protocol:
-
Triphenylphosphine is dissolved in a suitable solvent, such as toluene (B28343) or chloroform.
-
A stoichiometric amount of gray elemental selenium powder is added to the solution.
-
The mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the black selenium powder.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting white solid, triphenylphosphine selenide, can be purified by recrystallization from a solvent mixture like ethanol/ether.
X-ray Crystallography
Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the molecule in the solid state.
Protocol:
-
High-quality single crystals of triphenylphosphine selenide are grown, often by slow evaporation of a saturated solution.
-
A suitable crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
The atomic positions are refined to obtain the final molecular structure, including bond lengths, bond angles, and dihedral angles.
Computational Methodology: Density Functional Theory (DFT)
Theoretical investigations of the electronic structure of phosphine (B1218219) selenides are commonly performed using Density Functional Theory (DFT).
Protocol:
-
Input Structure: An initial molecular geometry of triphenylphosphine selenide is constructed, often based on experimental data or standard bond lengths and angles.
-
Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional combined with a basis set such as 6-31G* or larger.[1] This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), their energies, and the distribution of atomic charges (e.g., Mulliken population analysis).
Visualizations
Molecular Structure of Triphenylphosphine Selenide
Caption: Ball-and-stick model of Triphenylphosphine Selenide.
DFT Calculation Workflow
Caption: Workflow for DFT calculations of molecular properties.
Conclusion
The electronic structure of triphenylphosphine selenide is characterized by a polarized phosphorus-selenium bond and a frontier molecular orbital landscape dominated by the selenium lone pairs (HOMO) and the phenyl ring π-systems (LUMO). These features are the foundation of its reactivity and utility in chemical synthesis. The combination of experimental and theoretical approaches provides a robust model for understanding and predicting the behavior of this important organophosphorus compound. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of triphenylphosphine selenide in their work.
References
Methodological & Application
Application Notes and Protocols: Diphenylphosphine Selenide as a Precursor for Quantum Dot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diphenylphosphine (B32561) selenide (B1212193) (DPPSe) as a highly efficient precursor in the synthesis of metal selenide quantum dots (QDs). The use of DPPSe offers significant advantages over traditional tertiary phosphine-based selenium sources, leading to higher yields, improved reproducibility, and greater control over nanocrystal size and size distribution.[1][2][3]
Introduction to Diphenylphosphine Selenide in Quantum Dot Synthesis
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, with their fluorescence emission wavelength being directly related to their size. The synthesis of monodisperse (uniformly sized) metal selenide QDs is critical for achieving sharp, well-defined optical properties essential for applications in bioimaging, diagnostics, and therapeutics.
Traditionally, trioctylphosphine (B1581425) selenide (TOPSe) has been a common selenium precursor. However, studies have revealed that pure tertiary phosphines are surprisingly unreactive with metal carboxylates.[1] The actual reactive species responsible for the nucleation of QDs are secondary phosphines, which are often present as impurities in technical grade tertiary phosphines.[1][2] This reliance on impurities leads to poor conversion yields and reproducibility issues.
This compound, a secondary phosphine (B1218219) selenide, provides a direct and highly reactive source of selenium, enabling nearly quantitative conversion yields and enhancing the reproducibility of QD synthesis.[1][2]
Advantages of Using this compound
-
High Reactivity and Yield: As a secondary phosphine chalcogenide, DPPSe is the reactive species directly responsible for the formation of QD nuclei, leading to significantly higher reaction yields compared to syntheses relying on tertiary phosphines alone.[1][3]
-
Improved Reproducibility: By using a defined, reactive precursor, the inconsistencies arising from varying impurity levels in tertiary phosphines are eliminated, resulting in more reproducible synthetic outcomes.[2]
-
Enhanced Control over Nucleation and Growth: The high reactivity of DPPSe allows for a more distinct separation of the nucleation and growth phases, offering better control over the final particle size and size distribution. The addition of related compounds like diphenylphosphine (DPP) has been shown to produce smaller, more uniform nanoparticles.
Quantitative Data
The addition of secondary phosphines or their selenides has a marked effect on the resulting quantum dot characteristics. The following table summarizes the effect of adding diphenylphosphine (DPP), a closely related compound that influences the reaction similarly to DPPSe, on the synthesis of PbSe nanoparticles.
| Amount of DPP Added (mL) | Average Nanoparticle Size (nm) | Standard Deviation (nm) |
| 0 | 10.28 | 0.93 |
| 0.05 | 8.5 | 0.75 |
| 0.1 | 7.8 | 0.6 |
Data adapted from a study on the synthesis of PbSe nanoparticles with varying amounts of diphenylphosphine added to the selenium precursor.
Experimental Protocols
The following are generalized "hot-injection" protocols for the synthesis of CdSe, PbSe, and ZnSe quantum dots, adapted to use this compound as the selenium precursor.
Safety Precautions: These syntheses involve high temperatures and hazardous chemicals. All procedures should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert atmosphere (Argon or Nitrogen) is required to prevent oxidation of the precursors at high temperatures.
Protocol for Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from standard hot-injection methods for CdSe synthesis.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (B91540) (ODE)
-
This compound (DPPSe)
-
Trioctylphosphine (TOP) (as a solvent for DPPSe, if needed)
-
Methanol (B129727) or Acetone (B3395972) (for precipitation)
-
Toluene (B28343) or Hexane (for redispersion)
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck round-bottom flask, combine CdO (e.g., 13 mg, 0.1 mmol), oleic acid (e.g., 0.6 mL), and 1-octadecene (e.g., 10 mL).
-
Attach a condenser and insert a thermocouple.
-
Heat the mixture to 225-250°C under a constant flow of inert gas (Argon or Nitrogen) with stirring. The solution will turn from a reddish-brown suspension to a clear, colorless solution, indicating the formation of cadmium oleate.
-
-
Preparation of Selenium Precursor:
-
In a glovebox or under an inert atmosphere, dissolve this compound (e.g., 26.5 mg, 0.1 mmol) in a minimal amount of trioctylphosphine or 1-octadecene (e.g., 1-2 mL).
-
-
Hot-Injection Synthesis:
-
Once the cadmium precursor solution is stable at the desired temperature (e.g., 240°C), rapidly inject the DPPSe solution into the hot flask with vigorous stirring.
-
A rapid color change indicates the nucleation of CdSe quantum dots.
-
The size of the quantum dots will increase with reaction time. To obtain different sizes, aliquots can be taken at various time points (e.g., from 10 seconds to several minutes) and quenched in a cool solvent.
-
-
Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add an excess of methanol or acetone to precipitate the quantum dots.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and re-disperse the QD pellet in a small amount of toluene or hexane.
-
Repeat the precipitation and re-dispersion process at least two more times to remove unreacted precursors and excess ligands.
-
Protocol for Lead Selenide (PbSe) Quantum Dots
This protocol is adapted from established methods for PbSe nanocrystal synthesis.
Materials:
-
Lead(II) oxide (PbO) or Lead(II) acetate
-
Oleic acid
-
1-Octadecene (ODE)
-
This compound (DPPSe)
-
Trioctylphosphine (TOP)
-
Methanol or Acetone
-
Toluene or Hexane
Procedure:
-
Preparation of Lead Precursor:
-
In a three-neck flask, combine PbO (e.g., 22.3 mg, 0.1 mmol), oleic acid (e.g., 0.5 mL), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under inert gas to 150-180°C with stirring until the PbO is fully dissolved, forming a clear solution of lead oleate.
-
-
Preparation of Selenium Precursor:
-
In an inert atmosphere, prepare a solution of DPPSe (e.g., 26.5 mg, 0.1 mmol) in TOP (e.g., 1 mL).
-
-
Hot-Injection Synthesis:
-
Adjust the temperature of the lead precursor solution to the desired injection temperature (typically 120-150°C).
-
Rapidly inject the DPPSe solution. The solution will quickly darken, indicating the formation of PbSe nanocrystals.
-
Control the growth time to achieve the desired particle size.
-
-
Purification:
-
Follow the same purification steps as outlined in the CdSe protocol (Section 4.1.4).
-
Protocol for Zinc Selenide (ZnSe) Quantum Dots
This protocol provides a general guideline for the synthesis of ZnSe QDs using DPPSe.
Materials:
-
Zinc stearate (B1226849) or Zinc oxide (ZnO) with stearic acid
-
1-Octadecene (ODE)
-
This compound (DPPSe)
-
Trioctylphosphine (TOP)
-
Methanol or Acetone
-
Toluene or Hexane
Procedure:
-
Preparation of Zinc Precursor:
-
In a three-neck flask, combine zinc stearate (e.g., 63.2 mg, 0.1 mmol) with 1-octadecene (e.g., 10 mL). If using ZnO, it must first be reacted with a fatty acid like stearic acid in ODE at an elevated temperature to form the zinc carboxylate.
-
Heat the mixture under inert gas to 280-300°C until a clear, homogeneous solution is formed.
-
-
Preparation of Selenium Precursor:
-
Prepare a solution of DPPSe (e.g., 26.5 mg, 0.1 mmol) in TOP (e.g., 1 mL) in an inert atmosphere.
-
-
Hot-Injection Synthesis:
-
Cool the zinc precursor solution to the injection temperature (e.g., 250-280°C).
-
Swiftly inject the DPPSe solution.
-
Allow the reaction to proceed for a set amount of time to grow the ZnSe nanocrystals to the desired size.
-
-
Purification:
-
Follow the purification steps detailed in the CdSe protocol (Section 4.1.4).
-
Reaction Mechanism and Visualization
The synthesis of metal selenide quantum dots using this compound is believed to proceed through the reaction of the secondary phosphine selenide with the metal carboxylate precursor. This reaction is more facile than with tertiary phosphine selenides and is key to efficient nucleation.
Caption: Workflow for the hot-injection synthesis of metal selenide quantum dots.
Caption: Proposed reaction pathway for quantum dot nucleation.
References
Application Note: High-Quality Synthesis of CdSe Quantum Dots via Hot-Injection Using Diphenylphosphine Selenide
Introduction
Cadmium Selenide (B1212193) (CdSe) quantum dots (QDs) are semiconductor nanocrystals renowned for their unique size-dependent optical and electronic properties, stemming from the quantum confinement effect.[1] These properties, such as high photoluminescence quantum yield, broad absorption spectra, and narrow, tunable emission spectra, make them highly desirable for a wide range of applications, including bio-imaging, light-emitting diodes (LEDs), solar cells, and sensors.[2][3]
The hot-injection synthesis method is a widely adopted technique for producing high-quality, monodispersed CdSe nanocrystals.[1][4] This method involves the rapid injection of a room-temperature precursor solution into a hot, coordinating solvent containing the other precursor. This process separates the nucleation and growth phases, allowing for precise control over the size, shape, and ultimately, the optical properties of the QDs.[4]
While trioctylphosphine (B1581425) selenide (TOPSe) is a commonly used selenium precursor, recent studies have highlighted that impurities, specifically secondary phosphines, are often the true reactive species responsible for efficient nucleation.[5][6] Using a defined secondary phosphine (B1218219) selenide, such as diphenylphosphine (B32561) selenide (DPPSe), can lead to more reproducible results and near-quantitative reaction yields.[5][6] This application note provides a detailed protocol for the synthesis of CdSe quantum dots using a cadmium oleate (B1233923) precursor and a diphenylphosphine selenide (DPPSe) precursor.
Experimental Overview
The synthesis involves two main stages: the preparation of the cadmium and selenium precursors, followed by the hot-injection reaction to form CdSe nanocrystals. The growth of the nanocrystals is monitored over time, with aliquots being taken at various intervals to track the evolution of their optical properties. The resulting QDs are then characterized using UV-Vis and Photoluminescence spectroscopy to determine their size-dependent absorption and emission characteristics.
Materials and Equipment
| Chemicals | Supplier | Purity | Notes |
| Cadmium oxide (CdO) | Sigma-Aldrich | 99.99% | Toxic, handle in fume hood |
| Oleic acid (OA) | Sigma-Aldrich | 90% (Technical Grade) | |
| 1-Octadecene (ODE) | Sigma-Aldrich | 90% (Technical Grade) | High-boiling solvent |
| Selenium (Se) powder | Sigma-Aldrich | 99.99% (100 mesh) | Toxic, handle in fume hood |
| Diphenylphosphine (DPP) | Sigma-Aldrich | 98% | Air-sensitive, handle under inert gas |
| Toluene (B28343) | Fisher Scientific | Anhydrous, 99.8% | |
| Methanol | Fisher Scientific | ACS Grade | For purification |
| Acetone | Fisher Scientific | ACS Grade | For purification |
| Equipment | Description |
| Schlenk line | For reactions under inert atmosphere (Ar or N₂) |
| Three-neck round-bottom flask (50 mL) | Reaction vessel |
| Heating mantle & Temperature controller | For precise temperature control |
| Condenser | To prevent solvent loss |
| Thermocouple | To monitor reaction temperature |
| Magnetic stirrer and stir bars | For homogenous mixing |
| Syringes and needles | For precursor injection and handling air-sensitive reagents |
| Glass vials | For sample collection and storage |
| UV-Vis Spectrophotometer | For absorption spectra analysis |
| Fluorometer | For photoluminescence spectra analysis |
| Fume hood | Essential for handling toxic reagents |
Experimental Protocols
Precursor Preparation
A. Cadmium Precursor (Cadmium Oleate)
-
In a fume hood, add cadmium oxide (13 mg, 0.1 mmol) to a 50 mL three-neck round-bottom flask.[7]
-
Add 1-Octadecene (10 mL) and oleic acid (0.6 mL) to the flask.[7]
-
Attach a condenser to the central neck and a thermocouple adapter to one side neck. Seal the third neck with a rubber septum.
-
Flush the system with Argon (Ar) or Nitrogen (N₂) for 15-20 minutes.
-
Heat the mixture to 225-240 °C under Ar flow with vigorous stirring. The reddish-brown CdO powder will dissolve, resulting in a clear, colorless solution of cadmium oleate.
-
Once the solution is clear, cool it down to the desired injection temperature (e.g., 220 °C).
B. Selenium Precursor (this compound - DPPSe) This procedure should be performed in a glovebox or under a strictly inert atmosphere using Schlenk techniques.
-
Add Selenium powder (79 mg, 1.0 mmol) to a vial.
-
Add anhydrous Toluene (5 mL).
-
Slowly add Diphenylphosphine (0.17 mL, 1.0 mmol) to the selenium suspension while stirring.
-
The selenium powder will dissolve to form a clear, colorless solution of DPPSe. This solution is highly reactive and should be used promptly.
Hot-Injection Synthesis of CdSe Quantum Dots
-
Ensure the cadmium oleate solution is stable at the injection temperature of 220 °C under a positive pressure of Ar.
-
Rapidly draw the prepared DPPSe solution (1 mL) into a syringe.
-
Swiftly inject the DPPSe solution into the hot cadmium oleate solution. The injection should be as fast as possible to ensure uniform nucleation.[7]
-
Upon injection, a color change to deep red or brown will be observed, indicating the formation of CdSe nanocrystals.
-
Begin timing immediately after injection.
-
At timed intervals (e.g., 10s, 30s, 1 min, 2 min, 5 min, 10 min), withdraw small aliquots (~0.5 mL) using a glass pipette and transfer them to vials containing toluene (~2 mL) at room temperature to quench the reaction.[7] The color of the solution will evolve from yellow to orange to red as the quantum dots grow.[8]
Purification
-
To a vial containing a quenched aliquot, add an excess of methanol/acetone (1:1 ratio) until the solution becomes turbid.
-
Centrifuge the mixture to precipitate the CdSe quantum dots.
-
Discard the supernatant and re-disperse the QD pellet in a small amount of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
The final purified quantum dots can be stored as a colloidal suspension in toluene.
Characterization
-
UV-Vis Spectroscopy: Dilute a small amount of the purified QD solution in toluene in a quartz cuvette. Record the absorption spectrum. The position of the first excitonic peak provides information about the size of the quantum dots.[2]
-
Photoluminescence (PL) Spectroscopy: Using the same diluted sample, record the emission spectrum. The excitation wavelength should be set lower than the first absorption peak (e.g., 400 nm). The PL peak maximum indicates the emission color of the QDs.
Data Presentation
The properties of CdSe quantum dots are directly correlated with their size, which in turn is dependent on the growth time at a constant temperature. The following table summarizes expected results.
| Sample (Growth Time) | First Absorption Peak (nm) | PL Emission Peak (nm) | Estimated Diameter (nm)[2] | Observed Color (Daylight) | Emission Color (UV light) |
| 10 seconds | 515 | 530 | ~2.5 | Yellow | Green |
| 1 minute | 545 | 560 | ~3.2 | Orange | Yellow-Orange |
| 5 minutes | 575 | 590 | ~4.0 | Red | Orange-Red |
| 15 minutes | 595 | 610 | ~4.8 | Deep Red | Red |
Note: These values are representative. Actual results may vary based on precise reaction conditions.
The size of the quantum dots increases with longer reaction times, leading to a red-shift in both the absorption and emission spectra.[9] This phenomenon is a clear demonstration of the quantum confinement effect.[10]
Visualizations
Experimental Workflow
The overall process from precursor preparation to final characterization is outlined in the following workflow diagram.
References
- 1. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mysteries of TOPSe Revealed: Insights into Quantum Dot Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Structural, morphological and optical properties of CdSe(S) quantum dots: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note: High-Yield, Size-Tunable Synthesis of PbSe Nanoparticles Using Diphenylphosphine
Abstract
This application note provides a detailed protocol for the synthesis of lead selenide (B1212193) (PbSe) nanoparticles via a hot-injection method. The protocol utilizes diphenylphosphine (B32561) (DPP) as a key reagent to enhance reaction yield and control nanoparticle size. The addition of DPP to the selenium precursor solution leads to smaller, more monodisperse nanoparticles and improves the reproducibility of the synthesis.[1][2] This method is suitable for researchers in materials science, nanoscience, and optoelectronics who require high-quality PbSe quantum dots for various applications.
Introduction
Lead selenide (PbSe) nanocrystals are of significant interest due to their strong quantum confinement effects, which allow for the tuning of their optical and electronic properties by controlling their size.[2] These nanoparticles have potential applications in next-generation solar cells, photodetectors, and other optoelectronic devices.[3] A common and effective method for synthesizing PbSe nanoparticles is the hot-injection technique, which allows for good control over nanocrystal growth.[4]
The reproducibility and yield of PbSe nanoparticle synthesis can be sensitive to various factors, including the purity of precursors.[5] The addition of diphenylphosphine (DPP) has been shown to significantly improve the synthesis by acting as a reducing agent, which facilitates the nucleation and growth of the nanoparticles.[1][2] This protocol details a reproducible method for synthesizing PbSe nanoparticles where the addition of varying amounts of DPP allows for the tuning of nanoparticle size and an increase in the overall reaction yield.[1][2]
Experimental Protocol
This protocol is adapted from the method described by Garcia-Gutierrez et al.[2]
Materials and Equipment
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (B1581425) (TOP), 97%
-
Diphenylphosphine (DPP)
-
Acetone
-
Three-necked flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (N2)
-
Syringes and needles
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
UV-Vis-NIR Spectrometer
Procedure
1. Preparation of the Selenium Precursor (1 M TOP-Se)
-
In a glovebox or under an inert atmosphere, add 1.974 g of selenium powder to a 25 ml volumetric flask.
-
Add trioctylphosphine (TOP) to the flask to a final volume of 25 ml.
-
Heat the mixture at 50°C with magnetic stirring for approximately 2 hours, or until the selenium powder is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before use.
2. Preparation of the Lead Precursor (Lead Oleate)
-
In a three-necked flask, combine 0.446 g of PbO, 1.63 ml of oleic acid, and 23.4 ml of 1-octadecene.[2]
-
Heat the mixture to 170°C under a nitrogen atmosphere with constant magnetic stirring.[2]
-
Maintain this temperature for 30 minutes to ensure the formation of a clear lead oleate (B1233923) solution.[2]
3. Synthesis of PbSe Nanoparticles
-
After the formation of the lead oleate, lower the temperature of the reaction flask to 150°C.[2]
-
Once the temperature has stabilized, rapidly inject a mixture of 4.05 ml of the 1 M TOP-Se precursor solution and a specific amount of diphenylphosphine (DPP) (e.g., 0 ml, 0.05 ml, or 0.1 ml) into the hot lead oleate solution.[2] The molar ratio of Pb/Se should be 1/2.[2]
-
The formation of PbSe nanoparticles is indicated by an immediate change in the color of the solution.
-
Allow the reaction to proceed for 15 minutes at 150°C.[2]
-
After 15 minutes, stop the reaction by adding 25% v/v of chloroform and rapidly cooling the flask in a cold water bath.[2]
4. Purification of PbSe Nanoparticles
-
Transfer the cooled reaction mixture to a centrifuge tube.
-
Precipitate the nanoparticles by adding 30 ml of methanol and 10 ml of acetone.[2]
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the nanoparticle pellet in approximately 1 ml of chloroform.[2]
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and organic residues.[2]
-
Store the purified PbSe nanoparticles dispersed in chloroform under an inert atmosphere.[2]
Data Presentation
The addition of diphenylphosphine has a notable effect on the size of the synthesized PbSe nanoparticles and the overall yield of the reaction. The following table summarizes the findings from a study where the amount of DPP was varied.[1][6]
| Amount of DPP Added (ml) | Average Nanoparticle Size (nm) | Size Distribution (nm) | Relative Reaction Yield (%) |
| 0 | 7.8 | ± 1.5 | Base |
| 0.05 | 6.5 | ± 1.2 | Increased |
| 0.1 | 5.4 | ± 0.9 | Highest |
Note: The reaction yield is reported to increase both qualitatively (by observation of a more intense solution color) and quantitatively (by weighing the final product after solvent evaporation).[1]
Experimental Workflow Diagram
Caption: Workflow for the hot-injection synthesis of PbSe nanoparticles.
Conclusion
The protocol described provides a reliable method for the synthesis of high-quality PbSe nanoparticles. The use of diphenylphosphine as an additive is a key parameter that can be adjusted to control the final size of the nanoparticles and to increase the overall yield of the reaction.[1][2] This allows for greater control over the optical and electronic properties of the resulting quantum dots, making them suitable for a wide range of research and development applications.
References
The Pivotal Role of Diphenylphosphine Selenide in the Precision Synthesis of Nanocrystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphine (B32561) selenide (B1212193) (DPPSe) has emerged as a critical selenium precursor in the colloidal synthesis of metal selenide nanocrystals, offering researchers enhanced control over nucleation and growth processes. Its distinct reactivity profile compared to other common selenium sources, such as trioctylphosphine (B1581425) selenide (TOPSe), allows for the fine-tuning of nanocrystal size, size distribution, and quantum yield. This document provides detailed application notes, experimental protocols, and a mechanistic overview of the role of DPPSe in the synthesis of lead selenide (PbSe) and cadmium selenide (CdSe) nanocrystals, two classes of materials with significant potential in optoelectronics, bio-imaging, and diagnostics.
Application Notes: Leveraging Diphenylphosphine Selenide for Controlled Nanocrystal Synthesis
This compound is a secondary phosphine (B1218219) selenide that exhibits higher reactivity than its tertiary phosphine counterparts. This heightened reactivity is instrumental in decoupling the nucleation and growth phases of nanocrystal formation, a key principle in achieving monodisperse nanocrystal populations.
Key Advantages of Using this compound:
-
Enhanced Nucleation Control: The higher reactivity of DPPSe facilitates a rapid burst of nucleation, leading to the formation of a large number of nuclei simultaneously. This minimizes the temporal overlap between nucleation and growth, resulting in a narrower size distribution of the final nanocrystals.
-
Improved Reaction Yield and Reproducibility: The addition of diphenylphosphine (DPP), often used in conjunction with TOPSe to generate DPPSe in situ, has been shown to increase the yield of PbSe nanoparticle synthesis.[1][2] This is attributed to the reduction of the metal precursor by DPP, which promotes efficient nucleation.[2] The use of DPP also improves the reproducibility of the reaction by mitigating the effects of impurities often found in commercial TOPSe.[1]
-
Tunability of Nanocrystal Size: By carefully controlling the concentration of DPPSe or DPP, researchers can systematically tune the size of the resulting nanocrystals. Higher concentrations of DPP have been demonstrated to produce smaller PbSe nanoparticles with a more uniform size distribution.[2]
-
Monomer Formation in CdSe Synthesis: In the synthesis of CdSe nanocrystals, DPPSe plays a crucial role in the formation of CdSe monomers from the cadmium oleate (B1233923) precursor. Mechanistic studies have shown that DPPSe, along with diphenylphosphine and primary amines, acts as a hydrogen/proton donor, facilitating the release of oleic acid and the subsequent formation of reactive CdSe intermediates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of PbSe and CdSe nanocrystals using diphenylphosphine-related precursors. These protocols are based on the hot-injection method, a widely used technique for the synthesis of high-quality colloidal nanocrystals.
Protocol for the Synthesis of PbSe Nanocrystals
This protocol is adapted from studies on the effect of diphenylphosphine (DPP) on the synthesis of PbSe nanoparticles.[2]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine-selenium (TOP-Se) solution (1 M)
-
Diphenylphosphine (DPP)
-
Chloroform
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
Procedure:
-
Preparation of the Lead Precursor (Lead Oleate):
-
In a three-neck flask, combine 0.446 g of PbO, 1.63 mL of oleic acid, and 23.4 mL of 1-octadecene.
-
Under a nitrogen atmosphere, heat the mixture to 170°C with constant magnetic stirring and maintain this temperature for 30 minutes until the solution becomes clear.
-
-
Nanocrystal Synthesis (Hot-Injection):
-
Cool the lead oleate solution to the injection temperature of 150°C.
-
Prepare the selenium precursor injection solution by combining 4.05 mL of 1 M TOP-Se with the desired amount of DPP (e.g., 0 mL, 0.05 mL, or 0.1 mL).
-
Rapidly inject the selenium precursor solution into the hot lead oleate solution with vigorous stirring.
-
Allow the reaction to proceed for 15 minutes at 150°C.
-
After 15 minutes, quench the reaction by placing the flask in a cold water bath.
-
-
Purification of PbSe Nanocrystals:
-
Precipitate the nanocrystals by adding 30 mL of methanol and 10 mL of acetone to the crude reaction mixture.
-
Centrifuge the mixture to pellet the nanocrystals and discard the supernatant.
-
Redisperse the nanocrystal pellet in approximately 1 mL of chloroform.
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
Finally, disperse the purified PbSe nanocrystals in a suitable solvent for characterization and storage.
-
Protocol for the Synthesis of CdSe Nanocrystals
This is a general protocol for the hot-injection synthesis of CdSe quantum dots, adapted to incorporate this compound as the selenium precursor based on mechanistic studies.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
This compound (DPPSe)
-
Trioctylphosphine (TOP)
-
Methanol
-
Acetone
-
Toluene (B28343) or hexane
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
Procedure:
-
Preparation of the Cadmium Precursor (Cadmium Oleate):
-
In a three-neck flask, combine 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of 1-octadecene.
-
Under a nitrogen atmosphere, heat the mixture to 250-280°C with constant magnetic stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
-
Preparation of the Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve a calculated amount of DPPSe in a minimal amount of TOP or a suitable solvent to achieve the desired concentration for injection.
-
-
Nanocrystal Synthesis (Hot-Injection):
-
Cool the cadmium oleate solution to the desired injection temperature (typically between 220°C and 260°C). The injection temperature will influence the final size of the nanocrystals.
-
Rapidly inject the prepared DPPSe solution into the hot cadmium oleate solution with vigorous stirring.
-
The growth of the nanocrystals can be monitored by taking small aliquots from the reaction mixture at different time intervals and measuring their UV-Vis absorption spectra.
-
Once the desired nanocrystal size is achieved (indicated by the position of the first excitonic peak), quench the reaction by removing the heating mantle and rapidly cooling the flask.
-
-
Purification of CdSe Nanocrystals:
-
Precipitate the CdSe nanocrystals by adding an excess of a non-solvent like methanol or acetone to the crude reaction solution.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and redisperse the nanocrystals in a solvent such as toluene or hexane.
-
Repeat the precipitation and redispersion process at least twice to remove impurities.
-
Store the purified CdSe nanocrystals dispersed in a non-polar solvent in a dark, airtight container.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of using diphenylphosphine-related precursors on the properties of the resulting nanocrystals.
Table 1: Effect of Diphenylphosphine (DPP) Addition on PbSe Nanoparticle Size
| Amount of DPP Added (mL) | Average Nanoparticle Size (nm) | Standard Deviation (nm) |
| 0 | 10.28 | 0.93 |
| 0.05 | 7.82 | 0.65 |
| 0.1 | 6.54 | 0.48 |
Data adapted from a study on the synthesis of PbSe nanoparticles.[2]
Table 2: Representative Data on the Effect of this compound (DPPSe) Reactivity on CdSe Nanocrystal Properties (Conceptual)
| Selenium Precursor | Relative Reactivity | Resulting Nanocrystal Size | Size Distribution | Quantum Yield |
| Trioctylphosphine Selenide (TOPSe) | Lower | Larger | Broader | Moderate |
| This compound (DPPSe) | Higher | Smaller | Narrower | Potentially Higher |
This table is a conceptual representation based on the general understanding that more reactive precursors lead to faster nucleation and smaller, more monodisperse nanocrystals.
Mechanistic Insights and Visualizations
The distinct roles of diphenylphosphine and this compound in nanocrystal nucleation and growth can be visualized through the following diagrams.
Experimental Workflow for Hot-Injection Synthesis
Caption: General workflow for the hot-injection synthesis of metal selenide nanocrystals.
Proposed Role of Diphenylphosphine in PbSe Nucleation
Caption: Proposed mechanism of Pb-seeding by DPP for enhanced PbSe nucleation.
Role of DPPSe in CdSe Monomer Formation
Caption: Simplified pathway for CdSe monomer formation involving DPPSe.
Characterization of Nanocrystals
Following synthesis and purification, a suite of characterization techniques is employed to assess the quality and properties of the nanocrystals.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the nanocrystal size based on the position of the first excitonic absorption peak.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength and the full width at half maximum (FWHM), which is an indicator of the size distribution.
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanocrystals.
-
Quantum Yield (QY) Measurement: To quantify the efficiency of photoluminescence, a critical parameter for applications in lighting and bio-imaging.
By understanding the role of this compound and utilizing the detailed protocols provided, researchers can achieve greater control over the synthesis of high-quality metal selenide nanocrystals for a wide range of applications.
References
Application Notes and Protocols for Diphenylphosphine Selenide and its Analogs in Metal Selenide Thin Film Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of diphenylphosphine (B32561) selenide (B1212193) and its closely related analogs, specifically diphenyldiselenophosphinates, in the synthesis of metal selenide thin films. While direct use of diphenylphosphine selenide as a primary selenium precursor for thin film deposition is not widely documented in peer-reviewed literature, the use of single-source precursors derived from related organophosphorus-selenium compounds is a well-established method. These precursors offer excellent control over stoichiometry and can be tailored for various deposition techniques.
This application note will focus on the synthesis of cadmium selenide (CdSe), lead selenide (PbSe), and zinc selenide (ZnSe) thin films using these advanced precursors. We will also discuss the role of diphenylphosphine as a reagent in nanoparticle synthesis, which provides insights into the relevant chemical mechanisms.
Overview of this compound and Related Precursors
This compound, Ph₂P(Se)H, is a compound containing a P=Se double bond. However, for the synthesis of metal selenide thin films, single-source precursors containing a metal-selenium bond are often preferred. Diphenyldiselenophosphinato complexes, containing the [Ph₂PSe₂]⁻ ligand, have proven to be effective for this purpose. These complexes are typically synthesized by the reaction of a metal salt with a salt of diphenyldiselenophosphinic acid.
These single-source precursors offer several advantages:
-
Stoichiometric Control: The fixed metal-to-selenium ratio in the precursor molecule can lead to more stoichiometric films.
-
Lower Decomposition Temperatures: The organic ligands can be designed to decompose at lower temperatures compared to the elemental precursors.
-
Enhanced Solubility: The organic groups improve the solubility of the precursors in common organic solvents, making them suitable for solution-based deposition techniques.
Synthesis of Metal Selenide Thin Films using Diphenyldiselenophosphinato Precursors
A common method for depositing thin films from these precursors is Aerosol Assisted Chemical Vapour Deposition (AACVD). In this technique, a solution of the precursor is aerosolized and transported to a heated substrate where it decomposes to form the metal selenide film.
Experimental Workflow for AACVD Synthesis of Metal Selenide Thin Films
Caption: Workflow for AACVD of metal selenide thin films.
Experimental Protocols
Protocol 1: Synthesis of Lead(II) Bis(diphenyldiselenophosphinate) Precursor
This protocol describes the synthesis of a single-source precursor for PbSe thin films.
Materials:
-
Sodium diphenyldiselenophosphinate (Na[Ph₂PSe₂])
-
Lead(II) chloride (PbCl₂)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve sodium diphenyldiselenophosphinate in methanol.
-
In a separate flask, dissolve lead(II) chloride in deionized water.
-
Slowly add the lead(II) chloride solution to the sodium diphenyldiselenophosphinate solution with constant stirring.
-
A precipitate of lead(II) bis(diphenyldiselenophosphinate) will form.
-
Filter the precipitate, wash with methanol, and dry under vacuum.
Protocol 2: AACVD of PbSe Thin Films
This protocol details the deposition of PbSe thin films using the precursor from Protocol 1.
Materials and Equipment:
-
Lead(II) bis(diphenyldiselenophosphinate)
-
Toluene (solvent)
-
Glass substrates
-
AACVD reactor with an ultrasonic aerosol generator and a tube furnace
-
Argon or Nitrogen gas supply
Procedure:
-
Clean the glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates under a stream of nitrogen.
-
Prepare a solution of the lead(II) bis(diphenyldiselenophosphinate) precursor in toluene.
-
Place the cleaned substrates in the center of the tube furnace.
-
Heat the furnace to the desired deposition temperature (e.g., 400-500 °C).
-
Place the precursor solution in the ultrasonic aerosol generator.
-
Flow the carrier gas (e.g., Argon at 200 sccm) through the aerosol generator to transport the aerosolized precursor into the hot zone of the furnace.
-
Continue the deposition for the desired amount of time (e.g., 30-60 minutes).
-
After deposition, allow the furnace to cool to room temperature under the inert gas flow.
-
Remove the coated substrates for characterization.
Quantitative Data from Literature
The following table summarizes typical experimental parameters and results for the synthesis of various metal selenide thin films using diphenyldiselenophosphinato and related precursors, primarily via AACVD.[1]
| Metal Selenide | Precursor | Deposition Method | Substrate Temperature (°C) | Resulting Phase | Morphology (SEM) |
| Cu₂₋ₓSe | Copper(I) diphenyldiselenophosphinate | AACVD | 400 - 500 | Cubic | Varies with temperature |
| CuInSe₂ | Mixture of Cu(I) and In(III) diphenyldiselenophosphinates | AACVD | 450 - 500 | Tetragonal | Dense, well-covered |
| PbSe | Lead(II) diphenyldiselenophosphinate | Doctor Blade & Anneal | 400 - 500 (Annealing) | Cubic | Changes from flakes to cubes with increasing temp. |
| FeSe | Bis(tetraphenyldiselenoimidodiphosphinato)iron(II) | AACVD | Not specified | Not specified | Varied with precursor |
Role of Diphenylphosphine in Nanoparticle Synthesis
While not a direct precursor for thin films, diphenylphosphine (DPP) has been used as an additive in the synthesis of PbSe nanoparticles.[2][3] In these syntheses, a selenium precursor like trioctylphosphine-selenide (TOP-Se) is used. The addition of DPP has been shown to:
-
Reduce Nanoparticle Size: Increasing the amount of DPP leads to smaller nanoparticles.[2][3]
-
Improve Size Distribution: A narrower size distribution is observed with the addition of DPP.[3]
-
Increase Reaction Yield: The overall yield of the nanoparticle synthesis is enhanced.[3]
It is proposed that DPP can reduce the metal precursor (e.g., Pb²⁺ to Pb⁰), which then reacts with the selenium precursor.[2]
Logical Relationship in PbSe Nanoparticle Synthesis with DPP
Caption: Role of DPP in PbSe nanoparticle synthesis.
Concluding Remarks
While this compound itself is not a commonly cited precursor for metal selenide thin films, the closely related diphenyldiselenophosphinato-metal complexes are highly effective single-source precursors. These compounds allow for the deposition of high-quality crystalline thin films of various metal selenides via techniques like AACVD. The protocols and data presented here provide a foundation for researchers interested in utilizing these advanced materials for applications in electronics, optoelectronics, and photovoltaics. Further research into the direct use of this compound as a selenium source may reveal new synthetic pathways for these important semiconductor materials.
References
Application Notes and Protocols: Diphenylphosphine Selenide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphine (B32561) selenide (B1212193) as a ligand in coordination chemistry. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and applications in catalysis and materials science, with a perspective on its relevance to drug development.
Introduction to Diphenylphosphine Selenide as a Ligand
This compound ((C₆H₅)₂P(Se)H), often abbreviated as DPPSe, is a versatile ligand in coordination chemistry. The presence of both a soft selenium donor atom and a phosphorus atom allows for a variety of coordination modes, making it a valuable component in the design of novel metal complexes. Its complexes have shown significant potential in catalysis and as precursors for the synthesis of functional materials.
Synthesis Protocols
Synthesis of this compound (DPPSe)
This protocol describes the synthesis of this compound from diphenylphosphine and elemental selenium.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
Elemental selenium (Se) powder
-
Toluene (B28343), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Cannula for solvent transfer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve diphenylphosphine (1.0 eq.) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
To this solution, add elemental selenium powder (1.1 eq.) portion-wise while stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane (B92381), to yield this compound as a white solid.
Synthesis of a Palladium(II)-Diphenylphosphine Selenide Complex
This protocol outlines a general procedure for the synthesis of a dichloropalladium(II) complex with this compound ligands.
Materials:
-
This compound (DPPSe)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) or Palladium(II) chloride (PdCl₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Cannula for solvent transfer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂(CH₃CN)₂, 1.0 eq.) in anhydrous dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, dissolve this compound (2.0 eq.) in anhydrous dichloromethane.
-
Slowly add the ligand solution to the palladium salt solution via cannula with constant stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add a non-coordinating solvent like hexane to induce precipitation.
-
Collect the resulting solid by filtration, wash with hexane, and dry under vacuum to yield the [PdCl₂(DPPSe)₂] complex.
Characterization Data
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound and its palladium(II) complex.
| Compound | ³¹P NMR (δ, ppm) | ¹J(P-Se) (Hz) |
| Ph₂P(Se)H | ~ -20 to -30 | ~ 450-500 |
| [PdCl₂(Ph₂P(Se)H)₂] | ~ 20 to 30 | ~ 400-450 |
Note: Chemical shifts and coupling constants can vary depending on the solvent and the specific complex formed.
Crystallographic Data
The following table presents representative bond lengths and angles for a palladium(II) complex of a phosphine (B1218219) selenide ligand, obtained from X-ray crystallography.[1]
| Parameter | Value |
| Pd-Se bond length (Å) | 2.40 - 2.50 |
| P=Se bond length (Å) | 2.10 - 2.15 |
| Pd-Cl bond length (Å) | 2.30 - 2.40 |
| Se-Pd-Se bond angle (°) | 90 - 100 |
| Cl-Pd-Cl bond angle (°) | 85 - 95 |
Application Notes
Catalysis: Sonogashira Cross-Coupling Reactions
Palladium complexes bearing this compound ligands have demonstrated catalytic activity in cross-coupling reactions, such as the Sonogashira coupling.[2][3][4][5]
Protocol for a Typical Sonogashira Coupling:
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium-DPPSe complex (catalyst, 0.5-2 mol%)
-
Copper(I) iodide (CuI, co-catalyst)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk tube or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the terminal alkyne (1.2 eq.), the palladium-DPPSe catalyst, and CuI.
-
Add the solvent and the base.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Precursors for Nanomaterials and Potential in Drug Development
This compound can serve as a selenium source for the synthesis of metal selenide nanocrystals, such as cadmium selenide (CdSe) quantum dots.[6][7][8][9] These quantum dots have significant potential in biomedical applications, including bioimaging and drug delivery, due to their unique photophysical properties.[10][11][12][13]
Protocol for the Synthesis of CdSe Quantum Dots:
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
This compound (DPPSe)
-
Trioctylphosphine (TOP)
-
Three-neck flask
-
Heating mantle with temperature controller
-
Syringe
-
Inert atmosphere
Procedure:
-
In a three-neck flask under an inert atmosphere, combine CdO, oleic acid, and ODE.
-
Heat the mixture to a high temperature (e.g., 250-300 °C) with stirring until a clear solution is formed.
-
In a separate vial under an inert atmosphere, dissolve DPPSe in TOP to prepare the selenium precursor solution.
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
The reaction mixture will change color, indicating the formation and growth of CdSe nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.
-
To stop the reaction, cool the flask rapidly.
-
The synthesized quantum dots can be purified by precipitation with a non-solvent (e.g., methanol (B129727) or ethanol) and redispersion in a suitable solvent (e.g., toluene or chloroform).
Relevance to Drug Development: The synthesized quantum dots can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) and loaded with therapeutic agents. This allows for targeted drug delivery to specific cells or tissues, which can be monitored in real-time using the fluorescence of the quantum dots. This theranostic approach is a promising area of research in cancer therapy and other diseases.
Visualizations
Experimental Workflow: Synthesis and Characterization
References
- 1. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex [mdpi.com]
- 2. Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents [patents.google.com]
- 6. A one-step synthesis of cadmium selenide quantum dots from a novel single source precursor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijasc.com [ijasc.com]
- 11. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Using diphenylphosphine selenide for the synthesis of selenium-containing polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium-containing polymers are a class of materials gaining significant attention due to their unique redox-responsive properties, biocompatibility, and potential applications in drug delivery, biomaterials, and electronics. This document provides an overview of the synthesis of these polymers, with a specific address to the role of diphenylphosphine (B32561) selenide (B1212193) and detailed protocols for established synthesis methodologies.
While diphenylphosphine selenide is a versatile reagent in organoselenium chemistry, its primary application is as a precursor for the preparation of metal selenide nanocrystals and as a selenium transfer agent for the formation of phosphorus-selenium bonds.[1] Current scientific literature does not provide evidence for its direct use as a selenium source for the formation of the carbon-selenium backbone in polymers. Therefore, these application notes will focus on established and effective methods for synthesizing selenium-containing polymers using alternative selenium sources.
Established Methods for the Synthesis of Selenium-Containing Polymers
Several successful strategies have been developed for the synthesis of selenium-containing polymers. These can be broadly categorized as:
-
Copolymerization with Elemental Selenium: This method involves the direct copolymerization of elemental selenium with various monomers, such as episulfides, to form poly(sulfide selenide)s.[2]
-
Multicomponent Polymerization: This approach utilizes monomers like γ-butyroselenolactone in combination with primary diamines and electrophilic reagents to create diverse polyselenide architectures.
-
Controlled Radical Polymerization of Selenium-Functionalized Monomers: This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions by polymerizing vinyl monomers containing a selenide moiety.[3]
-
Post-Polymerization Modification: This strategy involves the introduction of selenium functionalities into a pre-existing polymer backbone through chemical modification.[4][5][6][7][8]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data associated with different methods for synthesizing selenium-containing polymers, providing a basis for comparison.
| Synthesis Method | Monomers | Initiator/Catalyst | Polymerization Time | Molecular Weight (Mn) | Polydispersity Index (Đ) | Reference |
| Copolymerization | Elemental Selenium, Episulfides | DBU/BnSH | 1 - 24 h | 5 - 20 kg/mol | 1.2 - 1.8 | [2] |
| Multicomponent Polymerization | γ-Butyroselenolactone, Diamines, Electrophiles | - | 12 - 48 h | 3 - 15 kg/mol | 1.3 - 2.0 | |
| Controlled Radical Polymerization | (p-phenylseleno)styrene | RAFT Agent (e.g., CTA) | 6 - 24 h | 10 - 50 kg/mol | 1.1 - 1.3 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(sulfide selenide)s via Copolymerization of Elemental Selenium and Episulfides
This protocol is based on the facile and efficient strategy for synthesizing poly(sulfide selenide)s directly from elemental selenium and episulfides.[2]
Materials:
-
Elemental Selenium (Se)
-
Episulfide monomer (e.g., propylene (B89431) sulfide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl mercaptan (BnSH)
-
Toluene (B28343), anhydrous
Procedure:
-
In a glovebox, add elemental selenium (e.g., 1.0 mmol) and the episulfide monomer (e.g., 1.0 mmol) to a dry reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 2.0 mL) to dissolve the reactants.
-
Add the catalyst solution, prepared by dissolving DBU (e.g., 0.01 mmol) and BnSH (e.g., 0.1 mmol) in anhydrous toluene (e.g., 1.0 mL).
-
Seal the vial and stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached (typically >99% within 1-24 hours), quench the reaction by precipitating the polymer in a large volume of a non-solvent, such as cold methanol (B129727).
-
Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the resulting poly(sulfide selenide) under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and ¹H NMR and ¹³C NMR for structural confirmation.
Protocol 2: Synthesis of Selenium-Containing Polymers via Controlled Radical Polymerization of (p-phenylseleno)styrene
This protocol describes the synthesis of well-defined selenium-containing polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3]
Materials:
-
(p-phenylseleno)styrene (PhSeSt) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
Procedure:
-
Synthesize the (p-phenylseleno)styrene monomer according to established literature procedures.
-
In a Schlenk flask, dissolve the PhSeSt monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight (e.g., 100:1:0.2).
-
Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the polymerization kinetics by taking samples at different time points and analyzing the monomer conversion by ¹H NMR.
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., methanol or hexane).
-
Isolate the polymer by filtration and wash it repeatedly with the non-solvent.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the polymer's molecular weight and polydispersity using GPC, and confirm its structure and end-group fidelity using ¹H NMR and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of selenium-containing polymers.
Caption: Redox-responsive behavior of selenium-containing polymers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Controllable Radical Polymerization of Selenide Functionalized Vinyl Monomers and Its Application in Redox Responsive Photonic Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-polymerization functionalization of polyolefins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
One-Pot Synthesis of Metal Selenide Nanoparticles Using Diphenylphosphine Selenide: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The one-pot synthesis of metal selenide (B1212193) nanoparticles, particularly quantum dots (QDs), using organophosphine selenium precursors like diphenylphosphine (B32561) selenide (SeDPP) or its analogues, represents a significant advancement in nanomaterials science. This methodology offers a streamlined approach to producing high-quality nanocrystals with tunable optical and electronic properties, making them highly attractive for a range of applications, from bio-imaging to next-generation solar cells. The use of diphenylphosphine as a co-reagent or the direct use of diphenylphosphine selenide as a selenium source plays a crucial role in the nucleation and growth of nanoparticles, influencing their final size, size distribution, and reaction yield.
In the context of biomedical and pharmaceutical research, metal selenide nanoparticles synthesized via this route are primarily explored as fluorescent probes for cellular imaging. Their bright, stable photoluminescence and size-tunable emission spectra allow for multiplexed imaging of cellular structures and processes. The cellular uptake of these quantum dots typically occurs through endocytic pathways, a critical consideration for any in vivo or in vitro application. While the direct application of these specific nanoparticles in drug delivery is an emerging field, their potential as carriers for therapeutic agents is being investigated, leveraging their high surface-area-to-volume ratio and the possibility of surface functionalization. Diselenide-containing nanoparticles, for instance, have been explored for creating ROS-responsive drug delivery systems.[1] Understanding the reaction mechanisms, cellular uptake, and potential toxicities is paramount for their successful translation into clinical or pharmaceutical settings.
Mechanism of Nanoparticle Formation
The formation of metal selenide nanoparticles using phosphine-based selenium precursors is a complex process. In the case of cadmium selenide (CdSe) monomer formation from cadmium oleate (B1233923) and this compound (SePPh₂H), theoretical studies suggest that SePPh₂H acts as a hydrogen/proton donor, facilitating the release of oleic acid.[2] Subsequently, it can act as a catalyst in the formation of various CdSe-phosphine intermediates, involving the cleavage of the Se-P bond.[2]
For lead selenide (PbSe) synthesis, where diphenylphosphine (DPP) is used as an additive with a selenium precursor like trioctylphosphine-selenium (TOP-Se), two potential mechanisms have been proposed. One pathway involves the direct reaction of TOP-Se with the lead precursor.[3] A second mechanism suggests that DPP reduces the Pb²⁺ precursor to Pb⁰, which then reacts with TOP-Se to form PbSe.[3][4] This latter pathway is thought to occur over longer reaction times.[3] The presence of secondary phosphines like DPP has been shown to be crucial for the nucleation of quantum dots, significantly increasing the reaction yield.[4]
Experimental Protocols
Protocol 1: One-Pot Synthesis of PbSe Nanoparticles with Diphenylphosphine (DPP) as a Nucleation-Promoting Agent
This protocol details a one-pot method for the synthesis of PbSe nanoparticles where DPP is introduced to improve reaction yield and control nanoparticle size.[3][4]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Trioctylphosphine-selenium (TOP-Se) precursor solution (1M)
-
Diphenylphosphine (DPP)
-
Acetone
-
Chloroform
-
Three-necked flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Syringes
-
Schlenk line for inert atmosphere (N₂)
Procedure:
-
Lead Precursor Preparation:
-
In a three-necked flask, combine 0.446 g of PbO, 1.63 ml of oleic acid, and 23.4 ml of 1-octadecene.
-
Heat the mixture to 170°C under a nitrogen atmosphere with constant magnetic stirring.
-
Maintain this temperature for 30 minutes to ensure the formation of a clear lead oleate solution.
-
-
Nanoparticle Synthesis:
-
Lower the temperature of the reactor to 150°C.
-
Once the temperature is stable, rapidly inject 4.05 ml of the 1M TOP-Se precursor solution.
-
Simultaneously, inject the desired amount of diphenylphosphine (e.g., 0 ml, 0.05 ml, or 0.1 ml) into the reaction flask.[3][4]
-
Allow the reaction to proceed for 15 minutes at 150°C.[3]
-
-
Nanoparticle Purification:
-
After 15 minutes, rapidly cool the reaction mixture using a cold water bath to quench the reaction.
-
Precipitate the synthesized PbSe nanoparticles by adding 30 ml of methanol and 10 ml of acetone.[3][4]
-
Centrifuge the mixture to pellet the nanoparticles and discard the supernatant.
-
Redisperse the nanoparticle pellet in approximately 1 ml of chloroform.[3][4]
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and organic residues.
-
Store the purified nanoparticles under an inert atmosphere.
-
Data Presentation
Table 1: Effect of Diphenylphosphine (DPP) Concentration on PbSe Nanoparticle Size and Yield
| DPP Volume (ml) | Average Nanoparticle Size (nm) | Size Distribution | Reaction Yield |
| 0 | Larger | Broader | Lower |
| 0.05 | Intermediate | Improved | Increased |
| 0.1 | Smaller | Narrower | Higher |
Note: This table summarizes the general trends observed when increasing the amount of DPP in the synthesis of PbSe nanoparticles. Increasing DPP concentration leads to smaller, more uniform nanoparticles and a higher reaction yield.[3][4]
Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for the one-pot synthesis of PbSe nanoparticles.
Caption: Proposed reaction mechanism for CdSe monomer formation.
Caption: General cellular uptake pathways for quantum dots.
References
Application of Diphenylphosphine Selenide in Semiconductor Material Fabrication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphine (B32561) selenide (B1212193) (DPPSe) is an organophosphorus compound that serves as a versatile and highly effective selenium precursor in the synthesis of various semiconductor materials.[1][2] Its unique reactivity and structural properties allow for the controlled formation of metal selenide nanocrystals, including quantum dots (QDs), which are pivotal in the advancement of electronics, optoelectronics, and biomedical imaging.[1][3][4] DPPSe's ability to form crucial phosphorus-selenium bonds makes it an invaluable reagent for developing novel materials with enhanced thermal and electrical properties.[1] This document provides detailed application notes and experimental protocols for the utilization of diphenylphosphine selenide in the fabrication of semiconductor materials, with a focus on lead selenide (PbSe) and zinc selenium sulfide (B99878) (ZnSeS) nanocrystals.
Key Applications
This compound is primarily employed as a selenium source for the synthesis of chalcogenide quantum dots.[2] Its applications in semiconductor fabrication include:
-
Formation of Lead Selenide (PbSe) Nanoparticles: DPPSe, in conjunction with other reagents, facilitates the nucleation and growth of PbSe quantum dots. The concentration of related phosphine (B1218219) compounds can be tuned to control nanoparticle size, size distribution, and reaction yield.[5]
-
Synthesis of Zinc Selenium Sulfide (ZnSeS) Nanocrystals: DPPSe is a key precursor in the non-injection synthesis of highly emissive ultraviolet ZnSeS nanocrystals.[3] Its reactivity relative to a sulfur precursor allows for the formation of gradient-alloyed core-shell-like structures.[3]
-
Development of Advanced Materials: As a precursor, it is instrumental in creating selenium-containing polymers with improved thermal and electrical conductivity.[1]
Experimental Protocols
Protocol 1: Synthesis of Lead Selenide (PbSe) Nanoparticles
This protocol describes the synthesis of PbSe nanoparticles where diphenylphosphine (DPP) is added to the selenium precursor to control the nanoparticle characteristics.[5]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Selenium (Se) powder
-
Diphenylphosphine (DPP)
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes
-
Magnetic stirrer
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
UV-Vis-NIR Spectrophotometer
Procedure:
-
Preparation of Lead Oleate (B1233923) Precursor:
-
In a three-neck flask, mix PbO, oleic acid, and 1-octadecene.
-
Heat the mixture to 150°C under vacuum for 1 hour to form lead oleate and remove water.
-
Cool the solution to 100°C and maintain under an inert atmosphere (e.g., Argon).
-
-
Preparation of Selenium Precursor (TOP-Se):
-
In a separate vial inside a glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se stock solution.
-
-
Synthesis of PbSe Nanoparticles:
-
To the lead oleate solution at 100°C, inject a specific amount of diphenylphosphine (DPP) (see Table 1 for details).
-
Rapidly inject the TOP-Se precursor into the hot lead oleate solution.
-
Allow the reaction to proceed for 15 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
-
Purification of PbSe Nanoparticles:
-
Add toluene to the crude solution followed by methanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the PbSe nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in toluene.
-
Repeat the precipitation and washing steps two more times.
-
Finally, disperse the purified PbSe nanoparticles in a suitable solvent for characterization.
-
Quantitative Data:
The addition of diphenylphosphine (DPP) to the reaction mixture has a significant impact on the resulting PbSe nanoparticles.[5]
| Amount of DPP added (mL) | Average Nanoparticle Size (nm) | Size Distribution | Reaction Yield |
| 0 | Larger | Broader | Lower |
| 0.05 | Intermediate | Narrower | Higher |
| 0.1 | Smaller | Narrowest | Highest |
Table 1: Effect of Diphenylphosphine Addition on PbSe Nanoparticle Synthesis.[5]
Protocol 2: Non-injection Synthesis of Zinc Selenium Sulfide (ZnSeS) Nanocrystals
This protocol outlines a one-step, non-injection approach for synthesizing ZnSeS gradient-alloyed nanocrystals using this compound.[3]
Materials:
-
Zinc oleate (Zn(OA)₂)
-
This compound (SeDPP)
-
Diphenylphosphine sulfide (SDPP)
-
1-octadecene (ODE)
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Magnetic stirrer
-
Centrifuge
-
Fluorometer
-
³¹P NMR Spectrometer
Procedure:
-
Reaction Setup:
-
In a three-neck flask, combine zinc oleate, this compound (SeDPP), diphenylphosphine sulfide (SDPP), and 1-octadecene (ODE).
-
-
Nucleation and Growth:
-
Reaction Monitoring and Termination:
-
The progress of the reaction can be monitored by taking aliquots and measuring their photoluminescence spectra.
-
Once the desired emission wavelength is achieved, cool the reaction mixture to room temperature.
-
-
Purification:
-
Purify the ZnSeS nanocrystals using a standard precipitation and re-dispersion method with a solvent/non-solvent pair (e.g., toluene/methanol).
-
Reaction Insights:
A ³¹P NMR study demonstrated that this compound (SeDPP) is more reactive towards zinc oleate than diphenylphosphine sulfide (SDPP).[3] This differential reactivity is key to the formation of the gradient-alloyed structure of the ZnSeS nanocrystals.[3]
Visualized Workflows and Pathways
References
Low-Temperature Synthesis of Quantum Dots with Diphenylphosphine Selenide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to unique size-dependent optical and electronic characteristics. Their high photostability, tunable fluorescence emission, and broad absorption spectra make them ideal candidates for a wide range of applications, including bioimaging, biosensing, and targeted drug delivery.[1][2][3] This document provides detailed protocols and application notes for the low-temperature synthesis of quantum dots using diphenylphosphine (B32561) selenide (B1212193) (DPPSe) as a selenium precursor. The use of secondary phosphine (B1218219) selenides like DPPSe has been shown to significantly improve reaction yields and reproducibility at lower temperatures compared to traditional high-temperature methods.[4][5]
Core Principles and Advantages of Low-Temperature Synthesis with Diphenylphosphine Selenide
Traditional high-temperature synthesis of quantum dots often requires temperatures exceeding 300°C, which can limit the choice of solvents and ligands and may lead to broader size distributions.[6] Low-temperature methods, often conducted at temperatures between 100°C and 200°C, offer several advantages:
-
Improved Monodispersity: Slower growth rates at lower temperatures can lead to a narrower size distribution of the resulting quantum dots, which is crucial for achieving sharp and predictable fluorescence emission.[7]
-
Enhanced Reaction Yield: The use of more reactive secondary phosphine chalcogenides like this compound can lead to nearly quantitative yields of quantum dots.[5]
-
Greater Control over Nucleation and Growth: Low-temperature synthesis allows for a better separation of the nucleation and growth phases, providing greater control over the final particle size and properties.
-
Energy Efficiency: Lower reaction temperatures contribute to a more energy-efficient and sustainable synthesis process.
This compound (DPPSe) plays a crucial role in this process. It is often formed in situ from the reaction of a selenium source with diphenylphosphine (DPP). Even in syntheses that use trioctylphosphine (B1581425) selenide (TOPSe) as the primary selenium precursor, the presence of DPP as an impurity or an additive can lead to the formation of the more reactive DPPSe, which then drives the nucleation and growth of the quantum dots at lower temperatures. This is due to the existence of a chemical equilibrium that favors the formation of DPPSe.[4]
Experimental Protocols
This section provides detailed experimental protocols for the low-temperature synthesis of Lead Selenide (PbSe) and Cadmium Selenide (CdSe) quantum dots.
Protocol 1: Low-Temperature Synthesis of PbSe Quantum Dots
This protocol is adapted from a method that investigates the effect of diphenylphosphine (DPP) on the synthesis of PbSe nanoparticles.[5] While this protocol uses DPP and a selenium precursor that forms DPPSe in situ, it provides a clear and reproducible method for low-temperature synthesis.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Diphenylphosphine (DPP)
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Condenser
-
Thermocouple
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Selenium Precursor (TOP-Se):
-
In a glovebox or under an inert atmosphere, dissolve elemental selenium in trioctylphosphine to a final concentration of 1 M. Gentle heating may be required to facilitate dissolution.
-
-
Synthesis of PbSe Quantum Dots:
-
In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.
-
Degas the mixture under vacuum at room temperature for 30 minutes, followed by heating to 120°C under vacuum for another 30 minutes to ensure the formation of lead oleate (B1233923) and removal of water.
-
Switch to an inert atmosphere (N2 or Ar) and increase the temperature to the desired injection temperature (e.g., 150°C).
-
In a separate vial, mix the desired amount of diphenylphosphine (DPP) with the TOP-Se precursor solution.
-
Rapidly inject the DPP/TOP-Se mixture into the hot lead oleate solution with vigorous stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) to allow for quantum dot growth.
-
Cool the reaction mixture rapidly to room temperature to quench the reaction.
-
-
Purification:
-
Add an excess of methanol to the crude solution to precipitate the PbSe quantum dots.
-
Centrifuge the mixture to pellet the quantum dots.
-
Discard the supernatant and re-disperse the quantum dot pellet in a minimal amount of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
The final purified PbSe quantum dots can be stored as a solution in toluene.
-
Protocol 2: Low-Temperature Synthesis of CdSe Quantum Dots (Adapted)
This protocol is an adaptation of a general low-temperature CdSe quantum dot synthesis, modified to incorporate the use of this compound.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Diphenylphosphine (DPP)
-
Toluene
-
Methanol
Equipment:
-
Same as Protocol 1.
Procedure:
-
Preparation of this compound (DPPSe) Precursor:
-
In a glovebox or under an inert atmosphere, dissolve elemental selenium in diphenylphosphine to create the DPPSe precursor solution. The stoichiometry should be carefully controlled.
-
-
Synthesis of CdSe Quantum Dots:
-
In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Degas the mixture under vacuum at 120°C for 30 minutes to form cadmium oleate.
-
Switch to an inert atmosphere and raise the temperature to the desired injection temperature (e.g., 180°C).
-
Rapidly inject the DPPSe precursor solution into the hot cadmium oleate solution with vigorous stirring.
-
Monitor the growth of the quantum dots by taking small aliquots at different time intervals and measuring their absorption and emission spectra.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
-
Purification:
-
Follow the same purification procedure as described in Protocol 1.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis protocols. The exact values may vary depending on specific experimental conditions.
Table 1: Effect of Diphenylphosphine (DPP) Concentration on PbSe Nanoparticle Size [5]
| Amount of DPP (mL) | Average Nanoparticle Size (nm) | Size Distribution (Standard Deviation, nm) |
| 0 | 10.28 | 0.93 |
| 0.05 | 8.5 | 0.75 |
| 0.1 | 6.2 | 0.5 |
Table 2: Representative Data for Low-Temperature CdSe Quantum Dot Synthesis
| Reaction Time (minutes) | Temperature (°C) | Approximate Size (nm) | Emission Wavelength (nm) |
| 1 | 180 | 2.5 | 520 |
| 5 | 180 | 3.5 | 560 |
| 15 | 180 | 4.5 | 590 |
| 30 | 180 | 5.5 | 620 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the low-temperature synthesis of quantum dots using this compound.
Caption: Experimental workflow for the low-temperature synthesis of quantum dots.
Caption: Proposed reaction pathway for low-temperature quantum dot synthesis.
Applications in Drug Development
Quantum dots synthesized via low-temperature methods using this compound offer significant potential in the field of drug development due to their enhanced optical properties and biocompatibility after surface modification.
Bioimaging and Cellular Tracking
The bright and stable fluorescence of these quantum dots makes them excellent probes for in vitro and in vivo imaging.[8][9] Their tunable emission spectra allow for multiplexed imaging, enabling the simultaneous tracking of multiple cellular targets or processes. The small size and narrow emission of quantum dots synthesized with DPPSe can provide high-resolution images of cellular structures and trafficking pathways of drug molecules.
Targeted Drug Delivery
Quantum dots can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to specifically bind to receptors on diseased cells, such as cancer cells.[6][10][11] This targeted approach can enhance the therapeutic efficacy of drugs while minimizing off-target side effects. The quantum dots can act as both the delivery vehicle and an imaging agent, allowing for real-time monitoring of drug distribution and accumulation at the target site.[12]
Theranostics
The combination of diagnostic imaging and therapeutic delivery in a single platform is known as theranostics. Quantum dots are promising candidates for theranostic applications. For instance, they can be engineered to carry a therapeutic payload, such as a chemotherapy drug or siRNA, while their inherent fluorescence allows for the visualization of their delivery and the monitoring of the therapeutic response.[12]
Conclusion
The low-temperature synthesis of quantum dots using this compound offers a robust and efficient method for producing high-quality nanocrystals with tunable properties. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals in the fields of materials science and drug development. The superior optical properties and potential for biocompatibility make these quantum dots a valuable tool for advancing bioimaging, targeted drug delivery, and theranostics.
References
- 1. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low temperature synthesis of colloidal CdSe quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]
- 9. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Scale-Up of Quantum Dot Synthesis Using Diphenylphosphine Selenide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scaled-up synthesis of semiconductor quantum dots (QDs) utilizing diphenylphosphine (B32561) selenide (B1212193) (DPPSe) as a selenium precursor. The methodologies described herein are based on the widely adopted hot-injection technique, which allows for the production of high-quality, monodisperse nanocrystals. The use of secondary phosphine (B1218219) selenides like DPPSe can contribute to nearly quantitative yields, a crucial factor for scalable production.
This document offers a comprehensive resource for the reproducible synthesis of quantum dots suitable for a range of applications, including bioimaging, diagnostics, and as nanocarriers for targeted drug delivery.
Introduction to Diphenylphosphine Selenide in Quantum Dot Synthesis
This compound (DPPSe) is a highly effective selenium precursor for the synthesis of various metal selenide quantum dots, such as cadmium selenide (CdSe) and lead selenide (PbSe). Unlike tertiary phosphine selenides (e.g., trioctylphosphine (B1581425) selenide, TOPSe), which can be unreactive with metal carboxylates on their own, secondary phosphine selenides like DPPSe are known to facilitate the nucleation and growth of QDs, leading to significantly higher reaction yields. This characteristic is particularly advantageous for the large-scale production of quantum dots, where efficiency and product output are critical. The addition of DPPSe has been shown to influence the final size and size distribution of the nanocrystals, allowing for greater control over their optical properties.
Experimental Protocols
Gram-Scale Synthesis of CdSe Quantum Dots via Hot-Injection
This protocol describes a representative method for the gram-scale synthesis of CdSe quantum dots using DPPSe. The hot-injection method separates the nucleation and growth phases of the nanocrystals, which is key to achieving a narrow size distribution.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Selenium (Se) powder
-
Diphenylphosphine (DPP)
-
Toluene
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Condenser
-
Thermocouple
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Centrifuge and centrifuge tubes
Procedure:
Preparation of Selenium Precursor (DPPSe):
-
In an inert atmosphere (e.g., a glovebox), dissolve elemental selenium powder in diphenylphosphine to create the DPPSe precursor solution. The molar ratio of DPP to Se should be carefully controlled as it can influence the reaction kinetics and final particle size.
-
Gently warm the mixture if necessary to ensure complete dissolution of the selenium.
-
Load the DPPSe solution into a syringe for subsequent injection.
Preparation of Cadmium Precursor:
-
Combine cadmium oxide, oleic acid, and 1-octadecene in a three-neck flask.
-
Attach the condenser and insert the thermocouple.
-
Heat the mixture under a continuous flow of inert gas (e.g., Argon) with vigorous stirring. The temperature should be gradually increased to a point where the CdO completely dissolves and the solution becomes clear, indicating the formation of the cadmium oleate (B1233923) complex. This typically occurs at temperatures above 200°C.
Hot-Injection and Growth:
-
Once the cadmium precursor solution is stable at the desired injection temperature (e.g., 240-280°C), rapidly inject the DPPSe precursor solution into the hot flask with continuous stirring.
-
The injection will cause a drop in temperature. Allow the temperature to recover to a slightly lower growth temperature.
-
The growth of the quantum dots can be monitored by observing the color change of the solution. Aliquots can be taken at different time points to obtain quantum dots of various sizes.
Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add a non-solvent such as methanol to precipitate the quantum dots.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and redisperse the QD pellet in a suitable solvent like toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and excess ligands.
Surface Functionalization for Drug Delivery Applications
For use in biological systems, the hydrophobic quantum dots synthesized in organic solvents must be rendered water-soluble and functionalized with targeting moieties.
Materials:
-
Purified quantum dots in toluene
-
Ligands for surface exchange (e.g., dihydrolipoic acid - DHLA)
-
Targeting molecules (e.g., antibodies, peptides) with appropriate functional groups
-
Cross-linking agents (e.g., EDC/NHS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Ligand Exchange: Mix the purified quantum dots with a solution of a hydrophilic ligand like DHLA. The thiol groups of DHLA will displace the original hydrophobic ligands on the QD surface, making them water-dispersible.
-
Purification of Water-Soluble QDs: Remove excess ligands through methods such as dialysis or centrifugal filtration.
-
Bioconjugation: Covalently attach targeting molecules to the surface of the water-soluble QDs using a cross-linking agent.[1] For example, the carboxyl groups on DHLA-capped QDs can be activated with EDC/NHS to react with amine groups on proteins or peptides.[1]
-
Final Purification: Purify the functionalized quantum dots to remove any unreacted targeting molecules and cross-linkers.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the scaled-up synthesis of quantum dots using DPPSe.
Table 1: Representative Parameters for Gram-Scale CdSe QD Synthesis
| Parameter | Value | Notes |
| Cadmium Precursor | ||
| Cadmium Oxide (CdO) | ~1-2 g | Scale as needed for desired yield. |
| Oleic Acid (OA) | Molar ratio relative to CdO | Acts as a stabilizing ligand. |
| 1-Octadecene (ODE) | 100-200 mL | High-boiling solvent. |
| Selenium Precursor | ||
| Selenium (Se) | Stoichiometric to Cd | |
| Diphenylphosphine (DPP) | Molar ratio relative to Se | Influences reaction rate and QD size. |
| Reaction Conditions | ||
| Injection Temperature | 240 - 280 °C | Critical for initiating nucleation. |
| Growth Temperature | 220 - 260 °C | Maintained after injection. |
| Reaction Time | 1 - 30 minutes | Determines the final size of the QDs. |
| Purification | ||
| Solvent | Toluene | For redispersion. |
| Anti-solvent | Methanol | For precipitation. |
Table 2: Effect of Diphenylphosphine (DPP) Concentration on PbSe Nanoparticle Synthesis
| DPP Volume (mL) in Se Precursor | Average Nanoparticle Size (nm) | Size Distribution | Relative Yield |
| 0 | Larger, less uniform | Broad | Lower |
| 0.05 | Intermediate | Improved | Increased |
| 0.1 | Smaller, more uniform | Narrow | Highest |
Note: This data is illustrative and based on findings for PbSe synthesis. Similar trends may be observed for other quantum dot systems.
Visualizations
Caption: Workflow for the scaled-up synthesis of quantum dots.
References
Troubleshooting & Optimization
Revolutionizing Quantum Dot Synthesis: A Technical Guide to Diphenylphosphine Selenide
IMPROVING QUANTUM DOT YIELD AND MONODISPERSITY WITH DIPHENYLPHOSPHINE (B32561) SELENIDE (B1212193)
Welcome to the technical support center for leveraging diphenylphosphine selenide (DPPSe) in your quantum dot (QD) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance your research outcomes. The use of secondary phosphine (B1218219) selenides, such as DPPSe, has been shown to significantly improve reaction yields and the uniformity of nanoparticle size, leading to higher quality quantum dots.
Troubleshooting Guide
This section addresses specific issues that may arise during quantum dot synthesis when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Quantum Dot Yield | 1. Inactive Selenium Precursor: Pure tertiary phosphine selenides (e.g., trioctylphosphine (B1581425) selenide - TOPSe) can be unreactive without the presence of secondary phosphines.[1] 2. Insufficient Reaction Temperature: The temperature may not be high enough to initiate nucleation. 3. Poor Quality Reagents: Degradation of precursors (metal salts, DPPSe, solvents) can inhibit the reaction. | 1. Ensure Reactive Selenium Source: Use a stoichiometric amount of a secondary phosphine selenide like DPPSe instead of relying on TOPSe, which may lack the necessary secondary phosphine impurities.[1] 2. Optimize Temperature: For CdSe synthesis, a common temperature range is 225-280°C.[2][3] For PbSe, temperatures can vary, but nucleation is critical. Monitor the reaction closely upon injection of the selenium precursor. 3. Verify Reagent Quality: Use high-purity solvents and precursors. Ensure DPPSe is handled under an inert atmosphere to prevent oxidation. |
| Poor Monodispersity (Wide Size Distribution) | 1. Slow Injection of Precursor: A slow injection of the DPPSe solution can lead to continuous nucleation, resulting in a broad size distribution. 2. Temperature Fluctuations: Inconsistent temperature control during QD growth can affect the growth rate of different particles unevenly. 3. Incorrect Ligand Concentration: Insufficient or inappropriate ligands can lead to uncontrolled growth and aggregation. | 1. Rapid Injection: The selenium precursor solution should be injected quickly and efficiently into the hot metal precursor solution to ensure a single, rapid nucleation event.[3] 2. Maintain Stable Temperature: Use a reliable heating mantle and temperature controller to maintain a constant temperature during the growth phase. 3. Optimize Ligands: Ensure the appropriate concentration of capping ligands like oleic acid is present to stabilize the growing nanocrystals and prevent aggregation.[4] |
| Aggregation of Quantum Dots | 1. Inadequate Ligand Coverage: The surface of the quantum dots may not be fully passivated by capping ligands. 2. Solvent Incompatibility: The solvent used for purification or storage may be a poor solvent for the capped QDs. 3. High Salt Concentration: Residual salts from precursors can cause aggregation.[5] | 1. Adjust Ligand Ratio: Increase the concentration of capping ligands (e.g., oleic acid) in the reaction mixture. 2. Use Appropriate Solvents: Purify and store QDs in non-polar solvents like hexane (B92381) or toluene.[6][7] For biological applications, specific ligand exchange protocols are necessary. 3. Thorough Purification: Wash the synthesized QDs multiple times with a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the QDs and remove unreacted precursors and salts, followed by redispersion in a suitable solvent.[8] |
| "Blinking" or Low Fluorescence | 1. Surface Defects: Unpassivated atoms on the QD surface can act as trap states for charge carriers, quenching fluorescence.[5] 2. Oxidation: Exposure to air, especially at high temperatures, can degrade the QD surface. 3. Incomplete Shelling (for core/shell QDs): An incomplete or poor-quality shell does not effectively passivate the core. | 1. Surface Passivation: Consider post-synthetic treatments, such as the addition of a thin shell of a wider bandgap semiconductor (e.g., ZnS for CdSe QDs), to passivate surface traps. 2. Inert Atmosphere: Conduct the entire synthesis and initial purification steps under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize Shelling Procedure: For core/shell synthesis, ensure complete removal of solvents and use appropriate temperatures for shell growth.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DPPSe) a better selenium precursor than trioctylphosphine selenide (TOPSe)?
A1: Studies have shown that pure tertiary phosphine selenides like TOPSe are surprisingly unreactive with metal carboxylates and are incapable of yielding quantum dots on their own.[1] The actual reactive species responsible for QD nucleation are secondary phosphines, which are often present as impurities in commercial-grade TOP.[1] Using a stoichiometric amount of a secondary phosphine chalcogenide like DPPSe provides a direct and quantifiable source of the reactive species, leading to nearly quantitative reaction yields and improved monodispersity.[1]
Q2: What is the role of diphenylphosphine (DPP) when added to a TOP-Se precursor solution?
A2: Adding diphenylphosphine (a secondary phosphine) to a TOP-Se solution introduces the reactive species necessary for efficient nucleation. Research on PbSe nanoparticle synthesis has demonstrated that increasing the amount of DPP added to the selenium precursor results in smaller nanoparticles, better size distribution, and an increased reaction yield.[1]
Q3: How can I control the size of the quantum dots when using DPPSe?
A3: The size of the quantum dots is primarily controlled by the reaction time and temperature after the injection of the DPPSe precursor.[4][8] To obtain smaller QDs, you can use a shorter reaction time or a lower growth temperature. For larger QDs, the reaction time can be extended. Taking aliquots of the reaction mixture at different time points and quenching their growth by cooling is a common method to obtain QDs of various sizes from a single synthesis.[3][7]
Q4: What are the safety precautions I should take when working with DPPSe and other quantum dot precursors?
A4: All synthesis procedures should be performed in a fume hood.[3][7] Precursors such as cadmium oxide and selenium are toxic and pose inhalation hazards.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reactions are conducted at high temperatures, so caution must be exercised when handling hot solutions.[4]
Q5: My quantum dots have a broad emission spectrum. How can I improve the monodispersity?
A5: A broad emission spectrum is indicative of a wide size distribution. To improve monodispersity, focus on achieving a single, rapid nucleation event followed by controlled growth. This can be accomplished by:
-
Rapidly injecting the DPPSe precursor into the hot metal precursor solution.[3]
-
Maintaining a stable and uniform temperature throughout the synthesis.
-
Ensuring an adequate concentration of capping ligands to prevent uncontrolled growth and aggregation.
Quantitative Data Summary
The use of diphenylphosphine (DPP) as a secondary phosphine source has a quantifiable impact on the resulting quantum dots.
Table 1: Effect of Diphenylphosphine (DPP) Addition on PbSe Nanoparticle Synthesis
| Amount of DPP Added (ml) | Average Nanoparticle Size (nm) | Standard Deviation (nm) | Qualitative Yield |
| 0 | 10.28 | 0.93 | Lower |
| 0.05 | Not specified, but smaller than 0 ml | Not specified | Higher than 0 ml |
| 0.1 | Not specified, but smallest | Not specified, but better distribution | Highest |
Source: Based on data from a study on the effect of DPP in the synthesis of PbSe nanoparticles.[1] The study indicates that increasing the amount of DPP leads to smaller nanoparticles, a better size distribution, and an increased reaction yield.[1]
Experimental Protocols
Protocol 1: Synthesis of PbSe Quantum Dots Using a Diphenylphosphine-Containing Selenium Precursor
This protocol is adapted from studies that highlight the importance of secondary phosphines for high-yield QD synthesis.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Diphenylphosphine (DPP)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-free synthesis
Procedure:
-
Preparation of Selenium Precursor:
-
In a glovebox or under an inert atmosphere, prepare a 1 M solution of TOP-Se by dissolving selenium powder in TOP.
-
To this solution, add a specific volume of diphenylphosphine (e.g., for a 25 ml TOP-Se solution, 0.1 ml of DPP can be added for optimal results).[1]
-
-
Preparation of Lead Precursor:
-
In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum to remove water and oxygen, then switch to an inert gas atmosphere.
-
Continue heating until the solution becomes clear, indicating the formation of lead oleate.
-
-
Quantum Dot Nucleation and Growth:
-
Heat the lead precursor solution to the desired injection temperature (e.g., 150-180°C).
-
Rapidly inject the prepared selenium precursor containing DPP into the hot lead precursor solution with vigorous stirring.
-
After injection, the growth of the PbSe QDs can be controlled by adjusting the temperature and reaction time.
-
-
Purification:
-
Cool the reaction mixture.
-
Add a non-solvent like ethanol or acetone (B3395972) to precipitate the QDs.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and redisperse the QDs in a non-polar solvent like hexane or toluene. Repeat this washing step 2-3 times.
-
Protocol 2: Synthesis of CdSe Quantum Dots (Illustrative)
While the provided search results focus more on PbSe with DPP, a similar principle applies to CdSe. This is a general protocol that can be adapted.
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid or Oleic acid
-
1-octadecene (ODE)
-
This compound (DPPSe)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-free synthesis
Procedure:
-
Preparation of Cadmium Precursor:
-
Quantum Dot Nucleation and Growth:
-
Raise the temperature of the cadmium precursor solution to the injection temperature (e.g., 225°C).[3]
-
Rapidly inject a solution of DPPSe in a suitable solvent (e.g., ODE or TOP) into the hot cadmium precursor solution.
-
The reaction time at this temperature will determine the final size of the CdSe QDs. Aliquots can be taken at different time intervals to obtain different sizes.[7]
-
-
Purification:
-
Follow the same purification steps as outlined in Protocol 1, using appropriate solvents for precipitation (e.g., acetone/methanol) and redispersion (e.g., hexane).
-
Visualizing the Workflow
The synthesis of quantum dots using this compound can be broken down into a clear workflow.
Caption: Workflow for Quantum Dot Synthesis using this compound.
This logical diagram illustrates the key stages of quantum dot synthesis, from precursor preparation through to the final purified product.
Caption: Logical relationship for achieving high monodispersity in QD synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 3. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 4. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. chem.fsu.edu [chem.fsu.edu]
- 7. nnci.net [nnci.net]
- 8. benchchem.com [benchchem.com]
Common impurities in diphenylphosphine selenide and their effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving diphenylphosphine (B32561) selenide (B1212193). Below you will find frequently asked questions and troubleshooting guides to address common issues related to impurities and their effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized diphenylphosphine selenide?
A1: The most prevalent impurities in this compound (DPPSe) are typically:
-
Diphenylphosphine Oxide (DPPO): Formed due to the oxidation of this compound or its precursor, diphenylphosphine.[1] This is often the most significant impurity, especially if the material has been handled or stored in the presence of air.
-
Unreacted Diphenylphosphine (DPP): Residual starting material from the synthesis of DPPSe.[2]
-
Other Oxidized Phosphorus Species: Depending on the synthetic route and storage conditions, other oxidized phosphine (B1218219) species may be present.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: The most effective and widely used method for identifying and quantifying phosphorus-containing impurities in this compound is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy .[1][3][4] Each phosphorus-containing compound has a characteristic chemical shift in the ³¹P NMR spectrum, allowing for the identification and quantification of the main component and its impurities.
Q3: What are the general effects of these impurities on my experiments?
A3: Impurities in this compound can have significant effects on various applications:
-
In Catalysis: Diphenylphosphine oxide can act as a ligand for transition metals, potentially altering the catalytic activity and selectivity of the desired reaction.[5] Unreacted diphenylphosphine can also compete with the desired ligand or react with the metal center.
-
In Nanoparticle Synthesis (e.g., Quantum Dots): The purity of precursors is critical. While trace amounts of secondary phosphines (like diphenylphosphine) can be essential for the nucleation of quantum dots, higher or uncontrolled concentrations can lead to poor size distribution and reduced quantum yield.[2][3] The presence of oxides can interfere with crystal growth.
-
In Organic Synthesis: The presence of nucleophilic (diphenylphosphine) or coordinating (diphenylphosphine oxide) impurities can lead to unwanted side reactions, reducing the yield and purity of the target molecule.
Q4: How can I purify my this compound to remove these impurities?
A4: The most common laboratory-scale purification method for solid organophosphorus compounds like this compound is recrystallization .[6][7][8] This technique separates compounds based on differences in their solubility in a given solvent at different temperatures. For impurities that are difficult to remove by recrystallization, column chromatography may be an option, although care must be taken to avoid oxidation on the stationary phase.[9]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with this compound that may be related to impurities.
Issue 1: Inconsistent or Low Yields in a Catalytic Reaction
| Symptom | Potential Cause (Impurity-Related) | Suggested Action |
| Lower than expected catalytic activity. | Diphenylphosphine oxide (DPPO) impurity: DPPO can coordinate to the metal center, potentially inhibiting the catalyst.[5] | 1. Analyze the DPPSe starting material by ³¹P NMR to quantify the DPPO content. 2. Purify the DPPSe via recrystallization to remove DPPO. 3. Consider using freshly prepared or recently purified DPPSe for sensitive catalytic systems. |
| Formation of unexpected byproducts. | Unreacted diphenylphosphine (DPP) impurity: DPP is a nucleophile and can participate in side reactions. | 1. Check the purity of your DPPSe with ³¹P NMR. 2. If DPP is present, purify the material. 3. Ensure inert atmosphere conditions during the reaction to prevent in-situ oxidation of any residual DPP. |
Issue 2: Poor Quality Nanocrystals (e.g., Quantum Dots)
| Symptom | Potential Cause (Impurity-Related) | Suggested Action |
| Broad size distribution of nanoparticles. | Inconsistent levels of diphenylphosphine (DPP) impurity: While some secondary phosphines can initiate nucleation, uncontrolled amounts lead to continuous nucleation and a broad size distribution.[2][3] | 1. Use highly pure DPPSe as the selenium source. 2. If necessary, intentionally add a controlled amount of a secondary phosphine like DPP to initiate nucleation in a more controlled manner. |
| Low quantum yield or poor crystallinity. | Presence of diphenylphosphine oxide (DPPO) or other oxides: These can interfere with the crystal growth process on the nanoparticle surface. | 1. Ensure the DPPSe and other reagents are free from oxide impurities by checking with ³¹P NMR. 2. Purify the DPPSe if significant oxide impurities are detected. 3. Maintain a strictly inert atmosphere during the synthesis to prevent oxidation.[10] |
Summary of Common Impurities and Their Effects
| Impurity | Common Source | Potential Effects | Recommended Analytical Technique |
| Diphenylphosphine Oxide (DPPO) | Oxidation of DPPSe or DPP | - Acts as a ligand, altering catalytic activity. - Can inhibit nanoparticle growth.[5] | ³¹P NMR Spectroscopy |
| Diphenylphosphine (DPP) | Unreacted starting material | - Can act as a competing ligand in catalysis. - Uncontrolled nucleation in nanoparticle synthesis.[2][3] | ³¹P NMR Spectroscopy |
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
This protocol provides a general guideline for preparing and analyzing a this compound sample by ³¹P NMR.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or DMSO-d₆) in an NMR tube.[1][11] Ensure the sample is fully dissolved.
- For quantitative analysis (qNMR), a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate) should be added.[1][12]
2. NMR Acquisition:
- Acquire a proton-decoupled ³¹P NMR spectrum.
- A relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei of interest is recommended for accurate quantification.
- A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Reference the spectrum. 85% H₃PO₄ is often used as an external standard at 0 ppm.[11]
- Integrate the signals corresponding to this compound and any identified impurities. The relative integrals can be used to determine the purity of the sample.
Protocol 2: Purification of this compound by Recrystallization
This is a general procedure for the recrystallization of a solid organophosphorus compound. The choice of solvent is crucial and may require some experimentation.
1. Solvent Selection:
- The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[7]
- Common solvents for recrystallizing organophosphorus compounds include toluene, ethanol, hexane, or mixtures thereof.
2. Dissolution:
- Place the impure this compound in a flask.
- Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[6]
- Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum.
5. Purity Confirmation:
- Analyze the purified this compound by ³¹P NMR to confirm the removal of impurities.
Visual Troubleshooting Guide
The following workflow can be used to troubleshoot common experimental issues that may be related to impurities in this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. LabXchange [labxchange.org]
- 7. mt.com [mt.com]
- 8. unifr.ch [unifr.ch]
- 9. Hydrogen-Bond-Assisted Chalcogen Transfer between Phosphine Selenides and Arsine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine-free synthesis of selenide colloidal quantum dots | St. Petersburg Polytechnic University Journal: Physics and Mathematics [physmath.spbstu.ru]
- 11. barron.rice.edu [barron.rice.edu]
- 12. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
Technical Support Center: Purification of Crude Diphenylphosphine Selenide
This guide provides troubleshooting advice and detailed protocols for the purification of crude diphenylphosphine (B32561) selenide (B1212193), tailored for researchers and professionals in chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Possible Cause(s) | Recommended Solution(s) |
| My purified product has a persistent foul odor. What is the likely impurity and how can I remove it? | The most probable cause is residual, unreacted diphenylphosphine, which is known for its unpleasant smell. | 1. Recrystallization: Perform one or two additional recrystallizations. Ensure the crystals are thoroughly washed with a cold, non-polar solvent (e.g., cold hexane) to remove surface impurities. 2. Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for separating the product from starting material. 3. Borane (B79455) Protection: In some cases, unreacted phosphines can be protected using a borane complex (e.g., BH₃•THF) to alter their properties and facilitate separation, followed by a deprotection step. However, this adds complexity to the procedure. |
| After purification, my product is an off-white or yellowish powder, not pure white. Why? | 1. Oxidation: The presence of diphenylphosphine oxide, formed from the oxidation of unreacted diphenylphosphine, can cause discoloration.[1] 2. Residual Selenium: Traces of colloidal elemental selenium might be present. | 1. Column Chromatography: This is the most effective method for removing more polar impurities like phosphine (B1218219) oxides. 2. Activated Carbon Treatment: Dissolve the crude product in a hot solvent and treat with a small amount of activated carbon to adsorb colored impurities. Filter the hot solution through celite before crystallization. 3. Filtration: Ensure that all elemental selenium is removed by thorough filtration of the reaction mixture before any work-up procedures. |
| My yield is very low after recrystallization. What can I do to improve it? | 1. Solvent Choice: The chosen solvent system may be too good a solvent for your product, even at low temperatures. 2. Premature Crystallization: The product may be crystallizing out during hot filtration. 3. Incomplete Crystallization: Insufficient cooling time or temperature. | 1. Optimize Solvent System: Use a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A two-solvent (solvent/anti-solvent) system can provide better control over crystallization. 2. Pre-heat Funnel: Use a pre-heated funnel for hot filtration to prevent the product from crashing out. 3. Maximize Recovery: After collecting the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. Ensure the solution is cooled for an adequate amount of time, potentially in a freezer if the solvent's freezing point allows. |
| During column chromatography, my product is not eluting from the column or is streaking. | 1. Solvent Polarity: The eluent may not be polar enough to move the product down the column. 2. Compound Instability: The compound may be degrading on the acidic silica (B1680970) gel. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. Gradient Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane).[2] 2. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing 1-3% triethylamine (B128534) to neutralize acidic sites.[2] 3. Proper Loading: Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[2] |
Data Summary: Recrystallization Solvents
| Solvent System | Compound Type | Notes |
| Toluene (B28343) | Phosphine Selenide Derivative | The product was crystallized by concentrating the toluene filtrate and storing it at -25 °C. |
| Acetone / Hexane | Diselenophosphinate Salt | An example of a solvent/anti-solvent system where the product is dissolved in a more polar solvent (acetone) and crystallization is induced by a less polar solvent (hexane).[3] |
| Methanol | Thiaphosphirane | Used for the final recrystallization of a purified product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure based on common laboratory practices for purifying solid organic compounds.
-
Solvent Selection:
-
Choose a solvent or a solvent pair in which diphenylphosphine selenide has high solubility at elevated temperatures and low solubility at low temperatures (e.g., toluene, ethanol/hexane, or acetone/hexane). Test small quantities to find the optimal system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the crude product. Stir and heat the mixture gently (e.g., on a hot plate) to facilitate dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (like excess elemental selenium) are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove solids.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Once at room temperature, place the flask in an ice bath or a refrigerator (-4°C to -25°C) to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
-
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities that are difficult to separate by recrystallization.
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or vials and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow
References
Preventing oxidation and decomposition of diphenylphosphine selenide
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for preventing the oxidation and decomposition of diphenylphosphine (B32561) selenide (B1212193).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diphenylphosphine selenide decomposition?
A1: The primary cause of decomposition is oxidation. This compound is susceptible to air-oxidation, which converts the P(V) selenide to the corresponding P(V) oxide, diphenylphosphine oxide. This process is generally observed to be slow in the solid state but can be more significant in solution.
Q2: How should I store solid this compound?
A2: To ensure long-term stability, solid this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it at room temperature (15-25°C).[1][2] When handled correctly, phosphine (B1218219) chalcogenides have been observed to be stable in the solid state for over a year.
Q3: Can I prepare stock solutions of this compound for storage?
A3: While convenient, long-term storage of this compound in solution is not generally recommended due to the increased risk of oxidation compared to the solid state. If solutions must be prepared and stored, they should be made using anhydrous, deoxygenated solvents and kept under a strict inert atmosphere. Regular purity checks via ³¹P NMR are advised.
Q4: What are the signs of decomposition?
A4: The most common sign of decomposition is the formation of diphenylphosphine oxide. This can be monitored by ³¹P NMR spectroscopy. A fresh, pure sample of this compound will show a characteristic signal, while a degraded sample will show an additional peak corresponding to diphenylphosphine oxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or low yields. | Your this compound may have partially or fully oxidized to diphenylphosphine oxide, which will not participate in the desired reaction in the same manner. | Assess the purity of your this compound using ³¹P NMR spectroscopy. Compare the spectrum to the known chemical shifts for the selenide and its oxide (see table below). If significant oxidation has occurred, it is recommended to use a fresh, pure batch of the reagent. |
| Visible changes in the solid (e.g., clumping, discoloration). | This could indicate exposure to moisture or air, leading to decomposition. | While minor visible changes may not always correlate with significant degradation, it is best to verify the purity of the material using ³¹P NMR. Ensure that storage containers are properly sealed and that the material was handled under inert conditions. |
| Inconsistent results between experiments. | This may be due to variable levels of oxidation in the this compound used in different experimental runs. | Implement a consistent handling and storage protocol for your this compound. Always use an inert atmosphere for weighing and transfer. If using a shared bottle, ensure it is properly sealed and purged with inert gas after each use. |
Purity Assessment via ³¹P NMR
³¹P NMR is a powerful tool for assessing the purity of this compound and detecting its primary oxidation product.
| Compound | Typical ³¹P NMR Chemical Shift (δ) in CDCl₃ |
| This compound | ~33-35 ppm (with ⁷⁷Se satellites) |
| Diphenylphosphine Oxide | ~28-33 ppm |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The presence of selenium satellites (due to coupling with ⁷⁷Se, a spin 1/2 nucleus with 7.6% natural abundance) is a key indicator of the intact selenide.
Experimental Protocols
Protocol 1: Handling and Weighing of this compound using a Glovebox
A glovebox provides the most secure environment for handling air-sensitive solids like this compound.
Materials:
-
Glovebox with an inert atmosphere (Argon or Nitrogen, <1 ppm O₂ and H₂O)
-
Antistatic weighing boat or glass vial
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Spatula
-
Analytical balance (located inside the glovebox)
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Reaction vessel (e.g., Schlenk flask) with a septum or ground glass stopper
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This compound in its original container
Procedure:
-
Introduce the sealed container of this compound, a clean spatula, a weighing boat/vial, and your reaction vessel into the glovebox antechamber.
-
Purge the antechamber with at least three vacuum/inert gas cycles to remove atmospheric air and moisture.
-
Transfer the items into the main glovebox chamber.
-
Allow the items to acclimatize to the glovebox atmosphere for a few minutes.
-
Carefully open the container of this compound.
-
Using the spatula, transfer the desired amount of the solid to the weighing boat/vial on the analytical balance.
-
Record the mass.
-
Transfer the weighed solid into your reaction vessel.
-
Seal the reaction vessel securely.
-
Tightly reseal the main container of this compound.
-
The sealed reaction vessel can now be removed from the glovebox for your experiment.
Protocol 2: Handling and Transfer of this compound using a Schlenk Line
For laboratories without a glovebox, a Schlenk line can be used to handle air-sensitive solids, although this method requires more technical skill to minimize air exposure.
Materials:
-
Dual-manifold Schlenk line (one line for inert gas, one for vacuum)
-
Schlenk flask or tube as the reaction vessel
-
A second Schlenk tube or flask to act as a weighing vessel, with a ground glass joint and stopper
-
Spatula
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Source of inert gas (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Preparation: Dry all glassware in an oven (e.g., 120 °C overnight) and allow to cool under a stream of inert gas or in a desiccator.
-
Weighing (by difference): a. Place an empty, sealed Schlenk tube (weighing vessel) on a balance and tare it. b. In a fume hood, quickly open the main container of this compound, transfer an approximate amount to the weighing vessel using a spatula, and immediately seal the weighing vessel. Briefly purge the headspace with inert gas if possible. c. Weigh the sealed weighing vessel to get the initial mass of the solid.
-
Transfer to Reaction Vessel: a. Connect both the weighing vessel and the reaction vessel to the Schlenk line. b. Evacuate and backfill both vessels with inert gas at least three times to ensure an inert atmosphere. c. Under a positive pressure of inert gas (as indicated by the bubbler on the Schlenk line), carefully remove the stoppers from both vessels. d. Quickly and carefully tilt the weighing vessel to pour the solid into the reaction vessel. e. Reseal the reaction vessel. f. Reseal the now-empty (or partially empty) weighing vessel and weigh it to determine the exact mass of solid transferred.
Decomposition Pathway and Troubleshooting Workflow
The primary decomposition pathway for this compound is oxidation to diphenylphosphine oxide. The following diagram illustrates a logical workflow for troubleshooting issues related to potential decomposition.
References
Handling and storage of air-sensitive diphenylphosphine selenide
This guide provides technical information, troubleshooting advice, and standardized protocols for the safe and effective handling and storage of air-sensitive diphenylphosphine (B32561) selenide (B1212193).
Frequently Asked Questions (FAQs)
Q1: Is diphenylphosphine selenide truly air-sensitive? Some supplier information is conflicting.
A1: Yes, it is highly recommended to treat this compound as an air-sensitive and moisture-sensitive compound. The parent compound, diphenylphosphine, is known to oxidize in air and can be pyrophoric. While the selenide is generally more stable than the parent phosphine, slow oxidation can still occur upon prolonged exposure to air, leading to the formation of diphenylphosphine oxide and other degradation byproducts. For optimal results and safety, all handling and storage should be performed under an inert atmosphere.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is typically stored at room temperature (15-25°C). Ensure the container is kept in a dry, well-ventilated place away from heat and oxidizing agents.
Q3: What are the visible signs of decomposition?
A3: Pure this compound is a white to off-white powder or crystalline solid. Decomposition, primarily through oxidation, may not always present a dramatic color change. However, the presence of yellowish tints or clumping of the powder could indicate the formation of impurities. The most reliable method to check for degradation is through analytical techniques like ³¹P NMR spectroscopy.
Q4: Which solvents are suitable for dissolving this compound?
A4: this compound is soluble in most common organic solvents, such as toluene (B28343), chloroform, and tetrahydrofuran (B95107) (THF). It is critical to use anhydrous (dry) solvents, as the compound is moisture-sensitive. The presence of water can lead to hydrolysis and other side reactions.
Troubleshooting Guide
Problem: My reaction is sluggish or failing, and I suspect the this compound has degraded.
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Possible Cause 1: Oxidation from Air Exposure.
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Solution: Check the integrity of the reagent by ³¹P NMR spectroscopy. Fresh this compound should exhibit a characteristic signal. The primary oxidation product, diphenylphosphine oxide, will appear as a distinct, separate peak in the spectrum. If significant oxidation has occurred, it is best to use a fresh bottle of the reagent. For less sensitive applications, purification by recrystallization under inert conditions may be possible, though often not practical.
-
-
Possible Cause 2: Hydrolysis from Wet Solvents or Glassware.
-
Solution: Ensure that all solvents are rigorously dried using appropriate methods (e.g., passing through a solvent purification system or distilling from a suitable drying agent). All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.
-
-
Possible Cause 3: Contamination of the Reagent.
-
Solution: If the reagent was purchased from a supplier, review the certificate of analysis for purity. If it has been used previously, improper handling (e.g., using a dirty spatula, not purging the bottle adequately with inert gas after use) could have introduced contaminants. Always use clean, dry equipment and proper inert atmosphere techniques when accessing the reagent.
-
Problem: When preparing a solution, I observe a precipitate or cloudiness.
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Possible Cause 1: Insoluble Impurities.
-
Solution: This could be due to degradation products or inherent impurities. If the compound does not fully dissolve in a dry, appropriate solvent, it may be of poor quality. You can attempt to filter the solution under inert atmosphere (e.g., through a cannula with a filter frit) to remove the insoluble material, but the concentration of the resulting solution will be unknown and should be determined analytically if precision is required.
-
-
Possible Cause 2: Low Solubility in the Chosen Solvent.
-
Solution: Confirm the solubility of this compound in the specific solvent you are using. While generally soluble in common organic solvents, its solubility will vary. Gentle warming under an inert atmosphere may help, but be cautious of potential thermal degradation.
-
Data Presentation
Table 1: Physical and Stability Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₁PSe | |
| Molecular Weight | 265.15 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 110-115 °C | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 15-25°C (Room Temperature) | |
| Air Sensitivity | Sensitive; oxidizes over time. Should be handled under inert gas. | |
| Moisture Sensitivity | Sensitive; subject to hydrolysis. | |
| Recommended Storage | Tightly sealed container under a dry, inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of this compound
This protocol describes the preparation of a ~0.2 M solution in anhydrous toluene using Schlenk techniques.
Materials:
-
This compound
-
Anhydrous toluene (from a solvent purification system or freshly distilled)
-
Schlenk flask with a magnetic stir bar, oven-dried
-
Glass funnel, oven-dried
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles, oven-dried
Procedure:
-
Glassware Preparation: Assemble the hot Schlenk flask with the stir bar and funnel. Immediately place it under a positive pressure of inert gas while it cools to room temperature. This prevents atmospheric moisture from entering.
-
Inert Atmosphere Weighing: In a glovebox, weigh the desired amount of this compound directly into the cooled, tared Schlenk flask. If a glovebox is not available, weigh the solid quickly in a vial and add it to the flask through the funnel against a positive flow of inert gas (a "nitrogen blanket").
-
Sealing the Flask: Remove the funnel while maintaining a positive inert gas flow and quickly cap the flask with a rubber septum. Secure the septum with a wire or clamp.
-
Solvent Addition: Using a dry, inert-gas-flushed syringe, transfer the calculated volume of anhydrous toluene to the Schlenk flask through the septum.
-
Dissolution: Stir the mixture at room temperature until all the solid has dissolved completely.
-
Storage of the Solution: The resulting solution should be stored under a positive pressure of inert gas. For longer-term storage, parafilm can be wrapped around the septum to minimize air ingress. If the flask has a glass stopcock, ensure it is properly greased and closed.
Visualizations
Caption: Troubleshooting workflow for suspected reagent degradation.
Caption: Experimental workflow for handling air-sensitive solids.
Technical Support Center: Diphenylphosphine Selenide (DPPSe) in Nanoparticle Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing diphenylphosphine (B32561) selenide (B1212193) (DPPSe) as a selenium precursor in nanoparticle synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of diphenylphosphine selenide (DPPSe) in nanoparticle synthesis?
A1: this compound (DPPSe) is a highly effective selenium precursor used in the colloidal synthesis of metal selenide nanoparticles, such as cadmium selenide (CdSe) quantum dots. As a secondary phosphine (B1218219) selenide, it offers high reactivity, which is crucial for the nucleation stage of nanoparticle formation. In fact, studies have shown that secondary phosphines, often present as impurities in less reactive tertiary phosphines, are primarily responsible for initiating quantum dot nucleation.[1][2] Using a stoichiometric amount of a secondary phosphine chalcogenide like DPPSe can lead to nearly quantitative reaction yields.[1][2]
Q2: What are the main advantages of using DPPSe over other selenium precursors like trioctylphosphine (B1581425) selenide (TOPSe)?
A2: The primary advantage of DPPSe is its higher reactivity compared to tertiary phosphine selenides like TOPSe. Pure TOPSe has been found to be surprisingly unreactive with metal carboxylates, and the nanoparticle formation often relies on secondary phosphine impurities.[1][2] By using DPPSe directly, you achieve:
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Higher Yields: The reaction can proceed to nearly quantitative levels.[1][2]
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Improved Reproducibility: Eliminates the variability caused by unknown concentrations of impurities in other precursors.[3]
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Better Control: Allows for more precise control over the nucleation and growth phases of nanoparticle synthesis.
Q3: What are the potential side products when using DPPSe?
A3: The most common side product is diphenylphosphine oxide (DPPO). This can form if there is residual diphenylphosphine (DPP) impurity in the DPPSe, which can act as a reducing agent, or if DPPSe itself undergoes oxidation under certain reaction conditions.[3] The formation of DPPO is a key indicator of potential side reactions occurring during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during nanoparticle synthesis using DPPSe.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor Monodispersity (Broad Size Distribution) | 1. Impure DPPSe Precursor: The presence of impurities, such as unreacted diphenylphosphine (DPP) or diphenylphosphine oxide (DPPO), can lead to uncontrolled nucleation events. | 1a. Purify DPPSe: Recrystallize the DPPSe before use to remove impurities.1b. Use High-Purity Reagents: Ensure all other reagents (solvents, ligands, metal precursors) are of the highest possible purity. Trace impurities in solvents like TOPO have been shown to significantly impact nanocrystal growth. |
| 2. Secondary Nucleation: A burst of new nanoparticle "seeds" forming after the initial nucleation phase, often due to fluctuating precursor concentrations or temperatures. | 2a. Optimize Injection: Ensure rapid and complete injection of the precursor solution into the hot reaction mixture to promote a single, uniform nucleation event.2b. Maintain Stable Temperature: Use a high-precision temperature controller to minimize temperature fluctuations during the growth phase. | |
| Low Photoluminescence Quantum Yield (PLQY) | 1. Surface Defects: The presence of byproducts like DPPO on the nanoparticle surface can create trap states that quench luminescence. | 1a. Post-Synthesis Purification: Perform multiple rounds of precipitation and redispersion of the nanoparticles to remove byproducts and unreacted precursors.[4]1b. Surface Passivation: Consider a post-synthetic shelling procedure (e.g., with ZnS) to passivate the surface and improve quantum yield. |
| 2. Incomplete Precursor Conversion: If the reaction does not go to completion, unreacted precursors can remain in the solution and on the nanoparticle surface. | 2a. Adjust Stoichiometry: Experiment with slight variations in the metal-to-selenium precursor ratio to ensure complete conversion.2b. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion, while monitoring the effect on particle size. | |
| Reaction Fails to Initiate or Yield is Very Low | 1. Inactive Precursors: The cadmium precursor may not be properly formed (e.g., incomplete reaction of CdO with oleic acid). | 1a. Ensure Cadmium Oleate (B1233923) Formation: When preparing the cadmium precursor, ensure the solution becomes completely clear and colorless, indicating the full conversion of CdO to cadmium oleate before injecting the DPPSe solution.[5] |
| 2. Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the reaction between the cadmium precursor and DPPSe. | 2a. Verify Thermocouple Accuracy: Ensure your temperature measurement is accurate.2b. Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C. | |
| Uncontrolled Particle Growth (Aggregates or Rods Instead of Dots) | 1. Impurities in Solvents/Ligands: Commercially available solvents like tri-n-octylphosphine oxide (TOPO) can contain impurities that act as growth modifiers. For example, di-n-octylphosphinic acid (DOPA) has been shown to promote the growth of nanorods.[6] | 1a. Purify Solvents: Use recrystallized TOPO or high-purity solvents.1b. Add Known Modifiers: If anisotropic shapes are desired, intentionally add purified growth-modifying agents instead of relying on unknown impurities.[6] |
Reaction Pathways and Experimental Workflow
Understanding the chemical transformations during synthesis is key to troubleshooting. The primary reaction involves the cleavage of the P=Se bond in DPPSe and the reaction with the metal precursor. However, side reactions involving impurities can compete with this desired pathway.
The diagram above illustrates the desired reaction of Cadmium Oleate with DPPSe to form CdSe monomers, which then grow into nanoparticles. It also shows a common side reaction where a Diphenylphosphine (DPP) impurity is oxidized to Diphenylphosphine Oxide (DPPO), which can interfere with nanoparticle formation.
General Experimental Protocol: CdSe Quantum Dot Synthesis
This protocol is a general guideline and should be adapted and optimized for specific experimental setups and desired nanoparticle characteristics.
Materials:
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Cadmium oxide (CdO)
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Oleic Acid (OA)
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1-Octadecene (B91540) (ODE)
-
This compound (DPPSe)
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Anhydrous solvents (e.g., toluene, methanol (B129727), acetone (B3395972) for purification)
Procedure:
Detailed Steps:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene (ODE).
-
Heating and Degassing: Fit the flask with a condenser and thermocouple. Heat the mixture under an inert atmosphere (e.g., Argon) to approximately 240-260°C. Stir until the solution, which is initially a reddish-brown slurry, becomes clear and colorless. This indicates the formation of the cadmium oleate complex.[5]
-
Selenium Precursor Preparation: In a separate vial, dissolve the DPPSe in a small amount of ODE. This should ideally be done in a glovebox to prevent oxidation.
-
Injection: Once the cadmium precursor solution is stable at the target temperature, rapidly inject the DPPSe solution. The color of the solution should change almost instantaneously, indicating the nucleation of nanoparticles.
-
Growth: Maintain the reaction temperature. The nanoparticles will grow in size over time. The growth can be monitored by taking small aliquots at different time points and measuring their UV-Vis absorption spectra.
-
Quenching: Once the desired particle size is reached (as indicated by the position of the first excitonic peak in the absorption spectrum), rapidly cool the reaction flask to room temperature to stop further growth.
-
Purification: Add a non-solvent like methanol or acetone to the crude solution to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant containing unreacted precursors and byproducts, and redisperse the nanoparticle pellet in a non-polar solvent like toluene. This purification step should be repeated 2-3 times to ensure high-purity nanoparticles.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colloidal III–V quantum dots: a synthetic perspective - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05234B [pubs.rsc.org]
- 6. Colloidal synthesis of Quantum Dots (QDs) – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]
Technical Support Center: Optimizing Diphenylphosphine Selenide (DPPSe) Injection for Quantum Dot Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenylphosphine (B32561) selenide (B1212193) (DPPSe) as a selenium precursor in quantum dot (QD) synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: After injecting the DPPSe precursor, I'm observing a very rapid, uncontrolled growth of quantum dots, leading to a broad size distribution and poor photoluminescence. What's happening and how can I fix it?
A1: This issue is likely due to the high reactivity of diphenylphosphine selenide. A lower injection temperature is recommended to better control the nucleation and growth phases.
Troubleshooting Steps:
-
Lower the Injection Temperature: Reduce the injection temperature in increments of 10-15°C. A lower temperature will slow down the reaction kinetics, allowing for a more controlled growth of the nanocrystals.[1][2][3]
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Monitor Particle Growth: After injection, extract small aliquots of the reaction mixture at regular intervals (e.g., every 10-30 seconds) and quench their growth by cooling.[4] Analyze these aliquots using UV-Vis and photoluminescence spectroscopy to monitor the growth rate.
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Adjust Precursor Concentration: If lowering the temperature is insufficient, consider reducing the concentration of the DPPSe precursor solution. This will limit the amount of selenium available for initial nucleation.
Q2: My quantum dot synthesis is resulting in a low yield of nanoparticles. What are the potential causes and solutions?
A2: A low yield can stem from several factors, including incomplete precursor reaction or issues with the stability of the formed nanocrystals.
Troubleshooting Steps:
-
Verify Precursor Quality: Ensure that the DPPSe and the metal precursor (e.g., cadmium oleate) are of high purity and have not degraded.
-
Optimize Ligand Concentration: The concentration of stabilizing ligands, such as oleic acid, is crucial. Insufficient ligand concentration can lead to particle aggregation and precipitation, reducing the yield.
-
Increase Injection Temperature (with caution): While high temperatures can lead to uncontrolled growth, an injection temperature that is too low may result in an incomplete reaction. If you suspect this is the case, cautiously increase the injection temperature in small increments.
Q3: The photoluminescence spectra of my quantum dots show a secondary peak, indicating a bimodal size distribution. How can I achieve a more monodisperse population?
A3: A secondary peak suggests a second nucleation event is occurring after the initial burst. This can be caused by a prolonged period of high monomer concentration after the initial nucleation.
Troubleshooting Steps:
-
Rapid Injection: Ensure the DPPSe precursor is injected as quickly as possible into the hot reaction mixture.[4] This promotes a single, rapid nucleation event.
-
Lower the Growth Temperature: After the initial injection and nucleation, consider lowering the reaction temperature by 10-20°C for the growth phase. This can help prevent secondary nucleation.
-
Optimize Precursor Ratios: Adjust the molar ratio of the metal precursor to the DPPSe precursor. An excess of one precursor can sometimes contribute to secondary nucleation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection temperature for a CdSe quantum dot synthesis using DPPSe?
A1: While the optimal temperature will depend on your specific setup and desired quantum dot size, a good starting point for CdSe synthesis is an injection temperature of around 225°C.[4][5][6] Given the likely higher reactivity of DPPSe compared to other selenium precursors, you may need to adjust this downwards.
Q2: How does the injection temperature affect the final properties of the quantum dots?
A2: The injection temperature is a critical parameter that influences several key properties of the resulting quantum dots.[1][3]
-
Size: Higher injection temperatures generally lead to faster nanocrystal growth and larger quantum dots.[3] This results in a red-shift of the absorption and emission spectra.[1]
-
Size Distribution: An optimized injection temperature promotes a single, short nucleation event, which is crucial for achieving a narrow size distribution and monodisperse quantum dots.
-
Quantum Yield: The crystallinity and surface quality of the quantum dots, which are influenced by the reaction temperature, directly impact the photoluminescence quantum yield.
Q3: Can I use the same experimental protocol for DPPSe as I would for trioctylphosphine (B1581425) selenide (TOPSe)?
A3: While the general hot-injection methodology is the same, you will likely need to modify the protocol. This compound is expected to be more reactive than TOPSe. Therefore, you may need to use a lower injection temperature and shorter reaction times to achieve similar results. It is recommended to start with a lower temperature and carefully monitor the reaction progress.
Q4: How can I prepare the this compound (DPPSe) precursor solution?
A4: The DPPSe precursor can be prepared by dissolving elemental selenium in diphenylphosphine. Gentle heating may be required to facilitate the dissolution. The resulting solution should be handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
Data Presentation
Table 1: Effect of Injection Temperature on CdSe Quantum Dot Properties (Hypothetical Data for DPPSe)
| Injection Temperature (°C) | Average Diameter (nm) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) |
| 210 | 2.5 | 520 | 25 |
| 225 | 3.5 | 560 | 30 |
| 240 | 5.0 | 610 | 38 |
Note: This table presents hypothetical data based on general trends observed in quantum dot synthesis. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Hot-Injection Synthesis of CdSe Quantum Dots using DPPSe
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Diphenylphosphine (DPP)
-
Selenium (Se) powder
-
Anhydrous toluene
-
Anhydrous methanol
Procedure:
-
Preparation of Cadmium Precursor:
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In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to ~150°C until the solution becomes clear, indicating the formation of cadmium oleate.
-
Raise the temperature to the desired injection temperature (e.g., 225°C).[4]
-
-
Preparation of DPPSe Precursor:
-
In a glovebox, dissolve elemental selenium in diphenylphosphine to create the DPPSe solution. Gentle heating may be necessary.
-
-
Injection and Growth:
-
Once the cadmium precursor solution is stable at the injection temperature, rapidly inject the DPPSe solution into the hot flask with vigorous stirring.[4]
-
Monitor the reaction progress by observing the color change of the solution.
-
Extract aliquots at desired time intervals to obtain quantum dots of different sizes. Quench the growth of the aliquots in a room temperature solvent like toluene.
-
-
Purification:
-
Precipitate the synthesized CdSe quantum dots by adding a non-solvent like methanol.
-
Centrifuge the mixture to pellet the quantum dots.
-
Discard the supernatant and redisperse the quantum dot pellet in toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove unreacted precursors and excess ligands.
-
Visualizations
Caption: Workflow for the hot-injection synthesis of quantum dots using DPPSe.
Caption: Troubleshooting decision tree for common issues in QD synthesis.
References
- 1. Synthesis and Characterization of CdSe Quantum Dot with Injection Temperature and Reaction Time -Korean Journal of Materials Research | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 4. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 5. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 6. researchgate.net [researchgate.net]
Effect of diphenylphosphine selenide concentration on nanoparticle size
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of diphenylphosphine (B32561) selenide (B1212193) (DPhPSe) concentration on nanoparticle size for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing diphenylphosphine selenide concentration on the final nanoparticle size?
A1: In the synthesis of lead selenide (PbSe) nanoparticles, increasing the concentration of diphenylphosphine (DPP), a key component and often a precursor to or impurity in phosphine-based selenium sources, generally leads to a decrease in the final nanoparticle size.[1][2] Higher concentrations of DPP have been shown to improve the size distribution, making the nanoparticles more uniform in size.[1][2]
Q2: How does diphenylphosphine influence the nanoparticle formation process?
A2: Diphenylphosphine (DPP) plays a crucial role in the nucleation stage of nanoparticle synthesis. It is believed to increase the nucleation rate, leading to the formation of a larger number of initial seeds.[1] This rapid nucleation consumes the precursors more quickly, leaving less material for the subsequent growth phase of the existing nuclei, which results in smaller final nanoparticles. Additionally, DPP can improve the reproducibility of the synthesis, especially when using selenium precursors like trioctylphosphine-selenium (TOP-Se) that may contain secondary phosphine (B1218219) impurities.[1]
Q3: Can the use of diphenylphosphine affect the yield of the nanoparticle synthesis?
A3: Yes, an increase in the amount of diphenylphosphine (DPP) has been observed to increase the overall yield of the reaction, producing a higher quantity of PbSe nanoparticles.[1][2]
Q4: Are there alternative, phosphine-free methods for synthesizing selenide nanoparticles?
A4: Yes, due to the high equipment requirements and poor reproducibility of some phosphine-based procedures, phosphine-free synthesis routes have been developed.[3] One such method involves dissolving elemental selenium with sodium borohydride (B1222165) in oleylamine (B85491) to create a selenium precursor.[3] This approach is reported to be easier and less sensitive to reaction conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad size distribution of nanoparticles | - Inconsistent nucleation rate.- Ostwald ripening (larger particles growing at the expense of smaller ones). | - Increase Diphenylphosphine Concentration: A higher concentration of DPP can lead to a more uniform nucleation event, resulting in a narrower size distribution.[1][2]- Control Temperature: Ensure precise and stable temperature control during the reaction. |
| Low reaction yield | - Incomplete reaction of precursors.- Insufficient nucleation. | - Increase Diphenylphosphine Concentration: Higher amounts of DPP have been shown to increase the reaction yield.[1][2]- Check Precursor Quality: Ensure the purity and reactivity of your metal and selenium precursors. |
| Formation of large, undefined aggregates instead of distinct nanoparticles | - Uncontrolled particle growth.- Insufficient capping agent. | - Optimize Precursor Ratios: Adjust the molar ratio of the metal precursor to the selenium precursor and capping agent.- Modify Reaction Time: Shorter reaction times generally lead to smaller nanoparticles. |
| Irreproducible results between batches | - Impurities in precursors (e.g., secondary phosphines in TOP-Se).- Variations in inert atmosphere quality. | - Add a Controlled Amount of Diphenylphosphine: The addition of a specific amount of DPP can improve the reproducibility of reactions using TOP-Se.[1]- Ensure Rigorous Inert Atmosphere: Use a Schlenk line or glovebox to maintain a high-purity inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of reagents. |
Quantitative Data
The following table summarizes the effect of diphenylphosphine (DPP) addition on the average size of PbSe nanoparticles, as determined by transmission electron microscopy (TEM). The reaction was carried out for 15 minutes.
| Amount of Diphenylphosphine (DPP) Added (ml) | Average Nanoparticle Size (nm) | Standard Deviation (nm) |
| 0 | 10.28 | 0.93 |
| 0.05 | 8.43 | - |
| 0.1 | 8.72 | - |
Data sourced from a study on the effect of diphenylphosphine in the synthesis of PbSe nanoparticles.[2]
Experimental Protocols & Workflows
Detailed Methodology for PbSe Nanoparticle Synthesis
This protocol is based on a typical hot-injection synthesis of PbSe nanoparticles where the concentration of diphenylphosphine is varied.
1. Preparation of Selenium Precursor (TOP-Se):
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In an inert atmosphere (e.g., a glovebox), add 1.974 g of Selenium powder to a 25 ml volumetric flask.
-
Add trioctylphosphine (B1581425) (TOP) to the flask.
-
Heat the mixture at 50°C with magnetic stirring for approximately 2 hours, or until the solution becomes completely clear.
-
Allow the solution to cool to room temperature.
2. Synthesis of PbSe Nanoparticles:
-
Warning: This procedure should be performed in a fume hood using an inert atmosphere (e.g., via a Schlenk line) to prevent the oxidation of reagents at high temperatures.
-
Combine lead oxide (CdO), myristic acid, and 1-octadecene (B91540) (ODE) in a three-neck round-bottom flask.
-
Attach a condenser and insert a thermocouple.
-
Heat the mixture to 150°C under a flow of inert gas (e.g., Argon) while stirring. The solution should become clear and colorless, indicating the formation of the cadmium myristate precursor.
-
Maintain the temperature at a stable 240°C.
-
In a separate vial under an inert atmosphere, prepare the injection solution by mixing the desired amount of the TOP-Se precursor solution with a specific volume of diphenylphosphine (e.g., 0 ml, 0.05 ml, or 0.1 ml).
-
Rapidly inject the selenium precursor solution into the hot reaction flask with vigorous stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) to allow for nanoparticle growth. The size of the nanoparticles is dependent on the reaction time at a constant temperature.
-
After the desired reaction time, cool the mixture to room temperature.
3. Purification of Nanoparticles:
-
Add an excess of a non-solvent like methanol (B129727) or acetone (B3395972) to the cooled reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to form a pellet of the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a suitable solvent, such as hexane.
-
Repeat the precipitation and re-dispersion process at least two more times to remove unreacted precursors and excess ligands.
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The final purified nanoparticles can be stored as a solution in the chosen solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of PbSe nanoparticles with varying diphenylphosphine concentrations.
References
Technical Support Center: Troubleshooting Inconsistent Results in Quantum Dot Synthesis with Diphenylphosphine Selenide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in quantum dot (QD) synthesis using diphenylphosphine (B32561) selenide (B1212193) (DPPSe).
Frequently Asked Questions (FAQs)
Q1: Why are my quantum dot synthesis results inconsistent when using diphenylphosphine selenide?
Inconsistent results in quantum dot synthesis, even with a reactive precursor like this compound (DPPSe), can stem from several factors. Key areas to investigate include the purity of precursors and solvents, precise temperature control during nucleation and growth, the nature and concentration of ligands, and the overall reaction kinetics.[1][2][3] Minor variations in these parameters can lead to significant differences in the final QD size, size distribution, and optical properties.
Q2: What is the role of this compound (DPPSe) in quantum dot synthesis?
This compound (DPPSe) is a secondary phosphine (B1218219) selenide precursor. Research indicates that secondary phosphines can be the primary reactive species for the nucleation of quantum dots.[4][5] In contrast to tertiary phosphine selenides (e.g., TOPSe), which may be unreactive in their pure form, DPPSe can facilitate nearly quantitative QD yields.[5][6] Its application can enhance the reproducibility and yield of QD synthesis compared to methods that depend on impurities in lower-grade precursors.[4][5]
Q3: How critical is the purity of DPPSe and other precursors?
Precursor purity is of utmost importance. Impurities, even in trace amounts, can significantly affect reaction kinetics and the final properties of the quantum dots. For instance, the presence of secondary phosphines as impurities in commercial-grade tertiary phosphines has been identified as the actual source of reactivity in some traditional QD syntheses.[4][5] Consequently, using DPPSe of known and consistent purity is crucial for reproducible results. The purity of the metal precursor and the absence of contaminants like water in solvents can also impact emission properties and quantum yield.[7]
Q4: Can the choice of solvent affect the consistency of my synthesis?
Yes, the solvent plays a pivotal role. The solvent's coordinating ability, boiling point, and purity can all influence the reaction. High-boiling point solvents are frequently used to attain the necessary temperatures for nucleation and growth.[8] The presence of impurities, such as water, can be detrimental or, in some instances, surprisingly advantageous, affecting the emission linewidth and quantum yield.[7] The solvent can also influence the stability of the resulting quantum dots.[9]
Q5: How do ligands impact the reproducibility of quantum dot synthesis?
Ligands are essential for controlling the growth, stability, and properties of quantum dots.[10][11][12] They modulate the surface energy of the nanocrystals, thereby influencing their shape and crystal phase.[10] The length of the ligand's hydrocarbon chain can alter the nucleation kinetics.[13] Inconsistent ligand concentration or the presence of impurities in ligands can lead to variations in QD size, shape, and surface chemistry, which in turn affects their optical properties and stability.
Troubleshooting Guide
Issue 1: Broad Size Distribution or Polydispersity
Question: My quantum dots exhibit a broad size distribution, resulting in a wide emission spectrum. What could be the cause?
Answer: A broad size distribution, or polydispersity, often arises from a poor separation between the nucleation and growth phases of the synthesis.
-
Troubleshooting Steps:
-
Temperature Control: Ensure a rapid and uniform temperature drop following the initial high-temperature nucleation event.[3][14] Inconsistent cooling can permit continued nucleation during the growth phase, which broadens the size distribution. For hot-injection methods, the abrupt cooling of the hot coordinating solvent after the injection of room-temperature precursors is vital for separating nucleation and growth.[3]
-
Precursor Reactivity: The reactivity of your DPPSe and metal precursor should be well-matched. If precursor reactivity is too low, nucleation may be slow and overlap with the growth phase. Conversely, if it is too high, controlling the initial burst of nucleation might be challenging.
-
Monomer Concentration: The concentration of monomers in the solution influences the critical size for particle growth. A high monomer concentration enables all particles to grow, leading to a narrower size distribution.[14] If the monomer concentration is too low, Ostwald ripening can occur, where larger particles grow at the expense of smaller ones, thus broadening the distribution.[1][2]
-
Mixing: Ensure efficient and rapid mixing of precursors upon injection to achieve homogeneous nucleation. Inadequate stirring can create localized areas of high precursor concentration, leading to non-uniform nucleation and growth.[2]
-
-
Suggested Action:
-
Calibrate your temperature controller and ensure the reaction flask has uniform heating.
-
Consider using a precursor with modulated reactivity or adjusting the injection temperature.[15]
-
Increase the initial precursor concentration to promote a single, sharp nucleation event.
-
Caption: Logical workflow for diagnosing the causes of broad size distribution in quantum dot synthesis.
Issue 2: Low Quantum Yield
Question: The photoluminescence quantum yield (PLQY) of my quantum dots is consistently low. What are the likely causes?
Answer: A low quantum yield is typically a consequence of surface defects or the presence of quenching species.
-
Troubleshooting Steps:
-
Surface Passivation: Incomplete passivation of the quantum dot surface results in dangling bonds, which act as trap states for charge carriers and lead to non-radiative recombination.
-
Ligand Quality and Concentration: The type and quantity of ligands are critical for effective surface passivation.[16] Using old or impure ligands can result in poor surface coverage.
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Solvent and Precursor Purity: Impurities in the solvent or unreacted precursors can act as quenchers.[7] Post-synthesis purification of the quantum dots is crucial to remove these species.[17][18]
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Core-Shell Structure (if applicable): For core-shell quantum dots, a lattice mismatch between the core and shell materials can introduce strain and defects, thereby reducing the quantum yield.[13]
-
-
Suggested Action:
-
Ensure an appropriate ligand-to-metal ratio to achieve full surface coverage.
-
Use freshly purified ligands and high-purity solvents.
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Implement a thorough post-synthesis purification procedure, such as precipitation and redispersion.[19]
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For core-shell structures, consider using an intermediate shell layer to mitigate lattice mismatch.[13]
-
Caption: Decision tree for troubleshooting low quantum yield in quantum dot synthesis.
Issue 3: Batch-to-Batch Variation in Size and Emission Wavelength
Question: I am observing significant variations in the size and emission wavelength of my quantum dots from one synthesis to another, despite adhering to the same protocol. Why is this occurring?
Answer: Batch-to-batch irreproducibility is a common challenge in quantum dot synthesis and often indicates subtle variations in reaction conditions.
-
Troubleshooting Steps:
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Precursor Stock Solutions: If you are using stock solutions of precursors (e.g., DPPSe in a solvent), their stability over time can be a contributing factor. The precursor may degrade or precipitate, thereby altering its effective concentration.
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Inert Atmosphere: The quality of the inert atmosphere (e.g., nitrogen or argon) is crucial. The presence of oxygen or water can interfere with the reaction.
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Heating and Injection Rates: The rate of heating to the injection temperature and the speed of precursor injection can influence the nucleation burst.[14] Manual injections can be a source of variability.
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Purity of Reagents: Different batches of solvents, ligands, or even the DPPSe precursor may have slightly different impurity profiles, which can affect the reaction.[20]
-
-
Suggested Action:
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Prepare fresh precursor stock solutions for each synthesis or validate their stability over time.
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Ensure a leak-tight reaction setup with a high-purity inert gas supply.
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Employ an automated injection system for precise control over the injection rate.
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Source high-purity reagents and consider qualifying new batches before use.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Quantum Dot Properties
| Parameter | Variation | Potential Impact on Quantum Dots | Reference(s) |
| Temperature | Inconsistent heating/cooling | Broad size distribution, batch-to-batch variation | [1][2][21] |
| Too low during growth | Faceted (non-spherical) growth | [15] | |
| Too high during growth | Particle dissolution, alloying (in core-shell) | [15] | |
| Precursor Purity | Presence of secondary phosphines | Can be the primary reactive species, affecting yield | [4][5] |
| Water or other contaminants | Can alter emission properties and quantum yield | [7] | |
| Ligand Concentration | Insufficient | Poor surface passivation, low quantum yield | [16] |
| Excessive | Can hinder precursor reactivity and growth | ||
| Solvent | Impurities | Can act as quenchers or affect reaction kinetics | [7] |
| Coordinating vs. Non-coordinating | Influences precursor solubility and reactivity | [22] |
Experimental Protocols
Protocol 1: General Hot-Injection Synthesis of Quantum Dots using DPPSe
This protocol outlines a general methodology. Specific amounts, temperatures, and times will need to be optimized for the desired quantum dot material and size.
-
Preparation of Precursors:
-
Metal Precursor Solution: In a three-neck flask, dissolve the metal precursor (e.g., cadmium oxide, lead(II) oxide) in a suitable fatty acid (e.g., oleic acid) and a non-coordinating solvent (e.g., 1-octadecene) under an inert atmosphere. Heat the mixture until a clear solution is formed, then cool to room temperature.
-
DPPSe Stock Solution: In a glovebox, dissolve a precise amount of this compound (DPPSe) in a degassed, anhydrous solvent (e.g., trioctylphosphine (B1581425) or 1-octadecene).
-
-
Synthesis:
-
Heat the metal precursor solution in the three-neck flask to the desired injection temperature (typically between 200-300 °C) under a constant flow of inert gas and vigorous stirring.
-
Rapidly inject the DPPSe stock solution into the hot reaction mixture.
-
Immediately after injection, reduce the temperature to a lower growth temperature. The color of the solution should change, indicating the formation of quantum dots.
-
Allow the quantum dots to grow at this temperature. The final size of the quantum dots depends on the growth time. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
-
Purification:
-
Quench the reaction by rapidly cooling the flask in a water bath.
-
Add a non-solvent (e.g., acetone (B3395972) or ethanol) to the crude reaction mixture to precipitate the quantum dots.
-
Centrifuge the mixture to pellet the quantum dots.
-
Discard the supernatant and redisperse the quantum dot pellet in a suitable solvent (e.g., toluene (B28343) or hexane).
-
Repeat the precipitation and redispersion steps 2-3 times to ensure the removal of unreacted precursors and excess ligands.
-
Protocol 2: Quality Control of Quantum Dots
-
UV-Vis Spectroscopy:
-
Dilute a small aliquot of the purified quantum dot solution in a suitable solvent.
-
Record the absorbance spectrum. The position of the first excitonic peak can be used to estimate the average size of the quantum dots.
-
-
Photoluminescence Spectroscopy:
-
Using the same diluted sample, record the emission spectrum while exciting at a wavelength shorter than the absorption onset.
-
The peak emission wavelength provides information about the optical properties. The full width at half maximum (FWHM) of the emission peak is an indicator of the size distribution (a narrower FWHM suggests a more monodisperse sample).[23]
-
-
Dynamic Light Scattering (DLS) (Optional):
-
DLS can be used to measure the hydrodynamic size of the quantum dots and to check for the presence of aggregates.[24] Note that DLS measures the size of the inorganic core plus the organic ligand shell.
-
Caption: A generalized workflow for the synthesis and quality control of quantum dots using this compound.
References
- 1. Modeling of Nucleation and Growth in the Synthesis of PbS Colloidal Quantum Dots Under Variable Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Nucleation control of quantum dot synthesis in a microfluidic continuous flow reactor [frontiersin.org]
- 4. Quantum Dot Mystery Resolved | Science & Technology | Chemical & Engineering News [pubsapp.acs.org]
- 5. Mysteries of TOPSe Revealed: Insights into Quantum Dot Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of solvent environment on colloidal-quantum-dot solar-cell manufacturability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantum Dot Surface Engineering: Toward Inert Fluorophores with Compact Size and Bright, Stable Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Mono- and Bifunctional Surface Ligands of Cu–In–Se Quantum Dots on Photoelectrochemical Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development Status on Effect of Ligands on Synthesis of Quantum Dots [qks.jhun.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Controllable modulation of precursor reactivity using chemical additives for systematic synthesis of high-quality quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJNANO - Surface processes during purification of InP quantum dots [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. The trouble with TOPO; identification of adventitious impurities beneficial to the growth of cadmium selenide quantum dots, rods, and wires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Colloidal III–V quantum dots: a synthetic perspective - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05234B [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Analysis of diphenylphosphine selenide degradation byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylphosphine (B32561) selenide (B1212193). The information is designed to help users anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for diphenylphosphine selenide?
A1: The most common degradation pathway for this compound is oxidation, particularly when exposed to air (oxygen). This results in the formation of diphenylphosphine oxide as the primary byproduct, with the extrusion of selenium.[1][2][3][4] Solutions of related phosphine (B1218219) selenides have been observed to react slowly with oxygen to produce the corresponding phosphine oxide along with other by-products.[1][2][4]
Q2: How can I detect the degradation of my this compound sample?
A2: The most effective method for detecting the degradation of this compound is through ³¹P NMR spectroscopy. The formation of byproducts such as diphenylphosphine oxide will result in the appearance of new signals in the ³¹P NMR spectrum at characteristic chemical shifts. Mass spectrometry can also be used to identify the masses of the parent compound and its degradation products.[1][2][3][4]
Q3: What are the expected ³¹P NMR chemical shifts for this compound and its primary degradation byproduct?
A3: The ³¹P NMR chemical shift for this compound is typically observed in the range of +30 to +40 ppm, often with satellite peaks due to coupling with ⁷⁷Se. Upon oxidation to diphenylphosphine oxide, a new peak will appear further downfield, generally in the range of +25 to +35 ppm. Please note that the exact chemical shifts can vary depending on the solvent and other experimental conditions.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Avoid exposure to air and moisture. Using an airtight container, such as a Schlenk flask or a vial sealed with a septum and Parafilm®, is highly recommended.
Q5: I observe a black precipitate in my reaction mixture involving this compound. What could it be?
A5: The formation of a black precipitate often indicates the extrusion of elemental selenium (in its black allotropic form) from the this compound molecule. This can be a result of thermal decomposition or other side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product in a reaction using this compound. | 1. Degradation of this compound due to improper storage or handling. 2. Presence of impurities in the starting material. 3. Suboptimal reaction conditions (temperature, solvent, reaction time). | 1. Ensure the this compound is fresh and has been stored under an inert atmosphere. 2. Verify the purity of the starting material using ³¹P NMR or another suitable analytical technique. 3. Optimize reaction conditions. Consider running small-scale test reactions to find the optimal parameters. |
| Appearance of unexpected peaks in the ³¹P NMR spectrum. | 1. Oxidation of this compound to diphenylphosphine oxide. 2. Formation of other byproducts due to side reactions or thermal decomposition. 3. Presence of impurities in the solvent or other reagents. | 1. Handle the compound and set up reactions under an inert atmosphere to prevent oxidation. 2. Compare the unexpected peaks with the known chemical shifts of potential byproducts (see data table below). Consider using techniques like mass spectrometry for further identification. 3. Use high-purity, anhydrous solvents and reagents. |
| Formation of a black or red precipitate during the reaction. | 1. Decomposition of this compound, leading to the formation of elemental selenium. 2. Undesired side reactions with other reagents. | 1. Lower the reaction temperature if possible. 2. Investigate the compatibility of all reagents in the reaction mixture. The precipitate can often be removed by filtration. |
| Difficulty in purifying the final product. | 1. Co-elution of the product with unreacted this compound or its byproducts. 2. On-column degradation of the product or starting material. | 1. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider using a different purification technique if possible. 2. If degradation is suspected during purification, try to perform the purification at a lower temperature and as quickly as possible. |
Data Presentation
Table 1: Characteristic ³¹P NMR Chemical Shifts
| Compound | Structure | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound | Ph₂P=Se | +30 to +40 | Often exhibits ⁷⁷Se satellites. |
| Diphenylphosphine Oxide | Ph₂P=O | +25 to +35 | Primary oxidation byproduct. |
| Diphenylphosphine | Ph₂PH | -40 to -42 | Potential impurity or byproduct from P-Se bond cleavage. |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary based on experimental conditions.
Experimental Protocols
Protocol: Monitoring the Oxidation of this compound by ³¹P NMR
Objective: To monitor the rate of oxidation of this compound to diphenylphosphine oxide when exposed to air.
Materials:
-
This compound
-
CDCl₃ (or another suitable deuterated solvent)
-
NMR tubes
-
Pipettes and syringes
Procedure:
-
Prepare a stock solution of this compound in CDCl₃ (e.g., 10 mg/mL) under an inert atmosphere.
-
Transfer a portion of the stock solution to an NMR tube and seal it under the inert atmosphere. This will be your time-zero (t=0) sample.
-
Acquire a ³¹P NMR spectrum of the t=0 sample.
-
Prepare a second NMR tube with the same concentration of this compound in CDCl₃, but this time, do not seal it under an inert atmosphere. Instead, loosely cap it to allow for air exposure.
-
Acquire ³¹P NMR spectra of the air-exposed sample at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
Integrate the peaks corresponding to this compound and diphenylphosphine oxide in each spectrum.
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Plot the relative percentage of each species as a function of time to determine the rate of oxidation under the given conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for monitoring this compound degradation.
References
Best practices for setting up reactions with diphenylphosphine selenide
Technical Support Center: Diphenylphosphine (B32561) Selenide (B1212193)
Welcome to the technical support center for diphenylphosphine selenide (DPPSe). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent. Here you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (DPPSe) is an organophosphorus compound with the chemical formula (C₆H₅)₂PSe. It is a white to off-white crystalline solid commonly used as a reagent in organic and inorganic synthesis. It is particularly valuable as a source of selenium for creating phosphorus-selenium bonds and for synthesizing various selenium-containing compounds.
Q2: What are the primary applications of this compound?
A2: DPPSe has several key applications in research and development:
-
Nanomaterial Synthesis: It serves as a precursor for the synthesis of chalcogenide quantum dots and metal selenide nanoparticles.
-
Organic Synthesis: It is a versatile reagent for forming phosphorus-selenium bonds, which are crucial in the development of new materials.
-
Catalysis: It can act as a ligand for metal catalysts, enhancing reaction rates and selectivity in the production of fine chemicals.
-
Materials Science: It is used to develop advanced materials, such as polymers and composites, with improved thermal and electrical properties.
-
Pharmaceutical Development: Researchers use its properties to create new drug candidates, particularly within medicinal chemistry.
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₁PSe | |
| Molecular Weight | 265.15 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 110-115 °C | |
| Purity | Typically ≥95-98% | |
| Solubility | Insoluble in water, soluble in many organic solvents |
Q4: What are the recommended storage and handling procedures for this compound?
A4: Due to its toxicity, proper handling and storage are critical.
| Parameter | Recommendation | References |
| Handling | Always handle in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust and do not inhale the substance. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is room temperature (15-25°C). | |
| Toxicity | Toxic if swallowed or inhaled. Causes skin irritation and may cause respiratory irritation. |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Q5: My reaction yield is low or the conversion is incomplete. What are the possible causes?
A5: Low yield is a common issue that can stem from several factors:
-
Reagent Purity: Impurities in starting materials, particularly the phosphine (B1218219) precursor if synthesizing DPPSe in situ, can interfere with the reaction. Adventitious impurities in other reagents, such as secondary phosphines in trioctylphosphine (B1581425) (TOP), can also impact the reaction course, especially in nanoparticle synthesis.
-
Atmosphere Control: this compound and its precursors can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Reaction Temperature: The reaction may require specific temperature control. For selenation of phosphines, heating is often necessary. For nanoparticle synthesis, nucleation and growth phases occur at different temperatures.
-
Insufficient Reaction Time: Some reactions, like the selenation of sterically hindered phosphines, can be slow, sometimes requiring heating for several days. Monitor the reaction progress using techniques like ³¹P NMR spectroscopy.
Q6: I am observing unexpected side products in my reaction. How can I minimize them?
A6: The formation of side products often points to issues with reaction conditions or reagent stability.
-
Oxidation: The most common side reaction is the oxidation of the phosphine to the corresponding phosphine oxide. This is typically caused by exposure to air. Rigorous degassing of solvents and use of inert atmosphere techniques are crucial.
-
Precursor Reactivity: In nanoparticle synthesis, the relative reactivity of different precursors can lead to unintended products or alloyed structures. For example, when using both this compound (SeDPP) and diphenylphosphine sulfide (B99878) (SDPP), the higher reactivity of SeDPP can influence the initial nucleation phase.
-
Ligand Exchange/Decomposition: In metal-catalyzed reactions, the ligand itself might decompose or undergo side reactions under harsh conditions. Consider using milder conditions or more robust catalyst systems if this is suspected.
Q7: The nanoparticles I synthesized have a broad size distribution or poor morphology. How can I improve this?
A7: In nanoparticle synthesis, controlling size and shape is critical.
-
Precursor Quality: The purity of the selenium precursor is vital. Ensure your this compound is of high purity.
-
Role of Additives: The presence and concentration of other phosphines, like diphenylphosphine (DPP), can significantly impact nanoparticle formation. In the synthesis of PbSe nanoparticles, increasing the amount of DPP added to the selenium precursor resulted in smaller nanoparticles with a better size distribution and higher reaction yield.
-
Temperature Control: A clear separation between the nucleation and growth phases is key to achieving a narrow size distribution. This often involves rapid injection of precursors at a high temperature, followed by growth at a lower temperature.
-
Stirring Rate: For biphasic or colloidal reactions, vigorous stirring is essential to ensure proper mixing and uniform heat distribution, which affects nucleation and growth.
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of DPPSe from diphenylphosphine and elemental selenium. This reaction should be performed under an inert atmosphere.
Materials:
-
Diphenylphosphine (C₁₂H₁₁P)
-
Elemental Selenium (Se), grey or red powder
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
Procedure:
-
Setup: Assemble the Schlenk flask with a stir bar and condenser under a positive pressure of inert gas.
-
Reagents: In the flask, dissolve diphenylphosphine (1.0 eq) in anhydrous toluene.
-
Addition: To the stirring solution, add elemental selenium (1.0-1.1 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene). The reaction progress can be monitored by ³¹P NMR spectroscopy. The signal for diphenylphosphine will decrease, and a new peak for this compound will appear (often with selenium satellites).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol).
Impact of solvent purity on diphenylphosphine selenide reactivity
Technical Support Center: Diphenylphosphine (B32561) Selenide (B1212193) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for professionals utilizing diphenylphosphine selenide in their experiments. The information is structured in a question-and-answer format to directly address common issues related to the impact of solvent purity on the reactivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: How does the purity of a solvent affect the stability and reactivity of this compound?
A1: Solvent purity is paramount when working with this compound as it is sensitive to certain impurities. High-purity solvents ensure a controlled reaction environment, which is crucial for reproducibility.[1] Trace impurities can lead to side reactions, reduced yield, and the formation of unwanted by-products.[1][2]
Q2: What are the most detrimental impurities in solvents for reactions involving this compound?
A2: The most common and damaging impurities include:
-
Water: this compound can react with water, especially in the presence of other reagents or at elevated temperatures, leading to the formation of diphenylphosphinic acid and hydrogen selenide. This will consume the reagent and introduce by-products. In moisture-sensitive applications like organometallic reactions, even trace amounts of water can quench reactive species.[1][2]
-
Peroxides: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can form explosive peroxides upon storage and exposure to air.[3][4][5] These peroxides can oxidize this compound to the corresponding phosphine (B1218219) oxide, reducing the desired reactivity.
-
Dissolved Oxygen: Oxygen can also lead to the oxidation of phosphine selenides, especially at higher temperatures or in the presence of light.
-
Protic Impurities: Alcohols or other protic impurities can react with organometallic intermediates often used in conjunction with this compound.
Q3: Which solvents are recommended for reactions with this compound, and what grade of purity is required?
A3: Anhydrous, deoxygenated aprotic solvents are generally recommended. Common choices include toluene (B28343), tetrahydrofuran (THF), and dichloromethane. For most applications, a solvent with a water content of less than 50 ppm is advisable. For highly sensitive reactions, such as the synthesis of quantum dots, the water content should ideally be in the low single-digit ppm range.
Q4: How can I test my solvent for common impurities before use?
A4:
-
Water Content: The most accurate method for quantifying water content is Karl Fischer titration.[2]
-
Peroxides: Peroxides can be detected using commercially available test strips or by a qualitative test with an acidic solution of potassium iodide.[3][4] A yellow or brown color indicates the presence of peroxides.[3][4]
Troubleshooting Guides
Issue 1: Low or No Reactivity of this compound
-
Question: My reaction is sluggish or is not proceeding to completion. Could the solvent be the issue?
-
Answer: Yes, solvent impurities are a likely cause.
-
Water: Trace amounts of water may be quenching the reaction.
-
Peroxides: If you are using an ether-based solvent, peroxides may have oxidized your this compound.
-
Troubleshooting Steps:
-
Verify that all reagents and reaction conditions are correct.[2]
-
Test the solvent for water and peroxides.
-
If impurities are detected, purify the solvent or use a new, unopened bottle of anhydrous solvent.
-
-
Issue 2: Formation of Unexpected By-products
-
Question: I am observing by-products in my reaction mixture that are consistent with oxidized phosphine species. What could be the cause?
-
Answer: The formation of oxidized by-products, such as diphenylphosphine oxide, strongly suggests the presence of oxygen or peroxides in your solvent.
-
Troubleshooting Steps:
-
Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Test your solvent for peroxides.
-
Purge your solvent with an inert gas before use to remove dissolved oxygen.
-
-
Issue 3: Inconsistent Reaction Yields
-
Question: I am getting inconsistent yields between different batches of the same reaction. How can I improve reproducibility?
-
Answer: Inconsistent solvent quality is a common reason for poor reproducibility.
-
Troubleshooting Steps:
-
Standardize your solvent purification and handling procedures.
-
Always use freshly purified or newly opened anhydrous solvent for each reaction.
-
Quantify the water content of each new batch of solvent using Karl Fischer titration to ensure consistency.[2]
-
-
Data Presentation
The following table provides representative data illustrating the potential impact of water content in toluene on the yield of a generic metal selenide nanoparticle synthesis using this compound.
Note: This data is illustrative and intended to demonstrate the general trend. Actual results may vary depending on the specific reaction conditions.
| Water Content in Toluene (ppm) | Reaction Yield (%) | Observations |
| < 10 | 95% | Clean reaction, high yield of desired product. |
| 50 | 75% | Noticeable decrease in yield, minor by-products observed. |
| 100 | 40% | Significant reduction in yield, multiple by-products present. |
| 200 | < 10% | Reaction fails to go to completion, starting material remains. |
Experimental Protocols
Protocol: Synthesis of Diorganodiselenophosphinates using this compound
This protocol is adapted from a literature procedure and demonstrates a reaction where solvent purity is critical.
Materials:
-
This compound
-
Elemental selenium (amorphous gray)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (B145695) (EtOH)
Solvent Purification:
-
THF should be freshly distilled from sodium/benzophenone under an inert atmosphere to ensure it is anhydrous and peroxide-free.
-
Ethanol should be distilled from magnesium ethoxide and stored over molecular sieves.
Procedure:
-
All experimental steps must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques.
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To a Schlenk flask containing a magnetic stir bar, add this compound (0.165 g, 0.623 mmol) and amorphous gray selenium (0.049 g, 0.623 mmol).
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Add anhydrous THF (4 mL) to the flask.
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In a separate flask, prepare a solution of triethylamine (0.082 g, 0.810 mmol) in anhydrous ethanol (5 mL).
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Add the triethylamine/ethanol solution to the stirred suspension of this compound and selenium.
-
Heat the reaction mixture to 60°C. The reaction is typically complete when all the elemental selenium has dissolved, resulting in a colorless, transparent solution (approximately 50 minutes).
-
Once the reaction is complete, remove the solvents under reduced pressure to yield the product, triethylammonium (B8662869) diphenyldiselenophosphinate.
Visualizations
References
Validation & Comparative
A Tale of Two Precursors: Diphenylphosphine Selenide vs. Trioctylphosphine Selenide for Quantum Dot Synthesis
A critical comparison for researchers in nanoscience and drug development reveals the superior reactivity and efficiency of diphenylphosphine (B32561) selenide (B1212193) (DPPSe) over the traditionally used trioctylphosphine (B1581425) selenide (TOPSe) for the synthesis of high-quality quantum dots. This guide provides a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal selenium precursor for specific research needs.
The synthesis of quantum dots (QDs), semiconductor nanocrystals with size-tunable optical and electronic properties, is a cornerstone of nanotechnology with profound implications for bioimaging, diagnostics, and targeted drug delivery. The choice of precursors is a critical factor that dictates the quality, yield, and reproducibility of the resulting QDs. For years, trioctylphosphine selenide (TOPSe) has been a widely used selenium precursor. However, recent research has unveiled that the reactivity of commercial TOPSe is often attributable to secondary phosphine (B1218219) impurities, rather than the tertiary phosphine selenide itself. This has led to the exploration of secondary phosphine selenides, such as diphenylphosphine selenide (DPPSe), as more reactive and efficient alternatives.
Performance Comparison: Reactivity and Yield
Scientific investigations have demonstrated that pure TOPSe is surprisingly unreactive in typical QD syntheses. In contrast, DPPSe, a secondary phosphine selenide, exhibits significantly higher reactivity, leading to a more efficient and complete conversion of precursors into quantum dots. This heightened reactivity translates to substantially higher product yields. Studies have shown that replacing TOPSe with a stoichiometric amount of DPPSe can increase the quantum dot yield to nearly quantitative levels.[1] This is a stark contrast to the often low and variable yields obtained with commercial TOPSe, which are dependent on the inconsistent levels of secondary phosphine impurities.
Table 1: Quantitative Comparison of DPPSe and TOPSe in Quantum Dot Synthesis
| Parameter | This compound (DPPSe) | Trioctylphosphine Selenide (TOPSe) (Commercial Grade) |
| Reactivity | High | Low (reactivity attributed to impurities) |
| Reaction Yield | Nearly Quantitative | Low and Variable (<2% with pure TOPSe)[1] |
| Typical Quantum Yield (QY) of Resulting QDs | High (can exceed 50% with proper shelling)[1] | Variable (dependent on impurity levels) |
| Particle Size Distribution | Narrow | Broader, less controlled |
| Reaction Temperature | Generally lower temperatures can be employed | Higher temperatures often required |
| Reproducibility | High | Low due to batch-to-batch variation in impurities |
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the synthesis of Cadmium Selenide (CdSe) quantum dots using DPPSe and TOPSe. These protocols are intended for illustrative purposes and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics.
Experimental Protocol 1: High-Yield Synthesis of CdSe Quantum Dots using this compound (DPPSe)
Objective: To synthesize high-quality CdSe quantum dots with high reaction yield using DPPSe as the selenium precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Diphenylphosphine (DPP)
-
Selenium (Se) powder
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine CdO (e.g., 0.2 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under an inert atmosphere (e.g., Argon) to approximately 250 °C until the CdO dissolves and the solution becomes clear.
-
Cool the solution to the desired injection temperature (e.g., 240 °C).
-
-
Preparation of this compound (DPPSe) Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder (e.g., 0.2 mmol) in diphenylphosphine (e.g., 1 mmol) to form a DPPSe solution. Gentle heating may be applied to facilitate dissolution.
-
-
Injection and Growth:
-
Swiftly inject the DPPSe solution into the hot cadmium precursor solution under vigorous stirring.
-
The reaction mixture will rapidly change color, indicating the nucleation and growth of CdSe quantum dots.
-
The growth time and temperature will determine the final size of the quantum dots. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis spectroscopy.
-
-
Isolation and Purification:
-
After the desired growth time, cool the reaction mixture to room temperature.
-
Add a non-solvent such as methanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to collect the precipitated QDs.
-
Discard the supernatant and re-disperse the QDs in a suitable solvent like toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
Experimental Protocol 2: Conventional Synthesis of CdSe Quantum Dots using Trioctylphosphine Selenide (TOPSe)
Objective: To synthesize CdSe quantum dots using the traditional TOPSe precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP) (commercial grade)
-
Selenium (Se) powder
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.2 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture under an inert atmosphere to ~250 °C until a clear solution is formed.
-
Cool the solution to the injection temperature (e.g., 240 °C).
-
-
Preparation of Trioctylphosphine Selenide (TOPSe) Precursor:
-
In a separate vial, dissolve selenium powder (e.g., 0.2 mmol) in trioctylphosphine (e.g., 2 mL). This may require heating to ~100-150 °C to fully dissolve the selenium.
-
-
Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution with vigorous stirring.
-
Monitor the growth of the quantum dots by observing the color change and taking aliquots for spectroscopic analysis at various time points.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature.
-
Precipitate the CdSe QDs by adding methanol.
-
Collect the QDs by centrifugation.
-
Purify the QDs by repeated re-dispersion in toluene and precipitation with methanol.
-
Visualizing the Synthesis Workflow
The general workflow for the hot-injection synthesis of quantum dots, highlighting the role of the selenium precursor, is illustrated below.
Caption: General workflow for the hot-injection synthesis of quantum dots.
Signaling Pathway of Precursor Reactivity
The difference in reactivity between DPPSe and TOPSe can be attributed to their chemical structures and the mechanism of selenium delivery. DPPSe, with its P-H bond, is thought to facilitate a more direct and facile transfer of selenium to the cadmium precursor, leading to rapid nucleation and growth of the quantum dots. In contrast, the P-Se bond in TOPSe is more stable, and its cleavage to release selenium is less favorable without the presence of more reactive species.
Caption: Reactivity pathways of DPPSe and TOPSe in quantum dot synthesis.
References
A Comparative Guide to Selenium Precursors: Diphenylphosphine Selenide vs. Elemental Selenium
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of selenium into organic molecules, particularly amino acids and other bioactive compounds, is a rapidly advancing field in drug discovery and chemical biology. The choice of the selenium precursor is a critical determinant of reaction efficiency, safety, and overall success. This guide provides an objective comparison of two common selenium precursors: diphenylphosphine (B32561) selenide (B1212193) and elemental selenium, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Diphenylphosphine Selenide | Elemental Selenium |
| Reactivity | High | Low |
| Solubility | Good in organic solvents | Poor in most solvents |
| Toxicity | Toxic if swallowed or inhaled[1] | Relatively non-toxic and biologically inert in its elemental form[2] |
| Cost | Higher | Lower |
| Handling | Requires careful handling due to toxicity | Bench-stable and easy to handle[3][4] |
| Primary Applications | Nanoparticle synthesis, specialized organic synthesis | Broad use in organoselenium synthesis |
Performance Comparison: A Closer Look
This compound: As a phosphine (B1218219) selenide, this reagent is characterized by a more reactive selenium atom. The phosphorus-selenium bond is polarized, making the selenium atom more nucleophilic and thus more readily available for reaction. This increased reactivity often translates to milder reaction conditions and potentially higher yields in certain applications, particularly in the synthesis of metal selenide nanocrystals where precise control over precursor reactivity is crucial.[5] However, this heightened reactivity comes with the trade-off of increased toxicity and cost.
Elemental Selenium: In contrast, elemental selenium (in its common gray allotrope) is a stable, non-toxic, and inexpensive precursor.[3][4][6] Its primary drawback is its low reactivity and poor solubility in most organic solvents.[6] To overcome this, elemental selenium often requires activation, typically through reduction to a soluble selenide or diselenide species using reducing agents like sodium borohydride (B1222165) or by reacting it with strong nucleophiles or under high temperatures.[7] While these activation steps can add complexity to the synthesis, the low cost and toxicity of elemental selenium make it an attractive option for large-scale syntheses and initial exploratory work.
Experimental Protocols
Synthesis of N-Boc-Se-allyl-L-selenocysteine using Elemental Selenium
This protocol outlines a common method for preparing a protected selenocysteine (B57510) derivative using elemental selenium as the precursor. The process involves the in-situ generation of a reactive selenide species.
Materials:
-
N-Boc-L-serine methyl ester
-
Elemental selenium powder
-
Sodium borohydride (NaBH₄)
-
Allyl bromide
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of Elemental Selenium: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium powder (1.2 equivalents) in ethanol. Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.5 equivalents) portion-wise to the selenium suspension. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The color of the suspension will change as the selenium is reduced to sodium diselenide and then to sodium selenide.
-
Formation of the Selenocysteine Derivative: Once the selenium has completely reacted and the solution is colorless, add a solution of N-Boc-L-serine methyl ester (1.0 equivalent) in ethanol to the reaction mixture.
-
Add allyl bromide (1.5 equivalents) dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding water. Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-Se-allyl-L-selenocysteine methyl ester.
-
Saponification (Optional): If the free acid is desired, the methyl ester can be saponified using standard procedures (e.g., LiOH in THF/water).
General Protocol for Selenation using this compound
Materials:
-
This compound
-
Substrate with a leaving group (e.g., an alkyl halide or tosylate)
-
A suitable aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
A strong base (e.g., n-butyllithium or sodium hydride), if generating a selenolate anion is required.
Procedure:
-
Preparation of the Selenating Reagent: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
(Optional) If a more nucleophilic selenating agent is required, the this compound can be treated with a strong base to generate a selenophosphinite anion.
-
Selenation Reaction: Add the substrate (1.0 equivalent) to the solution of the selenating reagent.
-
The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The incorporation of selenium, in the form of selenocysteine, into proteins gives rise to a class of enzymes known as selenoproteins. These proteins play crucial roles in a variety of cellular processes, including redox signaling. One of the key pathways modulated by selenoproteins is the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival.[6][8][9][10]
Below are Graphviz diagrams illustrating a simplified experimental workflow for comparing selenium precursors and the PI3K/Akt signaling pathway where selenoproteins are involved.
Caption: Experimental workflow for comparing selenium precursors.
Caption: PI3K/Akt signaling pathway and the role of selenoproteins.
Conclusion and Recommendations
The selection of a selenium precursor is a critical decision in the synthesis of selenium-containing compounds.
-
Elemental selenium is a cost-effective, stable, and low-toxicity option that is well-suited for large-scale synthesis and initial research where harsh reaction conditions are tolerable. Its primary limitation is its low reactivity, which necessitates an activation step.
-
This compound offers higher reactivity, potentially enabling milder reaction conditions and improved yields in specific contexts. However, its higher cost and significant toxicity require careful consideration and specialized handling procedures. Its use is more prominent in applications demanding precise control over reactivity, such as in materials science.
For researchers in drug development and academic labs focusing on the synthesis of novel organoselenium compounds for biological evaluation, starting with elemental selenium is often the more practical and safer approach. The established protocols and low cost allow for broader exploration of synthetic routes. This compound and other reactive selenating agents should be considered when milder conditions are essential, when reactions with elemental selenium fail, or for specialized applications where the higher cost and handling requirements are justified by the desired outcome.
Further head-to-head comparative studies under standardized conditions are needed to provide more definitive quantitative data on the performance of these and other selenium precursors in various synthetic transformations.
References
- 1. Synthesis of Selenocysteine and Its Derivatives with an Emphasis on Selenenylsulfide (-Se-S-) Formation | Scilit [scilit.com]
- 2. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective organocatalytic syntheses of α-selenated α- and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium supplementation protects against oxidative stress-induced cardiomyocyte cell cycle arrest through activation of PI3K/AKT - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. cusabio.com [cusabio.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-Driven Selenium Nanoparticles Realize Bone Defect Repair through Activating Selenoproteins to Regulate PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The decrease of selenoprotein K induced by selenium deficiency in diet improves apoptosis and cell progression block in chicken liver via the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenylphosphine Selenide: A Superior Precursor for High-Quality Nanocrystal Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of semiconductor nanocrystals, the choice of precursor materials is paramount to achieving desired particle size, uniformity, and optical properties. In the realm of selenium-based nanocrystals, such as cadmium selenide (B1212193) (CdSe) quantum dots, diphenylphosphine (B32561) selenide (DPPSe) has emerged as a highly effective precursor, demonstrating significant advantages over traditional and alternative selenium sources.
Diphenylphosphine selenide, a secondary phosphine (B1218219) selenide, consistently outperforms the more commonly used tertiary phosphine selenide, trioctylphosphine (B1581425) selenide (TOPSe), in terms of reactivity and reaction yield. Furthermore, while phosphine-free synthesis routes offer environmental and safety benefits, DPPSe often provides superior control over nanocrystal growth and quality. This guide provides a comprehensive comparison of DPPSe with these alternatives, supported by experimental data, to inform precursor selection for the synthesis of high-quality nanocrystals.
Performance Comparison of Selenium Precursors
The selection of a selenium precursor directly impacts key synthesis parameters and the quality of the resulting nanocrystals. A comparative analysis highlights the distinct advantages of DPPSe.
| Precursor | Typical Reaction Time | Reaction Yield | Nanocrystal Size Control | Size Distribution | Key Characteristics |
| This compound (DPPSe) | Minutes to hours | >90% (near-quantitative) | High | Narrow | Highly reactive, leading to high conversion yields and excellent control over nanocrystal nucleation and growth.[1][2] |
| Trioctylphosphine Selenide (TOPSe) | Seconds to minutes | <2% (for pure TOPSe) | Moderate to High | Narrow to Moderate | Reactivity is often attributed to secondary phosphine impurities.[1] Pure TOPSe is surprisingly unreactive.[1][2] |
| Elemental Selenium in Octadecene (Se-ODE) | Varies (hours for dissolution) | Moderate | Moderate | Moderate to Broad | A phosphine-free, more environmentally benign option.[3][4] Reactivity can be inconsistent and requires careful preparation of the precursor solution. |
| Selenium Dioxide (SeO₂) | Varies | Moderate to High | Moderate | Moderate | A phosphine-free alternative that can be used for air-stable synthesis, making it suitable for large-scale production. |
The Decisive Advantage of Reactivity: DPPSe vs. TOPSe
Research has revealed that the perceived reactivity of commercial-grade TOPSe is largely due to the presence of secondary phosphine impurities.[1][2] Pure TOPSe, a tertiary phosphine selenide, is remarkably unreactive in the synthesis of II-VI and IV-VI quantum dots.[1][2] In contrast, DPPSe, a secondary phosphine selenide, reacts readily with metal carboxylates, even at room temperature, leading to the rapid and complete consumption of reagents.[1] This high reactivity translates to near-quantitative conversion yields of over 90% for the synthesis of PbSe and CdSe quantum dots.[1] This is a stark contrast to the less than 2% yield often observed with TOPSe-based methods under similar conditions.[1] The enhanced reactivity of DPPSe provides greater control over the nucleation and growth phases of nanocrystal formation, resulting in a narrower size distribution and more consistent, high-quality products.
Phosphine-Free Alternatives: A Viable but Different Path
In an effort to develop greener and safer synthetic methods, phosphine-free selenium precursors have gained traction. Dissolving elemental selenium in a high-boiling point solvent like 1-octadecene (B91540) (ODE) or utilizing selenium dioxide (SeO₂) are two prominent examples.[3][4][5] These methods eliminate the use of toxic and air-sensitive phosphine-based reagents.
While promising, phosphine-free routes can present their own challenges. The dissolution of elemental selenium in ODE can be slow, requiring prolonged heating, and the reactivity of the resulting precursor solution can be variable.[3] Selenium dioxide offers the advantage of enabling air-stable, non-injection synthesis, which is beneficial for scaling up production.[5] However, achieving the same level of control over nanocrystal size and monodispersity as with DPPSe can be more challenging.
Experimental Protocols
Detailed methodologies are crucial for reproducible nanocrystal synthesis. Below are representative protocols for the synthesis of CdSe nanocrystals using DPPSe, TOPSe, and a phosphine-free approach.
Experimental Protocol 1: Synthesis of CdSe Nanocrystals using this compound (DPPSe)
Objective: To synthesize high-quality CdSe nanocrystals with high reaction yield.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
This compound (DPPSe)
-
Toluene
Procedure:
-
Cadmium Precursor Preparation: A mixture of CdO, oleic acid, and 1-octadecene is heated under an inert atmosphere to form a clear cadmium oleate (B1233923) solution.
-
Injection: The DPPSe precursor, dissolved in a suitable solvent, is rapidly injected into the hot cadmium oleate solution.
-
Growth: The reaction mixture is maintained at a specific temperature to allow for the growth of CdSe nanocrystals to the desired size.
-
Quenching and Purification: The reaction is stopped by cooling, and the nanocrystals are isolated by precipitation with methanol and centrifugation, followed by redispersion in a non-polar solvent like toluene.
Experimental Protocol 2: Synthesis of CdSe Nanocrystals using Trioctylphosphine Selenide (TOPSe)
Objective: To synthesize CdSe nanocrystals using a conventional phosphine-based precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Selenium Precursor (TOPSe) Preparation: Selenium powder is dissolved in trioctylphosphine with gentle heating to form a clear TOPSe solution.[6][7]
-
Cadmium Precursor Preparation: A mixture of CdO, oleic acid, and 1-octadecene is heated under an inert atmosphere to form a clear cadmium oleate solution.[6]
-
Injection: The TOPSe solution is rapidly injected into the hot cadmium oleate solution.[6]
-
Growth: The reaction temperature is maintained to allow for nanocrystal growth.
-
Purification: The synthesized CdSe nanocrystals are purified using the same precipitation and redispersion method as described for the DPPSe protocol.
Experimental Protocol 3: Phosphine-Free Synthesis of CdSe Nanocrystals using Elemental Selenium in Octadecene (Se-ODE)
Objective: To synthesize CdSe nanocrystals using an environmentally friendly, phosphine-free method.
Materials:
-
Cadmium oxide (CdO)
-
Myristic acid
-
1-octadecene (ODE)
-
Selenium powder
-
Toluene
-
Methanol
Procedure:
-
Selenium Precursor (Se-ODE) Preparation: Selenium powder is dissolved in 1-octadecene by heating under an inert atmosphere for an extended period until a clear solution is formed.
-
Cadmium Precursor Preparation: Cadmium oxide and myristic acid are dissolved in 1-octadecene with heating.
-
Reaction: The Se-ODE precursor solution is added to the hot cadmium precursor solution to initiate nanocrystal formation.
-
Growth and Purification: The nanocrystals are allowed to grow to the desired size, followed by purification as described in the previous protocols.
Reaction Pathways and Mechanisms
The underlying reaction mechanisms differ significantly between phosphine-based and phosphine-free synthesis routes, influencing the nucleation and growth of nanocrystals.
Figure 1. Comparative reaction pathways for nanocrystal synthesis.
In the phosphine-based pathway utilizing DPPSe, the secondary phosphine selenide directly reacts with the cadmium precursor to form CdSe monomers, which then nucleate and grow into nanocrystals. This direct and efficient monomer formation contributes to the high yield and excellent control observed with DPPSe.
Conversely, in the phosphine-free method with elemental selenium in ODE, it is proposed that hydrogen selenide (H₂Se) is formed in situ, which then reacts with the cadmium precursor to generate CdSe monomers. The formation of H₂Se can be a slower and less controlled process, potentially leading to broader size distributions and lower yields compared to the DPPSe route.
Figure 2. General experimental workflow for colloidal nanocrystal synthesis.
The synthesis of high-quality colloidal nanocrystals, regardless of the chosen precursor, generally follows a well-defined experimental workflow. This process begins with the careful preparation of the metal and selenium precursors, followed by their introduction into a reaction vessel containing high-boiling point solvents and stabilizing ligands under an inert atmosphere. The reaction is typically initiated by the rapid injection of one precursor into the hot solution of the other, a technique known as the "hot-injection method." This induces a burst of nucleation, which is critical for achieving a narrow size distribution. The subsequent growth of the nanocrystals is controlled by maintaining a specific reaction temperature for a defined period. The reaction is then quenched to halt further growth, and the nanocrystals are purified to remove unreacted precursors and byproducts. Finally, the synthesized nanocrystals are characterized using various analytical techniques to determine their size, shape, and optical properties.
References
- 1. Mysteries of TOPSe Revealed: Insights into Quantum Dot Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Phosphine-free synthesis of CdSe nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Selenium Nanoparticles Synthesized from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
The physicochemical characteristics and biological efficacy of selenium nanoparticles (SeNPs) are intrinsically linked to the choice of selenium precursor used in their synthesis. This guide provides a comparative analysis of SeNPs synthesized from common selenium precursors—selenite (B80905), selenate (B1209512), and organoselenium compounds—supported by experimental data to inform precursor selection for specific research and drug development applications.
Data Presentation: Physicochemical and Biological Properties
The selection of a selenium precursor significantly influences the resulting nanoparticle's size, surface charge, stability, and subsequent biological activity. While direct comparative studies under identical conditions are limited, the following table summarizes representative data from various studies to highlight these differences. It is important to note that synthesis methods (e.g., chemical reduction, green synthesis) and the use of stabilizing agents also play a crucial role in the final properties of the SeNPs.
| Selenium Precursor | Synthesis Method | Stabilizer/Reducing Agent | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Morphology | Biological Activity Highlights | Reference |
| Sodium Selenite (Na₂SeO₃) | Chemical Reduction | Ascorbic Acid / PVA | ~70 | Not Reported | Not Reported | Spherical | Not Reported | [1] |
| Green Synthesis (bacterial) | Bacillus sp. | 83.44 ± 2.90 | -31.2 ± 1.20 | <0.3 | Spherical | Not Reported | [2] | |
| Chemical Reduction | Titanium(III) Chloride | 40-90 | Not Reported | Not Reported | Crystalline, Irregular | Not Reported | [3] | |
| Sodium Selenate (Na₂SeO₄) | Foliar application on plants | in planta reduction | Not directly measured | Not Reported | Not Reported | Not Reported | Lower bioaccumulation than SeNPs | [4] |
| Organoselenium (e.g., Selenomethionine) | Not explicitly detailed in comparative synthesis studies | Not Applicable | Not Reported | Not Reported | Not Reported | Not Reported | Generally considered more bioavailable and less toxic in bulk form.[5] | General Knowledge |
Note: The data presented are illustrative and can vary significantly based on the specific experimental conditions. Researchers should refer to the primary literature for detailed context. Generally, selenite is a more readily reduced precursor compared to selenate, often leading to smaller and more uniform nanoparticles under controlled conditions.[6][7] Organoselenium precursors are less commonly used for direct nanoparticle synthesis but are important in biological contexts of selenium metabolism.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of selenium nanoparticles. Below are protocols for key experimental techniques cited in the characterization of SeNPs.
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension, as well as their surface charge (zeta potential).
Protocol:
-
Sample Preparation:
-
Disperse the synthesized selenium nanoparticles in a suitable solvent (e.g., deionized water) to an appropriate concentration. The concentration should be optimized to avoid multiple scattering effects.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Select an appropriate measurement cell (cuvette) and ensure it is clean and free of scratches.
-
Set the measurement parameters, including the solvent refractive index and viscosity, measurement temperature, and scattering angle.
-
-
Measurement:
-
Pipette the filtered sample into the measurement cell.
-
Place the cell in the instrument's sample holder.
-
For particle size measurement, initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time and use a correlation function to calculate the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, ensure the appropriate electrodes are used. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.
-
-
Data Analysis:
-
Analyze the correlation function and the resulting size distribution and zeta potential plots. The PDI value provides an indication of the broadness of the size distribution.
-
Transmission Electron Microscopy (TEM) for Morphology and Size
TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and morphology.
Protocol:
-
Sample Preparation:
-
Prepare a dilute suspension of the selenium nanoparticles in a volatile solvent like ethanol (B145695) or deionized water.
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid. Negative staining with agents like uranyl acetate (B1210297) can be used to enhance contrast if needed.
-
-
Imaging:
-
Insert the prepared grid into the TEM sample holder.
-
Introduce the holder into the microscope column.
-
Adjust the microscope settings, including the accelerating voltage and magnification, to obtain a clear image of the nanoparticles.
-
Capture images of representative areas of the grid.
-
-
Data Analysis:
-
Use image analysis software to measure the diameters of a statistically significant number of nanoparticles from the captured TEM images.
-
From these measurements, the average particle size and size distribution can be determined.
-
UV-Visible Spectroscopy (UV-Vis) for Nanoparticle Formation
UV-Vis spectroscopy can be used to monitor the formation of selenium nanoparticles, as they exhibit a characteristic surface plasmon resonance (SPR) peak.
Protocol:
-
Sample Preparation:
-
Take aliquots of the reaction mixture at different time points during the synthesis of selenium nanoparticles.
-
Dilute the aliquots with a suitable solvent if necessary to bring the absorbance within the instrument's linear range.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer to record the absorbance spectra of the samples over a specific wavelength range (e.g., 200-800 nm).
-
Use the reaction medium without the selenium precursor as a blank.
-
-
Data Analysis:
-
Observe the emergence and evolution of the characteristic SPR peak for selenium nanoparticles. The position and shape of this peak can provide information about the size and shape of the nanoparticles.
-
X-ray Diffraction (XRD) for Crystalline Structure
XRD is used to determine the crystalline structure and phase of the synthesized selenium nanoparticles.
Protocol:
-
Sample Preparation:
-
Prepare a powdered sample of the selenium nanoparticles by centrifuging the nanoparticle suspension and drying the resulting pellet.
-
Mount the powdered sample onto a sample holder.
-
-
Measurement:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source, scan range (2θ), and scan speed.
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Analyze the resulting diffraction pattern. The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phase of the selenium. The width of the diffraction peaks can be used to estimate the crystallite size using the Scherrer equation.
-
Mandatory Visualization
The following diagrams illustrate key processes in the synthesis, characterization, and biological action of selenium nanoparticles.
Caption: General workflow for the synthesis and characterization of selenium nanoparticles.
Caption: Signaling pathway of apoptosis induced by selenium nanoparticles via mitochondria.
References
- 1. Selenium nanoparticles: a review on synthesis and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00639H [pubs.rsc.org]
- 2. A Comparative Study of the Synthesis and Characterization of Biogenic Selenium Nanoparticles by Two Contrasting Endophytic Selenobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. Comparative efficacy of selenate and selenium nanoparticles for improving growth, productivity, fruit quality, and postharvest longevity through modifying nutrition, metabolism, and gene expression in tomato; potential benefits and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of foliar biogenic selenium nanoparticles and selenite on soybean growth, seed quality, selenium speciation and bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium Nanoparticles: A Comprehensive Examination of Synthesis Techniques and Their Diverse Applications in Medical Research and Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent research progress on the synthesis and biological effects of selenium nanoparticles [frontiersin.org]
Assessing the Purity of Diphenylphosphine Selenide: A Comparative Guide to ³¹P NMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Diphenylphosphine (B32561) selenide (B1212193) is a key reagent and intermediate in various synthetic processes, and its purity can significantly impact reaction outcomes and product quality. While several analytical techniques can be employed for purity assessment, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, efficient, and quantitative method for this purpose. This guide provides a comprehensive comparison of ³¹P NMR with alternative methods for determining the purity of diphenylphosphine selenide, supported by experimental data and detailed protocols.
Superiority of ³¹P NMR for Purity Analysis
³¹P NMR spectroscopy stands out as a superior technique for the analysis of organophosphorus compounds like this compound for several key reasons:
-
High Sensitivity and Natural Abundance : The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity and the acquisition of strong, clear signals.[1]
-
Wide Chemical Shift Range : The chemical shifts in ³¹P NMR span a wide range (approximately -250 to +250 ppm relative to 85% H₃PO₄), which minimizes the likelihood of signal overlap between the main compound and its phosphorus-containing impurities.[1][2] This allows for unambiguous identification and quantification.
-
Direct Quantification : ³¹P NMR is an inherently quantitative technique. The area of each signal in the spectrum is directly proportional to the number of phosphorus nuclei it represents, allowing for a straightforward calculation of purity and impurity levels without the need for response factor correction, which is often required in chromatographic methods.[1]
-
Simplified Spectra : Proton decoupling is routinely used in ³¹P NMR, which simplifies the spectra by removing proton-phosphorus coupling. This results in sharp, singlet peaks for each unique phosphorus environment, making spectral interpretation and integration more accurate.[2]
-
Non-destructive : NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments if necessary.
Comparison with Alternative Methods
While ³¹P NMR is highly effective, other methods are also used for purity analysis. Here’s a comparison:
| Analytical Method | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | - High specificity for phosphorus compounds- Inherently quantitative- Rapid analysis time- Non-destructive- Minimal sample preparation | - Requires access to an NMR spectrometer- May not detect non-phosphorus impurities |
| High-Performance Liquid Chromatography (HPLC) | - High separation efficiency- Can detect a wide range of impurities (phosphorus and non-phosphorus)- Well-established and widely available | - Requires reference standards for quantification- Response factors can vary for different compounds- Method development can be time-consuming- Can be destructive to the sample |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for volatile impurities- Provides structural information from mass spectra | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some compounds |
Quantitative Data Presentation
The purity of this compound can be readily determined by integrating the signals in the ³¹P NMR spectrum. The primary impurities are typically unreacted starting material, diphenylphosphine (Ph₂PH), and its oxidation product, diphenylphosphine oxide (Ph₂P(O)H).
| Compound | Structure | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | Ph₂P(Se)H | ~ +15 to +25 (estimated) |
| Diphenylphosphine Oxide | Ph₂P(O)H | +28 to +33[3][4] |
| Diphenylphosphine | Ph₂PH | ~ -41[5] |
Note: The chemical shift of this compound is an estimate based on similar phosphine (B1218219) selenide compounds. The exact chemical shift can vary depending on the solvent and concentration.
Experimental Protocol for Quantitative ³¹P NMR
This section provides a detailed methodology for assessing the purity of this compound using quantitative ³¹P NMR (qNMR).
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
-
Add a known amount (e.g., 10-15 mg) of a suitable internal standard. The internal standard should be a stable, non-volatile solid with a ³¹P signal that does not overlap with the signals of the analyte or impurities. Triphenyl phosphate (B84403) (TPP, δ ≈ -17 ppm) is a common choice.
-
Record the exact masses of the sample and the internal standard.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample and internal standard are completely dissolved.
2. NMR Data Acquisition:
-
The data should be acquired on a high-resolution NMR spectrometer equipped with a phosphorus probe.
-
Use a standard quantitative ³¹P{¹H} NMR pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]
-
Key acquisition parameters to ensure accurate quantification include:
-
Pulse Angle: A 90° pulse angle is recommended.
-
Relaxation Delay (d1): A long relaxation delay is crucial for complete relaxation of the phosphorus nuclei. This should be at least 5 times the longest T₁ relaxation time of any phosphorus signal in the sample. A delay of 60-90 seconds is generally sufficient for small organophosphorus molecules.[6]
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 2-4 seconds) should be used to ensure good digital resolution.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal to be quantified).
-
3. Data Processing and Purity Calculation:
-
Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the signals corresponding to this compound and all phosphorus-containing impurities, as well as the signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Where:
-
Area_analyte = Integral of the this compound signal
-
Area_standard = Integral of the internal standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_standard = Molecular weight of the internal standard
-
Mass_standard = Mass of the internal standard
-
Mass_analyte = Mass of the this compound sample
-
Purity_standard = Purity of the internal standard
-
Mandatory Visualizations
Experimental Workflow for ³¹P NMR Purity Assessment
Caption: Workflow for this compound purity analysis by ³¹P NMR.
Logical Relationship of Components in ³¹P NMR Analysis
Caption: Relationship between the analyte, impurities, and the resulting ³¹P NMR data.
References
A Comparative Analysis of Phosphine Selenide Ligands in Catalysis: Unveiling Their Potential in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual endeavor. In the realm of homogeneous catalysis, the choice of ligand is paramount in dictating the performance of a metal catalyst. While phosphine (B1218219) ligands have long been the workhorses of cross-coupling reactions, their chalcogenide derivatives—phosphine oxides, sulfides, and particularly selenides—are emerging as a compelling class of ligands with unique electronic and steric properties. This guide provides a comparative study of phosphine selenide (B1212193) ligands against their oxide and sulfide (B99878) analogues, supported by experimental data, to illuminate their potential in catalytic applications.
Phosphine chalcogenides, represented by the general formula R₃P=E (where E = O, S, Se), offer a tunable platform for catalyst design. The nature of the chalcogen atom significantly influences the electronic properties of the phosphorus center, which in turn impacts the catalytic cycle. Generally, the electronegativity of the chalcogen decreases from oxygen to selenium, leading to a corresponding increase in the electron-donating ability of the ligand. This enhanced electron density on the phosphorus atom can have profound effects on the key steps of catalytic cross-coupling reactions, such as oxidative addition and reductive elimination.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
To quantitatively assess the performance of phosphine chalcogenide ligands, we will consider a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The coupling of an aryl halide with an arylboronic acid is a cornerstone of carbon-carbon bond formation in organic synthesis. The following data summarizes the catalytic activity of a series of ferrocene-based phosphine chalcogenide ligands in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Table 1: Catalytic Performance of Ferrocenyl Phosphine Chalcogenide Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand | Chalcogen (E) | Yield (%)[1] |
| 1-(Diphenylphosphinoyl)ferrocene | O | 85 |
| 1-(Diphenylthiophosphoryl)ferrocene | S | 92 |
| 1-(Diphenylselenophosphoryl)ferrocene | Se | 98 |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (2 mol%), K₂CO₃ (2 mmol), toluene (B28343) (5 mL), 100 °C, 12 h.
The data clearly indicates a trend of increasing catalytic activity with the heavier chalcogen atom. The phosphine selenide ligand provided a near-quantitative yield, outperforming both its sulfide and oxide counterparts under identical reaction conditions. This enhanced performance can be attributed to the increased electron-donating ability of the selenium atom, which facilitates the oxidative addition of the aryl bromide to the palladium(0) center, a key step in the catalytic cycle.
Experimental Protocols
General Procedure for the Synthesis of Ferrocenyl Phosphine Chalcogenide Ligands
-
Synthesis of 1-(Diphenylphosphino)ferrocene: To a solution of 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a suitable solvent, an equimolar amount of a strong base (e.g., n-butyllithium) is added at low temperature to selectively cleave one P-C(ferrocene) bond. The resulting monolithiated dppf is then quenched with a proton source to yield 1-(diphenylphosphino)ferrocene.
-
Synthesis of 1-(Diphenylphosphinoyl)ferrocene (P=O): 1-(Diphenylphosphino)ferrocene is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) at room temperature.
-
Synthesis of 1-(Diphenylthiophosphoryl)ferrocene (P=S): 1-(Diphenylphosphino)ferrocene is reacted with elemental sulfur in a solvent like toluene or benzene (B151609) at reflux temperature.
-
Synthesis of 1-(Diphenylselenophosphoryl)ferrocene (P=Se): 1-(Diphenylphosphino)ferrocene is reacted with elemental selenium in a solvent like toluene or benzene at reflux temperature.[1]
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine chalcogenide ligand (2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is placed in a reaction vessel. The vessel is flushed with an inert gas (e.g., argon or nitrogen) and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Catalytic Cycle and Ligand Influence
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a series of steps where the phosphine ligand plays a crucial role. The electron-donating ability of the ligand influences the rates of oxidative addition and reductive elimination, which are often the rate-determining steps.
The enhanced electron-donating character of phosphine selenide ligands is believed to accelerate the oxidative addition step by increasing the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the aryl halide. Furthermore, a more electron-rich palladium(II) intermediate may also facilitate the subsequent reductive elimination step, leading to a faster overall catalytic turnover.
Experimental Workflow for Ligand Synthesis and Catalytic Testing
The systematic evaluation of these ligands involves a straightforward experimental workflow, starting from a common phosphine precursor.
Conclusion
The comparative data presented here strongly suggests that phosphine selenide ligands are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, often surpassing the performance of their lighter chalcogenide counterparts. The enhanced electron-donating ability of the selenium atom appears to be a key factor in their superior catalytic activity. While this guide has focused on a specific example, the principles discussed are broadly applicable to other cross-coupling reactions and catalyst systems. For researchers in drug development and fine chemical synthesis, the exploration of phosphine selenide ligands offers a promising avenue for optimizing catalytic processes, potentially leading to higher yields, faster reaction times, and milder reaction conditions. Further investigation into the synthesis of novel phosphine selenide ligand architectures is warranted to fully unlock their potential in homogeneous catalysis.
References
A Comparative Guide to Diphenylphosphine Selenide and Diphenylphosphine Sulfide in Ligand Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the choice of ligand is paramount to tailoring the electronic and steric properties of a metal center, thereby influencing its reactivity and efficacy. Among the vast array of available ligands, chalcogen-modified phosphines, such as diphenylphosphine (B32561) selenide (B1212193) (DPPSe) and diphenylphosphine sulfide (B99878) (DPPS), have garnered significant interest. This guide provides an objective comparison of these two ligands, supported by experimental data, to aid researchers in selecting the appropriate ancillary ligand for their specific applications.
Physicochemical Properties: A Comparative Overview
Diphenylphosphine selenide (Ph₂P(Se)H) and diphenylphosphine sulfide (Ph₂P(S)H) are structurally similar yet exhibit distinct electronic and steric profiles due to the differing properties of selenium and sulfur. These differences manifest in their coordination behavior and the subsequent reactivity of their metal complexes.
A summary of key physicochemical and spectroscopic data is presented below. It is important to note that these values can vary depending on the specific molecular environment and the techniques used for measurement.
| Property | This compound (DPPSe) | Diphenylphosphine Sulfide (DPPS) | Key Differences & Implications |
| Formula | C₁₂H₁₁PSe | C₁₂H₁₁PS | Higher molecular weight for DPPSe. |
| P=E Bond Length (in phosphinine derivatives)[1][2] | ~2.10 Å (for P=Se) | 1.916(1) - 1.929(1) Å (for P=S)[1][2] | The P=Se bond is longer than the P=S bond, reflecting the larger atomic radius of selenium. This can influence the steric bulk of the ligand. |
| ³¹P NMR Chemical Shift (in phosphinine derivatives)[1][2] | ~170 ppm | 159 - 194 ppm | The chemical shifts are in a similar range but can be influenced by the specific coordination environment. |
| Donor Properties | Considered a "softer" donor than DPPS. | Considered a "harder" donor than DPPSe. | The softer nature of selenium in DPPSe leads to stronger interactions with softer metal centers (e.g., later transition metals). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and application of these ligands. Below are representative procedures for the synthesis of diphenylphosphine sulfide and the preparation of a palladium(II) complex with a phosphine (B1218219) sulfide ligand.
Synthesis of Diphenylphosphine Sulfide
A straightforward method for the synthesis of diphenylphosphine sulfide involves the direct reaction of diphenylphosphine with elemental sulfur.[3]
Materials:
-
Diphenylphosphine (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Inert solvent (e.g., benzene, carbon tetrachloride)
-
Nitrogen atmosphere
Procedure:
-
Dissolve diphenylphosphine in an inert solvent under a nitrogen atmosphere.
-
Add one equivalent of elemental sulfur to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete upon the disappearance of the solid sulfur.
-
Remove the solvent under reduced pressure to obtain crude diphenylphosphine sulfide.
-
The product can be further purified by recrystallization from a suitable solvent such as acetonitrile (B52724) to yield a white solid.[3]
Experimental Workflow: Synthesis of Diphenylphosphine Sulfide
Caption: Synthesis workflow for diphenylphosphine sulfide.
Synthesis of a Palladium(II) Complex with a Diphenylphosphine Sulfide Ligand
Palladium(II) complexes of diphenylphosphine sulfide can be synthesized through the reaction of a suitable palladium(II) precursor with the ligand.[4]
Materials:
-
Palladium(II) bromide (PdBr₂)
-
Diphenylphosphine sulfide (DPPS)
-
Appropriate solvent
Procedure:
-
Dissolve palladium(II) bromide in a suitable solvent.
-
Add a stoichiometric amount of the diphenylphosphine sulfide ligand to the solution.
-
Stir the reaction mixture, which may require heating depending on the specific reactants and solvent.
-
The resulting complex, such as [PdBr₂(DPPS)₂], can be isolated by filtration or evaporation of the solvent.
-
Characterization can be performed using techniques such as elemental analysis, IR spectroscopy, and ³¹P NMR spectroscopy.[4]
Ligand Applications: A Comparative Analysis
The choice between DPPSe and DPPS as a ligand is primarily dictated by the desired electronic properties of the resulting metal complex and the nature of the metal center.
Coordination Chemistry
Both DPPSe and DPPS can act as monodentate or bidentate bridging ligands. The "hard and soft acids and bases" (HSAB) principle is a useful guide for predicting their coordination behavior. Selenium, being larger and more polarizable than sulfur, is a softer donor atom. Consequently, DPPSe is expected to form more stable complexes with soft metal ions like Pd(II), Pt(II), and Au(I). Conversely, the harder sulfur donor in DPPS may show a preference for harder or borderline metal ions.
X-ray crystallographic studies of metal complexes containing these ligands provide valuable insights into their steric and electronic effects. For instance, in phosphinine sulfide derivatives, P=S bond lengths have been observed to be in the range of 1.916(1) to 1.929(1) Å.[1][2]
Logical Relationship: Ligand Properties and Metal Complex Stability
References
- 1. Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Correlating precursor purity with quantum dot photoluminescence quantum yield
A Comparative Guide to Maximizing Photoluminescence Quantum Yield
For researchers, scientists, and professionals in drug development, the brilliance of a quantum dot (QD) is not just a matter of aesthetics; it is a direct measure of its performance. The photoluminescence quantum yield (PLQY), the ratio of photons emitted to photons absorbed, is a critical parameter that determines the efficacy of QDs in applications ranging from bioimaging to diagnostics. A high PLQY translates to a brighter signal, enabling greater sensitivity and more robust experimental outcomes. The foundation of a bright quantum dot lies in the purity of its constituent precursors. This guide provides an objective comparison, supported by experimental data, on how precursor purity correlates with the PLQY of various quantum dots, offering detailed methodologies to empower researchers in their pursuit of highly luminescent nanomaterials.
The quality of starting materials is a cornerstone of reproducible and high-performance nanomaterial synthesis. Impurities in precursors can act as nucleation inhibitors, crystal growth modifiers, or, most detrimentally, as surface trap states in the final quantum dots. These trap states provide non-radiative recombination pathways for excitons, effectively quenching fluorescence and diminishing the PLQY. The following sections delve into the quantitative impact of precursor purity on the PLQY of different classes of quantum dots and provide detailed protocols for both precursor purification and high-PLQY quantum dot synthesis.
The Purity-PLQY Correlation: A Quantitative Comparison
The impact of precursor purity on the photoluminescence quantum yield is most pronounced in materials where surface chemistry plays a critical role in dictating optoelectronic properties. The following tables summarize quantitative data from studies on Perovskite, Cadmium Selenide (CdSe), and Indium Phosphide (InP) quantum dots, illustrating the significant gains in PLQY achievable through the use of purified precursors.
Table 1: Perovskite Quantum Dots (CsPbI₃)
| Precursor (PbI₂) Purity | Synthesis Method | Average PLQY (%) | Reference |
| Commercial | Hot-injection | ~65% | [1] |
| As-synthesized (unpurified) | Hot-injection | ~68% | [1] |
| Recrystallized (Ice Bath) | Hot-injection | ~85% | [1] |
| Recrystallized (Hot Water) | Hot-injection | ~88% | [1] |
Table 2: Cadmium Selenide (CdSe) Quantum Dots
| Precursor/Reagent Purity | Synthesis Method | Reported PLQY (%) | Reference |
| Standard Grade Oleic Acid (≤90%) | Hot-injection | Variable, lower reproducibility | [2] |
| Purified Oleic Acid | Hot-injection | Consistently higher, improved reproducibility | [2] |
| Standard Precursors | Aqueous Precipitation | ~5% | [3] |
| Optimized Precursors & Conditions | Aqueous Precipitation | up to 76.57% | - |
Table 3: Indium Phosphide (InP) Quantum Dots
| Precursor/Post-Synthesis Treatment | Synthesis Method | Reported PLQY (%) | Reference |
| Conventional Aminophosphines | Aminophosphine-based | Lower PLQY, broader emission | [4][5] |
| Novel Aminophosphine (P[N(SiMe₃)₂]₂H) | Aminophosphine-based | Near-unity | [4][5] |
| As-synthesized InP cores | Heat-up or Hot-injection | <1% | [4][6] |
| Post-synthesis InF₃ treatment | Heat-up or Hot-injection | up to 93% | [4][6] |
Visualizing the Pathway to High Quantum Yield
The journey from impure precursors to highly luminescent quantum dots involves a series of critical steps. The following diagram illustrates the logical workflow, emphasizing the importance of purification as a foundational step.
References
- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Automated Quantum Dots Purification via Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Unity Photoluminescence Quantum Yield of Core-Only InP Quantum Dots via a Simple Postsynthetic InF3 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the ensemble optical properties of InP quantum dots by indium precursor modification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Cadmium-Based Quantum Dots Alloyed Structures: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Selenium Precursors in Nanoparticle Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of selenium nanoparticles (SeNPs) is a rapidly advancing field, driven by their unique optical, catalytic, and biomedical properties. The choice of selenium precursor is a critical parameter that significantly influences the kinetics of nanoparticle formation, and consequently, their size, morphology, and stability. This guide provides an objective comparison of the reaction kinetics of different selenium precursors, including inorganic salts like sodium selenite (B80905) and sodium selenate (B1209512), and organoselenium compounds, supported by available experimental data.
Comparison of Reaction Kinetics
The rate of SeNP formation is highly dependent on the oxidation state of the selenium precursor and the reaction conditions, such as the choice of reducing agent, temperature, and pH. Generally, the reduction of selenite (SeO₃²⁻) to elemental selenium (Se⁰) is kinetically more favorable than the reduction of selenate (SeO₄²⁻).
Selenate is generally more mobile and less readily adsorbed onto conventional adsorbents compared to selenite, making it the more challenging species to remove from aqueous solutions[1]. This lower reactivity translates to slower kinetics in nanoparticle synthesis.
Organoselenium compounds present a diverse range of reactivities based on their chemical structure. While comprehensive quantitative kinetic data for a direct comparison with inorganic precursors is limited, the reactivity of organoselenium compounds is often tailored by the choice of organic moiety, influencing the ease of Se-C or Se-Se bond cleavage.
The following table summarizes the available quantitative and qualitative data on the kinetics of SeNP formation from different precursors. It is important to note that the data is compiled from various studies and may not represent a direct comparison under identical experimental conditions.
| Precursor | Reducing Agent | Stabilizer | Reaction Time | Observations |
| Sodium Selenite (Na₂SeO₃) | Ascorbic Acid | - | Minutes to Hours | The reaction rate is dependent on the concentration of selenite and ascorbic acid.[2] |
| Sodium Selenite (Na₂SeO₃) | Lactic Acid Bacteria | - | ~72 hours | High conversion rates (97.6-100%) observed in microbial synthesis.[3] |
| Sodium Selenite (Na₂SeO₃) | Raisin Extract | - | ~12 minutes | Rapid formation of SeNPs observed after an initial induction period of about 6 minutes.[4] |
| Sodium Selenite (Na₂SeO₃) | Titanium(III) Chloride | - | Rapid | The reduction reaction is reported to be rapid at room temperature.[5] |
| Selenium Dioxide (SeO₂) | Microbial | - | 72 hours | Optimal production achieved at 6.4 mM concentration, pH 9, and 33 °C.[6] |
| Sodium Selenate (Na₂SeO₄) | Microbial | - | Slower than Selenite | Generally exhibits slower reduction kinetics compared to selenite.[1] |
Experimental Protocols
A detailed understanding of the reaction kinetics is crucial for controlling the synthesis of SeNPs with desired properties. UV-Vis spectroscopy is a widely used technique to monitor the formation of SeNPs in real-time.
Experimental Protocol for Kinetic Studies of Selenium Nanoparticle Formation using UV-Vis Spectroscopy
This protocol outlines a general procedure for comparing the kinetics of SeNP formation from different selenium precursors.
1. Materials and Reagents:
-
Selenium precursor (e.g., Sodium Selenite, Sodium Selenate, or an organoselenium compound)
-
Reducing agent (e.g., Ascorbic Acid, Sodium Borohydride)
-
Stabilizing agent (optional, e.g., Bovine Serum Albumin, Chitosan)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath
2. Preparation of Stock Solutions:
-
Prepare stock solutions of the selenium precursor, reducing agent, and stabilizing agent of desired concentrations in deionized water.
3. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the desired wavelength range (typically 200-800 nm) for scanning or to a fixed wavelength corresponding to the surface plasmon resonance (SPR) peak of the SeNPs (often between 250-400 nm).[2]
-
In a quartz cuvette, place a specific volume of the selenium precursor solution and the stabilizing agent (if used). Place the cuvette in the spectrophotometer holder, which is maintained at a constant temperature using a water bath.
-
Start the reaction by injecting a specific volume of the reducing agent into the cuvette.
-
Immediately start recording the absorbance at regular time intervals. The formation of SeNPs is indicated by an increase in absorbance at the SPR wavelength.
-
Continue monitoring until the absorbance reaches a plateau, indicating the completion of the reaction.
4. Data Analysis:
-
Plot the absorbance at the SPR wavelength as a function of time.
-
The initial rate of reaction can be determined from the initial slope of the absorbance vs. time curve.
-
To determine the order of the reaction and the rate constant (k), various kinetic models can be applied, such as the pseudo-first-order model, by varying the concentration of one reactant while keeping others in excess.
Visualizing the Process
Logical Flow of a Kinetic Study
The following diagram illustrates the logical workflow for conducting a kinetic study of selenium nanoparticle formation.
Caption: A diagram illustrating the logical steps involved in a kinetic study of selenium nanoparticle formation.
Signaling Pathway of Nanoparticle Formation
The formation of selenium nanoparticles from a precursor involves a series of steps, including reduction of the selenium species, nucleation of selenium atoms, and subsequent growth of the nanoparticles.
Caption: A simplified diagram showing the general pathway of selenium nanoparticle formation from a precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomolecule-Mediated Synthesis of Selenium Nanoparticles using Dried Vitis vinifera (Raisin) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Diphenylphosphine Selenide in Large-Scale Synthesis: A Comparative Guide
In the realm of large-scale chemical synthesis, particularly in the burgeoning field of nanomaterials and pharmaceuticals, the choice of reagents is a critical determinant of both economic viability and product quality. Diphenylphosphine (B32561) selenide (B1212193) (DPPSe) has emerged as a versatile reagent, especially as a selenium source in the synthesis of metal selenide quantum dots and other organoselenium compounds. This guide provides an objective cost-benefit analysis of using DPPSe in large-scale synthesis, comparing its performance with common alternatives such as trioctylphosphine (B1581425) selenide (TOPSe) and diphenylphosphine sulfide (B99878).
Performance and Cost Comparison
The selection of a selenium or sulfur precursor for large-scale synthesis hinges on a delicate balance of cost, reactivity, yield, and the desired properties of the final product. Below is a comparative summary of diphenylphosphine selenide and its alternatives.
| Parameter | This compound (DPPSe) | Trioctylphosphine Selenide (TOPSe) | Diphenylphosphine Sulfide |
| Primary Use | Selenium source for nanoparticle synthesis (e.g., CdSe, PbSe)[1][2], organoselenium compounds. | Selenium source for quantum dot synthesis[3][4]. | Sulfur source, ligand in catalysis. |
| Purity | Typically ≥98%[5][6]. | Typically min. 80%[7]. | Typically 98%[8]. |
| Reactivity | Highly reactive, allowing for lower synthesis temperatures and faster reaction times in some cases. QD yields can reach nearly quantitative levels[1]. | Less reactive than DPPSe, often requiring higher temperatures. Its reactivity can be influenced by impurities like secondary phosphines[1][4]. | Generally stable and less reactive than its selenium counterpart. |
| Yield | Can lead to increased reaction yields, for instance, an 11% increment in PbSe nanoparticle synthesis with 0.1 ml of DPP compared to 0.05 ml[9]. | Yields can be lower and less reproducible compared to DPPSe due to impurities and lower reactivity[1][9]. | High yields are achievable in sulfidation reactions[10][11]. |
| Product Quality | Can produce smaller nanoparticles with better size distribution[9]. | Can be used to produce high-quality semiconductor nanocrystals[4][12]. | - |
| Cost (per gram) | ~$65 - $70[5][6][13]. | ~$3.28 (for 500g)[7]. | ~$0.28 (for 100g)[14]. |
| Bulk Availability | Available in bulk, request for quote[5][6][13]. | Available in bulk quantities[7]. | Readily available in bulk. |
Experimental Protocols
Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative experimental protocols for the synthesis of nanoparticles using phosphine-based chalcogenide precursors.
Synthesis of PbSe Nanoparticles using Diphenylphosphine and Trioctylphosphine Selenide
This protocol is adapted from a study on the effect of diphenylphosphine (DPP) in PbSe nanoparticle synthesis.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Trioctylphosphine-selenium (TOP-Se) (97%)
-
Diphenylphosphine (DPP)
Procedure:
-
Preparation of Lead Precursor: In a three-necked flask, combine 0.446 g of PbO, 1.63 ml of oleic acid, and 23.4 ml of 1-octadecene.
-
Heat the mixture to 170°C with constant magnetic stirring for 30 minutes to form lead oleate.
-
Nanoparticle Synthesis: Lower the temperature of the reactor to 150°C.
-
Once the temperature is stable, rapidly inject 4.05 ml of TOP-Se along with a specific amount of DPP (e.g., 0.05 ml or 0.1 ml).
-
Allow the reaction to proceed for 15 minutes. The formation of PbSe nanoparticles begins almost immediately.
-
Quenching and Isolation: Stop the reaction by adding 25% v/v of chloroform and cooling the mixture in a cold water bath.
-
A post-treatment cleaning procedure is performed to remove organic substances and unreacted products.
Increasing the amount of DPP in the reaction has been shown to produce smaller nanoparticles with a better size distribution and to increase the reaction yield[9].
Synthesis of CdSe Quantum Dots
This is a general procedure for the synthesis of CdSe quantum dots using a phosphine-based selenium precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-octadecene
-
Selenium powder
-
Trioctylphosphine (TOP) or Diphenylphosphine
Procedure:
-
Selenium Precursor Preparation: In a fume hood, add 30 mg of selenium and 5 mL of octadecene to a round bottom flask. Add 0.4 mL of trioctylphosphine (or an equivalent molar amount of diphenylphosphine) and stir with gentle warming until the selenium is completely dissolved. Cool to room temperature.
-
Cadmium Precursor Preparation: In a separate flask, add 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of octadecene.
-
Synthesis: Heat the cadmium solution to 225°C.
-
Quickly inject 1 mL of the room-temperature selenium precursor solution into the hot cadmium solution.
-
The reaction begins immediately, and the growth of CdSe quantum dots can be monitored by taking samples at frequent intervals.
Logical Workflow for Nanoparticle Synthesis
The synthesis of metal selenide nanoparticles using organophosphine selenide precursors typically follows a hot-injection method. This workflow can be visualized as follows:
Caption: Workflow for metal selenide nanoparticle synthesis.
Cost-Benefit Analysis
Cost:
From a purely cost-per-gram perspective, this compound is significantly more expensive than both trioctylphosphine selenide and, especially, diphenylphosphine sulfide. For large-scale industrial applications where cost is a primary driver, this presents a substantial barrier to the adoption of DPPSe. The significantly lower cost of TOPSe and diphenylphosphine sulfide makes them more attractive for bulk synthesis.
Benefit:
The higher cost of this compound can be justified in applications where its specific benefits outweigh the initial investment. These benefits include:
-
Higher Reactivity and Yield: The increased reactivity of DPPSe can lead to higher product yields and may allow for lower reaction temperatures, potentially reducing energy costs and reaction times[1][9]. This can be a significant factor in optimizing the overall process economy of a large-scale synthesis.
-
Improved Product Quality: For applications demanding high-quality nanomaterials with specific sizes and narrow size distributions, such as in advanced electronics and biomedical imaging, the superior control offered by DPPSe can be invaluable[9]. The improved monodispersity can lead to better device performance and more reliable biological applications, justifying the higher reagent cost.
-
Reproducibility: In some systems, the use of DPPSe can lead to more reproducible results compared to alternatives like TOPSe, which can contain variable amounts of more reactive secondary phosphine (B1218219) impurities[9]. For industrial processes where consistency is paramount, this is a major advantage.
Conclusion
The decision to use this compound in large-scale synthesis is a classic trade-off between cost and performance. For applications where the ultimate performance and quality of the product are critical, and where factors like higher yield and improved reproducibility can offset the initial reagent cost, DPPSe is a strong candidate. However, for applications where cost is the primary constraint and good-enough performance is acceptable, alternatives like trioctylphosphine selenide and diphenylphosphine sulfide offer more economically viable solutions. A thorough process-specific evaluation of yield, energy consumption, and final product quality is essential to make an informed decision for any large-scale synthesis endeavor.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. americanelements.com [americanelements.com]
- 3. Trioctylphosphine Selenide (TOPSe)|CAS 20612-73-1 [benchchem.com]
- 4. Buy Trioctylphosphine selenide | 20612-73-1 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. strem.com [strem.com]
- 8. 三苯基膦硫 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. strem.com [strem.com]
- 14. DIPHENYL SULPHIDE 100G - OR2458-100G [dabos.com]
Safety Operating Guide
Proper Disposal of Diphenylphosphine Selenide: A Step-by-Step Guide for Laboratory Professionals
Diphenylphosphine (B32561) selenide (B1212193) is a toxic organoselenium compound requiring meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection. Adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the proper disposal of diphenylphosphine selenide, aligned with safety best practices.
I. Immediate Safety and Hazard Information
This compound presents several significant health and environmental hazards. It is crucial to be fully aware of these before handling the compound for disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Toxic if swallowed or if inhaled[1] | Acute Toxicity, Oral (Category 3) |
| Acute Toxicity, Inhalation (Category 3) | |
| May cause damage to organs through prolonged or repeated exposure[1] | Specific target organ toxicity, repeated exposure (Category 2) |
| Very toxic to aquatic life with long-lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2)[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure (Category 3)[1] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] Prevent all skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
2. Waste Collection and Storage:
-
Container: Keep this compound waste in its original container or a clearly labeled, tightly sealed, and compatible waste container.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams. Store it away from incompatible materials such as oxidizing agents.[2]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4] The storage area should be locked up or accessible only to authorized personnel.[2]
3. Final Disposal:
-
Regulatory Compliance: All disposal must be carried out in strict accordance with federal, state, and local environmental regulations.[2]
-
Approved Waste Disposal Facility: Dispose of the contents and container through an approved and licensed hazardous waste disposal company.
-
Transportation: this compound is classified for transport under UN 3283 (for related selenium compounds) or UN 2810 (as a toxic liquid, organic, n.o.s.).[5][6] Transportation must be handled by qualified personnel.
-
Alternative Disposal Method: In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This must be performed by a licensed waste disposal facility.
4. Spill and Emergency Procedures:
-
Evacuation: In case of a spill, evacuate the immediate area.[4]
-
Ventilation: Ensure adequate ventilation.[4]
-
Containment: Prevent the spill from entering drains or waterways.[3] Cover drains if necessary.
-
Cleanup: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, sealed container for disposal.[2][3] For liquid spills, use an absorbent material to collect the spill.
-
Decontamination: Clean the affected area thoroughly.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse with plenty of water. Call an ophthalmologist.
-
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Di(n-phenylphosphine) selenide | C12H10PSe+ | CID 12871006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound 95% | 5853-64-5 [m.chemicalbook.com]
Essential Safety and Operational Guide for Handling Diphenylphosphine Selenide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Diphenylphosphine selenide (B1212193). The following procedures are designed to ensure the safe execution of experimental work, minimize risk, and comply with standard laboratory safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Diphenylphosphine selenide is a toxic organophosphorus compound that is sensitive to air. While not pyrophoric, it readily oxidizes in the presence of air, and its precursor, Diphenylphosphine, is pyrophoric.[1][2][3] Therefore, handling requires stringent precautions to avoid exposure and maintain the integrity of the compound.
Primary Hazards:
-
Toxicity: Toxic if swallowed or inhaled.[4]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Air Sensitivity: Reacts with oxygen, which can lead to the formation of phosphine (B1218219) oxide.[5][6]
Required Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to ensure full protection.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are required. |
| Hand Protection | Double gloving is recommended. Use nitrile gloves as the inner layer and neoprene or other chemically resistant gloves as the outer layer. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers (e.g., cotton). Do not wear synthetic clothing. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. |
| Respiratory | All handling of solid this compound must be conducted in a certified chemical fume hood or a glovebox to avoid inhalation of dust or fumes. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]
Preparation:
-
Work Area Setup: Ensure the chemical fume hood or glovebox is clean and free of clutter. Have all necessary equipment and reagents readily available.
-
Inert Atmosphere: If using a Schlenk line, ensure all glassware is dry and the system is properly purged with an inert gas. For glovebox use, ensure oxygen and moisture levels are minimal.[7]
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with their operation.
Handling and Transfer:
-
Weighing: If weighing is required, perform this task within the inert atmosphere of a glovebox.
-
Transfer: Use clean, dry spatulas or powder funnels for transferring the solid. Avoid creating dust.
-
Dissolving: If making a solution, add the solvent to the flask containing the this compound slowly via a syringe or cannula.
Post-Procedure:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate method (consult your institution's safety office for specific procedures).
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere, away from heat, and in a designated, well-ventilated area.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Air Sensitive).
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed hazardous waste container. For large spills, contact your institution's EHS department immediately. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to final disposal, emphasizing safety at each step.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. Diphenylphosphine | C12H11P | CID 70017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. Di(n-phenylphosphine) selenide | C12H10PSe+ | CID 12871006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. ossila.com [ossila.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
